Hexafluorocyclopropane
Description
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Structure
3D Structure
Properties
IUPAC Name |
1,1,2,2,3,3-hexafluorocyclopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3F6/c4-1(5)2(6,7)3(1,8)9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQUXQQYWQKRCPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C1(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3F6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40239276 | |
| Record name | Perfluorocyclopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40239276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
931-91-9 | |
| Record name | Hexafluorocyclopropane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000931919 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Perfluorocyclopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40239276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,2,2,3,3-hexafluorocyclopropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HEXAFLUOROCYCLOPROPANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35M4G1629W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Hexafluorocyclopropane (CAS 931-91-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexafluorocyclopropane (perfluorocyclopropane), CAS 931-91-9, is a unique saturated cyclic compound characterized by a three-membered carbon ring fully substituted with fluorine atoms.[1][2] This guide provides a comprehensive technical overview of its core properties, synthesis, reactivity, and applications, with a particular focus on its emerging role in medicinal chemistry and drug development. We will delve into the causality behind its chemical behavior, provide insights into its practical applications, and detail essential safety and handling protocols.
Introduction: The Unique Nature of a Strained, Fluorinated Ring
This compound is a colorless, odorless, and non-flammable gas at standard conditions.[1][3] Its structure is defined by a highly strained cyclopropane ring where all hydrogen atoms are replaced by fluorine. This full fluorination imparts exceptional stability due to the strength of the carbon-fluorine bonds, while the inherent ring strain of the cyclopropane moiety makes it a versatile reagent for a variety of chemical transformations.[1] The strategic introduction of the gem-difluorocyclopropane motif, a core structural element of this compound, has become an important strategy in medicinal chemistry to modulate the physicochemical properties of drug candidates.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and spectroscopic properties of this compound is fundamental for its application in research and development.
Physical Properties
The key physical properties of this compound are summarized in the table below, providing a quick reference for experimental design and handling.
| Property | Value | Reference(s) |
| CAS Number | 931-91-9 | [4][5] |
| Molecular Formula | C₃F₆ | [5] |
| Molecular Weight | 150.02 g/mol | [4] |
| Melting Point | -157 °C | [5] |
| Boiling Point | -30 °C | [5] |
| Density | 1.62 g/cm³ (predicted) | [5] |
| Appearance | Colorless, odorless gas | [1][3] |
Spectroscopic Characterization
Spectroscopic data is crucial for the identification and characterization of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹⁹F NMR: Due to the high symmetry of the molecule, a single sharp signal is expected in the ¹⁹F NMR spectrum. The chemical shift of fluorinated cyclopropanes can be influenced by substituents and stereochemistry.[6] For this compound, the ¹⁹F NMR spectrum in a nematic phase has been studied to investigate anisotropic contributions to coupling constants.[6] Researchers should consult spectral databases such as the NIST Chemistry WebBook for specific chemical shift values.
-
¹³C NMR: Similar to the ¹⁹F NMR, a single resonance is anticipated for the three equivalent carbon atoms in the ¹³C NMR spectrum. The chemical shift will be significantly influenced by the attached fluorine atoms. For comparison, the ¹³C NMR chemical shift of the parent cyclopropane is -2.7 ppm.[7] The presence of six fluorine atoms will cause a substantial downfield shift.
-
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by strong absorption bands in the C-F stretching region, typically between 1000 and 1400 cm⁻¹. The NIST Chemistry WebBook is a valuable resource for obtaining the gas-phase infrared spectrum of this compound.[8]
-
Mass Spectrometry (MS): The electron ionization (EI) mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 150. The fragmentation pattern will be dominated by the loss of fluorine atoms and CF₂ units, which is characteristic of fluorinated compounds.[9][10] Researchers can access mass spectral data for this compound through databases like PubChem.[4]
Synthesis and Reactivity
The synthesis of this compound and its subsequent reactivity are central to its utility as a chemical building block.
Synthesis of this compound
The primary route for the synthesis of this compound involves the [2+1] cycloaddition of difluorocarbene (:CF₂) to a suitable fluorinated alkene. A common and effective method utilizes the thermal decomposition of hexafluoropropylene oxide (HFPO).[11]
Caption: Synthesis of this compound via thermal decomposition of HFPO.
Experimental Protocol: Synthesis via [2+1] Cycloaddition of Difluorocarbene
The following is a generalized protocol for the synthesis of gem-difluorocyclopropanes, which can be adapted for the synthesis of this compound. A continuous flow method offers enhanced safety and control.[12]
-
Reagent Preparation: Prepare a solution of the difluorocarbene precursor, such as trimethyl(trifluoromethyl)silane (TMSCF₃), and a catalytic amount of a fluoride source, like sodium iodide (NaI), in a suitable anhydrous solvent (e.g., THF).[12]
-
Alkene Addition: In a separate vessel, prepare a solution of the alkene (for this compound, this would be tetrafluoroethylene, which requires specialized handling as a gas).
-
Reaction Setup: Utilize a continuous flow reactor system with precise temperature and flow rate control.
-
Reaction Execution: Pump the two reagent solutions into a heated mixing zone within the flow reactor. The thermal decomposition of the precursor generates difluorocarbene in situ, which immediately reacts with the alkene in a [2+1] cycloaddition.
-
Work-up and Purification: The reaction mixture is then cooled, and the product is isolated and purified, typically by distillation or chromatography.
Key Reactions of this compound
The strained ring of this compound is susceptible to ring-opening reactions, providing access to linear polyfluorinated compounds.
-
Halogenation: this compound reacts with halogens (Cl₂, Br₂, I₂) at elevated temperatures (150-240 °C) to yield 1,3-dihalopolyfluoropropanes (XCF₂CF₂CF₂X) in good yields (50-80%).[11] This provides a valuable synthetic route to these linear building blocks.
-
Thermal Decomposition: At higher temperatures (620-1030 K), this compound undergoes thermal dissociation. This process is believed to proceed through a 1,3-biradical intermediate (•CF₂CF₂CF₂•), ultimately leading to the formation of difluorocarbene (:CF₂) and tetrafluoroethylene.[13]
Caption: Key reactivity pathways of this compound.
Applications in Drug Discovery and Beyond
The unique properties of the gem-difluorocyclopropane motif make it a valuable structural element in medicinal chemistry.
Role in Medicinal Chemistry
The introduction of a gem-difluoromethylene group into a cyclopropane ring can significantly alter the parent molecule's properties:
-
Modulation of Physicochemical Properties: The highly polarized C-F bonds can influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.[14]
-
Conformational Constraint: The rigid cyclopropane ring restricts the conformational freedom of a molecule, which can lead to increased binding affinity and selectivity for a target protein.
-
Metabolic Stability: The replacement of C-H bonds with C-F bonds can block sites of metabolic oxidation, thereby increasing the in vivo half-life of a drug candidate.[14]
Numerous examples in modern drug discovery feature the gem-difluorocyclopropane moiety in compounds targeting a range of diseases.[5] The synthesis of functionalized difluorocyclopropanes as building blocks for drug discovery is an active area of research.
Other Industrial Applications
Beyond pharmaceuticals, this compound and related compounds have found utility in several other areas:
-
Refrigerants: Its thermodynamic properties make it a potential refrigerant, although its global warming potential is a consideration.[3]
-
Electronics Manufacturing: It can be used as a gas in plasma etching processes for the fabrication of microelectronics.[3]
-
Precision Cleaning: Its ability to dissolve contaminants without damaging sensitive materials makes it suitable for precision cleaning applications in the aerospace and semiconductor industries.[3]
-
Aerosol Propellants: It has been used as a propellant in aerosol products.[3]
Safety, Handling, and Material Compatibility
As a liquefied gas, proper handling and safety precautions are paramount when working with this compound.
Hazard Identification and Safety Precautions
This compound is classified as an extremely flammable gas and a gas under pressure, which may explode if heated.[4] It can also cause skin and serious eye irritation, as well as respiratory irritation.[4]
Personal Protective Equipment (PPE):
-
Eye Protection: Safety goggles or a face shield are essential.
-
Hand Protection: Insulated gloves should be worn when handling cylinders of the liquefied gas to prevent frostbite.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably in a fume hood. In case of a leak or spill, a self-contained breathing apparatus (SCBA) may be necessary.[2]
Handling and Storage of Liquefied Gas Cylinders
-
Securing Cylinders: Gas cylinders must be securely fastened to a wall or a sturdy benchtop at all times.[1]
-
Ventilation: Cylinders should be stored in a well-ventilated area, away from heat and sources of ignition.
-
Regulators and Valves: Use regulators and valves that are compatible with fluorinated gases. Ensure that all connections are leak-tight.
Material Compatibility
The compatibility of materials with this compound is crucial for the safe design of experimental setups and storage.
| Material | Compatibility | Notes and References |
| Stainless Steel (316) | Generally Good | Good resistance to many fluorinated compounds. However, compatibility should be verified for specific operating conditions (temperature, pressure).[15][16] |
| PTFE (Teflon®) | Excellent | Highly resistant to a wide range of chemicals, including fluorinated compounds.[17] |
| Viton® (FKM) | Good to Excellent | A fluoroelastomer with good resistance to many hydrocarbons and chemicals. Specific grade and operating conditions should be considered.[14][18] |
| Neoprene | Fair to Poor | Generally has limited resistance to fluorinated hydrocarbons and may swell or degrade upon exposure.[19][20] |
It is always recommended to consult specific chemical compatibility charts and to test materials under the intended operating conditions before use.
Conclusion
This compound is a fascinating molecule with a rich chemistry stemming from the interplay of its strained ring system and extensive fluorination. Its utility as a synthetic building block, particularly for the introduction of the valuable gem-difluorocyclopropane motif in drug discovery, continues to expand. A thorough understanding of its properties, synthesis, reactivity, and handling requirements, as outlined in this guide, is essential for researchers and scientists to safely and effectively harness its potential in their endeavors.
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Perfluorocyclopropane: A Comprehensive Technical Guide for the Modern Researcher
Foreword
In the landscape of drug discovery and materials science, the strategic incorporation of fluorine atoms continues to be a cornerstone for modulating molecular properties. Among the diverse array of fluorinated motifs, the perfluorocyclopropyl group stands out for its unique conformational rigidity and potent electronic influence. This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the physicochemical properties, synthesis, handling, and analysis of perfluorocyclopropane (C₃F₆). Moving beyond a simple recitation of data, this document elucidates the causality behind experimental choices and provides actionable protocols, empowering researchers to confidently integrate this valuable building block into their work.
Core Physicochemical Characteristics
Perfluorocyclopropane, also known as hexafluorocyclopropane, is a non-flammable, colorless gas at standard conditions.[1][2] Its fully fluorinated three-membered ring structure imparts a unique combination of thermal stability and chemical inertness, making it a subject of interest for various applications, including as a potential refrigerant and in the synthesis of fluorinated polymers.[2]
Fundamental Properties
A summary of the core physical and chemical properties of perfluorocyclopropane is presented in the table below. These values are critical for understanding its behavior in various experimental setups, from reaction design to purification and storage.
| Property | Value | Source(s) |
| Molecular Formula | C₃F₆ | [1] |
| Molecular Weight | 150.02 g/mol | [1] |
| Boiling Point | -30 °C | [1] |
| Melting Point | -157 °C | [1] |
| Density (liquid) | 1.62 g/cm³ | [1] |
| Vapor Pressure | 7240 mmHg at 25 °C | [1] |
| Appearance | Liquified Gas | [2] |
Solubility Profile: A Matter of Polarity and Intermolecular Forces
Perfluorocarbons are generally soluble in other perfluorinated solvents. Their solubility in conventional organic solvents is limited. Hexafluoropropylene, an isomer of perfluorocyclopropane, is sparingly soluble in water but can dissolve in organic solvents.[3] Perfluorohexane, a larger perfluorocarbon, is soluble in ethyl ether, benzene, and chloroform.[4] It is reasonable to extrapolate that perfluorocyclopropane will exhibit similar behavior, with low solubility in polar solvents like water and methanol, and higher, though still potentially limited, solubility in non-polar organic solvents like hexane and halogenated solvents.
Stability and Reactivity: A Chemically Robust Scaffold
The high strength of the carbon-fluorine bond confers significant thermal and chemical stability to perfluorocyclopropane. However, it is not entirely inert, and an understanding of its reactivity profile is crucial for its safe handling and application in synthesis.
Thermal Stability and Decomposition
Perfluorocyclopropane is thermally stable at moderate temperatures. However, at elevated temperatures, it undergoes decomposition. Studies on the thermal decomposition of halogenated polyfluorocyclopropanes have shown that decomposition can occur in the range of 170–250 °C.[5] The thermal decomposition of chlorofluorocarbons (CFCs), which are structurally related, can produce highly irritating and toxic substances such as chlorine, carbonyl fluoride, and hydrogen fluoride.[6] It is therefore critical to avoid exposing perfluorocyclopropane to high temperatures, open flames, or glowing metal surfaces, which can catalyze its decomposition.
Chemical Reactivity
Perfluorocyclopropane is generally resistant to attack by many chemical reagents. However, it is incompatible with strong oxidizing agents, alkalis, and bases. Perfluorinated cyclopropanes can undergo ring-opening reactions with halogens at elevated temperatures (150-240 °C) to yield 1,3-dihalopolyfluoropropanes.[7] While specific studies on the reactivity of perfluorocyclopropane with nucleophiles like amines are not extensively detailed in the available literature, the electron-deficient nature of the perfluorinated ring suggests that it would be susceptible to nucleophilic attack under forcing conditions, potentially leading to ring-opening.
Spectroscopic Characterization: The Fingerprint of a Molecule
Accurate characterization of perfluorocyclopropane is essential for confirming its identity and purity. The following sections provide an overview of the expected spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the presence of fluorine, ¹⁹F NMR spectroscopy is the most informative technique for characterizing perfluorocyclopropane.
-
¹⁹F NMR: Given the molecular symmetry of perfluorocyclopropane where all fluorine atoms are chemically equivalent, a simple ¹⁹F NMR spectrum consisting of a single peak is expected. The chemical shift will be in the characteristic region for perfluoroalkyl groups. For comparison, the ¹⁹F NMR spectrum of perfluoro-propoxycyclopropane shows signals for the cyclopropyl fluorines.[8] General ranges for -CF₂- groups are between +80 to +140 ppm relative to CFCl₃.[9][10] Computational studies can also be employed to predict ¹⁹F NMR chemical shifts with a reasonable degree of accuracy.[5]
-
¹³C NMR: The ¹³C NMR spectrum is also expected to be simple due to the molecule's symmetry, showing a single resonance for the three equivalent carbon atoms. This signal will be split into a complex multiplet due to coupling with the attached fluorine atoms (¹J_CF) and the geminal and vicinal fluorines (²J_CF and ³J_CF). Carbon atoms bonded to fluorine often exhibit large one-bond C-F coupling constants.[11] For cyclopropane itself, the ¹³C chemical shift is at -2.7 ppm.[12] The strong deshielding effect of the fluorine atoms will shift the resonance of the carbons in perfluorocyclopropane significantly downfield.
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of perfluorocyclopropane.
-
Electron Ionization (EI) Mass Spectrum: Upon electron ionization, perfluorocyclopropane will form a molecular ion (M⁺) at m/z 150. The fragmentation pattern is expected to be dominated by the loss of CF₂ units and other fluorinated fragments. A GC-MS data entry for this compound is available in the PubChem database, which can provide insights into its fragmentation.[3] The fragmentation of perfluoroalkyl carboxylates and sulfonates often involves fluorine migration, leading to complex rearrangement patterns.[13]
Synthesis and Purification: Accessing the Building Block
The synthesis of highly fluorinated cyclopropanes can be challenging. This section outlines a plausible synthetic approach and general purification strategies.
Synthetic Protocol: From Dihalogenated Precursors
A common strategy for the synthesis of fluorinated cyclopropanes involves the reduction of dihalogenated precursors. The synthesis of perfluorocyclopropane can be envisioned through the dechlorination of a suitable precursor like 1,2-dichloro-1,2,3,3,4,4-hexafluorocyclopropane.
Diagram of Synthetic Workflow
Caption: Synthetic workflow for perfluorocyclopropane.
Step-by-Step Experimental Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an addition funnel, add zinc dust and a suitable solvent such as ethanol.
-
Addition of Precursor: Slowly add a solution of 1,2-dichloro-1,2,3,3,4,4-hexafluorocyclopropane in the same solvent to the stirred suspension of zinc dust. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
Reaction Monitoring: Monitor the progress of the reaction by gas chromatography (GC) analysis of aliquots taken from the reaction mixture. The disappearance of the starting material and the appearance of a new, more volatile peak corresponding to perfluorocyclopropane will indicate the reaction's progress.
-
Workup and Isolation: Upon completion of the reaction, the volatile perfluorocyclopropane can be isolated by passing a stream of inert gas (e.g., nitrogen or argon) through the reaction mixture and collecting the product in a cold trap cooled with liquid nitrogen.
-
Purification: The collected crude product can be further purified by fractional distillation at low temperatures to remove any remaining solvent or volatile impurities.
Purification Strategies
Due to its low boiling point, the purification of perfluorocyclopropane requires specialized techniques.
-
Fractional Distillation/Cryogenic Trapping: This is the most common method for purifying volatile fluorocarbons.[8] By carefully controlling the temperature of a distillation column or a series of cold traps, components with different boiling points can be separated.
-
Extractive Distillation: For separating close-boiling impurities, extractive distillation using an appropriate solvent can be employed to alter the relative volatilities of the components.[14]
-
Preparative Gas Chromatography (Prep-GC): For obtaining very high purity material on a smaller scale, preparative gas chromatography is a powerful technique.[8]
Analytical Methodologies: Ensuring Purity and Quantitation
Accurate and reliable analytical methods are essential for the quality control of perfluorocyclopropane.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for the analysis of volatile organic compounds, including perfluorocyclopropane.
Diagram of Analytical Workflow
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Introduction: The Significance of the Perfluorinated Cyclopropyl Moiety
An In-depth Technical Guide to the Synthesis of Hexafluorocyclopropane
This compound (HFCP), a colorless, odorless, and non-flammable gas, stands as a molecule of significant interest in both industrial and research settings.[1] Characterized by a three-membered carbon ring fully substituted with highly electronegative fluorine atoms, HFCP possesses remarkable thermal and chemical stability due to the strength of its carbon-fluorine bonds.[1] Its unique physical properties have led to its use as a specialty refrigerant, a precision cleaning agent, and a propellant.[2]
Beyond these direct applications, the true value of this compound and its synthetic methodologies lies in the broader field of medicinal chemistry and materials science. The gem-difluorocyclopropane unit is a highly sought-after pharmacophore in modern drug discovery.[3][4] Its incorporation into bioactive molecules can profoundly alter their physicochemical properties, often leading to enhanced metabolic stability, improved cell membrane permeability, and modulated binding affinities.[3][5][6] Therefore, a deep understanding of the synthetic pathways to access this perfluorinated scaffold is critical for researchers, chemists, and professionals in drug development. This guide provides an in-depth exploration of the core synthetic strategies for preparing this compound, focusing on the underlying chemical principles, detailed experimental considerations, and the comparative merits of each approach.
Core Synthesis Pathway 1: Difluorocarbene Cycloaddition
The most prevalent and mechanistically fundamental approach to constructing the this compound ring is through the [2+1] cycloaddition of difluorocarbene (:CF₂) with tetrafluoroethylene (TFE). The core of this strategy revolves around the efficient generation of the highly reactive difluorocarbene intermediate, for which several robust methods have been developed.
Causality Behind the Method:
Difluorocarbene is an electrophilic species that readily attacks the electron-rich double bond of an alkene. In this case, the reaction with tetrafluoroethylene is highly favorable, leading directly to the formation of the strained, three-membered cyclopropane ring. The choice of carbene source is dictated by factors such as required reaction conditions (thermal vs. photochemical), substrate compatibility, and scalability.
Key Methods for Difluorocarbene (:CF₂) Generation:
-
Thermal Decomposition of Hexafluoropropylene Oxide (HFPO): This is a widely utilized industrial and laboratory method. Upon heating to temperatures above 150°C, HFPO undergoes a retro-[2+2] cycloreversion to yield trifluoroacetyl fluoride and the desired difluorocarbene.[7] This method is effective for producing highly fluorinated cyclopropanes.[8] The reaction is typically performed in a high-temperature, high-pressure reactor.
-
Decarboxylation of Sodium Chlorodifluoroacetate (ClCF₂COONa): A classic and cost-effective method involves heating sodium chlorodifluoroacetate in a high-boiling aprotic solvent like diglyme. The salt decomposes to generate sodium chloride, carbon dioxide, and difluorocarbene.[5][9] This method's utility is valued for its simplicity and the accessibility of the precursor.
-
Fluoride-Induced Cleavage of Trimethyl(trifluoromethyl)silane (TMSCF₃): Known as the Ruppert-Prakash reagent, TMSCF₃ serves as a versatile and milder source of the trifluoromethyl anion equivalent.[9] In the presence of a fluoride source (e.g., NaI or a quaternary ammonium fluoride), TMSCF₃ can be induced to release difluorocarbene. This approach offers greater functional group tolerance compared to high-temperature thermal methods.
-
Photolysis of Difluorodiazirine: For applications requiring clean, non-thermal generation, the photolysis of difluorodiazirine is an excellent choice.[5] This cyclic precursor cleanly extrudes nitrogen gas (N₂) upon UV irradiation, yielding difluorocarbene with high efficiency. This method is particularly suitable for mechanistic studies or reactions with thermally sensitive substrates.[5]
Experimental Protocol: Synthesis via HFPO Decomposition
The following protocol is a representative example based on established literature for the reaction of fluoroolefins with HFPO.[8]
Objective: To synthesize this compound via the thermal reaction of tetrafluoroethylene with difluorocarbene generated from hexafluoropropylene oxide.
Materials:
-
Hexafluoropropylene oxide (HFPO)
-
Tetrafluoroethylene (TFE)
-
High-pressure stainless steel reactor (e.g., Parr reactor) equipped with a stirrer, pressure gauge, and thermocouple.
-
Vacuum line for gas handling.
Procedure:
-
Reactor Preparation: The high-pressure reactor is thoroughly cleaned, dried, and leak-tested. It is then evacuated under high vacuum and backfilled with an inert gas (e.g., Nitrogen or Argon).
-
Reactant Charging: The reactor is cooled to a low temperature (e.g., -78°C using a dry ice/acetone bath) to facilitate the condensation of the gaseous reactants.
-
A known quantity of tetrafluoroethylene (TFE) is condensed into the reactor.
-
Subsequently, a molar excess of hexafluoropropylene oxide (HFPO) is condensed into the reactor. The excess HFPO serves as both the carbene source and a solvent.
-
Reaction Execution: The reactor is sealed and allowed to warm to room temperature behind a protective blast shield. The vessel is then heated to 180°C with vigorous stirring.[8] The internal pressure will rise significantly. The reaction is maintained at this temperature for several hours (e.g., 8-12 hours).
-
Work-up and Isolation: After the reaction period, the reactor is cooled to room temperature. The gaseous contents are vented through a cold trap (-78°C or lower) to collect the volatile products.
-
Purification: The crude product mixture, which contains this compound, unreacted starting materials, and the byproduct trifluoroacetyl fluoride, is purified by fractional distillation to isolate the pure this compound (Boiling Point: -30°C).[2]
Self-Validation: The identity and purity of the isolated this compound can be confirmed using standard analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS) and ¹⁹F NMR spectroscopy. The ¹⁹F NMR spectrum should exhibit a single resonance, confirming the chemical equivalence of all six fluorine atoms.
Core Synthesis Pathway 2: Intramolecular Dehalogenation
An alternative and powerful strategy for forming the cyclopropane ring is through the intramolecular reductive cyclization of a 1,3-dihalopolyfluoropropane. This method avoids the direct handling of highly reactive carbenes and can proceed under milder conditions.
Causality Behind the Method:
This pathway follows a classic Wurtz-type reaction mechanism. A linear precursor containing halogen atoms (typically bromine or iodine) at the 1 and 3 positions is treated with a reducing metal, such as zinc or magnesium. The metal reductively removes the two halogen atoms, creating a transient diradical or organometallic species that rapidly collapses to form the thermodynamically stable cyclopropane ring. The key to this synthesis is the efficient preparation of the 1,3-dihalopropane precursor.
Precursor Synthesis: Ring-Opening of this compound
Intriguingly, a primary method for synthesizing the required 1,3-dihalopolyfluoropropane precursors involves the ring-opening of this compound itself. At elevated temperatures (150-240°C), HFCP reacts with elemental halogens (Cl₂, Br₂, I₂) to yield the corresponding 1,3-dihalo-1,1,2,2,3,3-hexafluoropropane (XCF₂CF₂CF₂X) in good yields (50-80%).[8] While this may seem circular, it provides a valuable route to functionalized linear C3 chains from the stable cyclic compound.
Experimental Protocol: Reductive Cyclization
Objective: To synthesize this compound from 1,3-dibromo-1,1,2,2,3,3-hexafluoropropane.
Materials:
-
1,3-Dibromo-1,1,2,2,3,3-hexafluoropropane
-
Activated Zinc dust
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk line)
Procedure:
-
Reactor Setup: A three-neck round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. The entire apparatus is flame-dried under vacuum and cooled under a positive pressure of nitrogen.
-
Reagent Charging: Activated zinc dust is added to the flask, followed by the addition of anhydrous DMF via cannula.
-
Substrate Addition: The 1,3-dibromo-1,1,2,2,3,3-hexafluoropropane is added dropwise to the stirred suspension of zinc in DMF at room temperature.
-
Reaction Execution: The reaction mixture may be gently heated (e.g., 50-70°C) to initiate and sustain the reaction. The progress can be monitored by GC analysis of aliquots.
-
Isolation: As a low-boiling gas, the this compound product will evolve from the reaction mixture. It can be collected by passing the nitrogen stream from the condenser through a series of cold traps (e.g., -78°C followed by liquid nitrogen).
-
Purification: The condensed product in the traps can be purified by trap-to-trap distillation to remove any co-distilled solvent or volatile impurities.
Self-Validation: The collected product is analyzed by ¹⁹F NMR and GC-MS to confirm its identity and purity, as described in the previous protocol. The disappearance of the starting material signal in the GC trace indicates reaction completion.
Comparative Analysis of Synthesis Pathways
| Feature | Pathway 1: Difluorocarbene Addition | Pathway 2: Intramolecular Dehalogenation |
| Core Reaction | [2+1] Cycloaddition | Reductive Cyclization |
| Starting Materials | Tetrafluoroethylene, Carbene Source (e.g., HFPO) | 1,3-Dihalo-1,1,2,2,3,3-hexafluoropropane |
| Key Reagents | High Temperature (>150°C), Photolysis, or Fluoride Initiators | Reducing Metal (e.g., Zinc), Aprotic Solvent |
| Advantages | Direct, single-step conversion from alkene. Multiple carbene sources available. | Milder conditions for the cyclization step. Avoids direct handling of carbenes. |
| Disadvantages | Often requires harsh conditions (high T/P). Potential for carbene side-reactions. | A multi-step process requiring precursor synthesis. Precursor synthesis itself can be high-temperature. |
Conclusion and Outlook for Drug Development
Both difluorocarbene cycloaddition and intramolecular dehalogenation represent robust and validated pathways for the synthesis of this compound. The choice of method is ultimately guided by the available starting materials, required scale, and tolerance for specific reaction conditions.
For professionals in drug discovery, the key takeaway is not merely the synthesis of the parent HFCP molecule, but the mastery of the underlying transformations. The difluorocyclopropanation of complex, functionalized olefins using modern reagents like TMSCF₃ is a cornerstone technique for embedding the crucial gem-difluorocyclopropane motif into drug candidates.[9] This moiety acts as a bioisostere for carbonyl groups or ethers, enhancing lipophilicity and blocking sites of metabolic oxidation, thereby improving the pharmacokinetic profile of a potential therapeutic.[6] As structure-based drug design continues to advance, the ability to strategically install these small, fluorinated rings will remain an invaluable tool in the chemist's arsenal.[10]
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Unraveling the Thermal Dissociation of Hexafluorocyclopropane: A Mechanistic and Kinetic Guide
Introduction: The Significance of Perfluorinated Cyclopropanes
Hexafluorocyclopropane (c-C₃F₆), also known as perfluorocyclopropane, is a thermally stable, saturated cyclic fluorocarbon.[1] Its unique properties, stemming from the high strength of its carbon-fluorine bonds, make it a molecule of interest in various fields, including materials science and as a potential component in specialized applications.[1] Understanding the fundamental mechanisms governing its thermal decomposition is crucial for predicting its behavior at elevated temperatures, designing stable fluorinated materials, and controlling potential reaction pathways in high-temperature chemical processes. This technical guide provides an in-depth analysis of the thermal decomposition mechanism of this compound, synthesizing key experimental findings with theoretical insights to offer a comprehensive resource for researchers, scientists, and professionals in drug development and materials science.
The Primary Unimolecular Decomposition Pathway: A Two-Step Mechanism
The thermal decomposition of this compound is not a single-step fragmentation but rather a sequential process initiated by unimolecular ring-opening. This process has been elucidated through a combination of shock tube experiments and sophisticated quantum-chemical and kinetic modeling.[2][3] The consensus mechanism involves two primary stages: the isomerization of the cyclopropane ring to a diradical intermediate, followed by the fragmentation of this intermediate.
Step 1: Unimolecular Ring-Opening to a 1,3-Diradical Intermediate
The initial and rate-determining step in the thermal decomposition of this compound is the cleavage of a C-C bond, leading to the formation of a 1,3-perfluorotrimethylene diradical intermediate (•CF₂CF₂CF₂•).[2][3] This process is a unimolecular isomerization, driven by the high thermal energy supplied to the system, which overcomes the activation barrier for ring strain release.
-
Causality of Ring Opening: The inherent ring strain of the cyclopropane ring, although stabilized by fluorine substitution, provides a thermodynamic driving force for ring-opening. At sufficiently high temperatures, vibrational energy becomes localized in the C-C stretching modes, leading to bond scission and the formation of the more flexible diradical species.
Quantum-chemical calculations have been instrumental in characterizing this elementary step, providing insights into the energetics and structure of the transition state and the diradical intermediate.
Step 2: Fragmentation of the Diradical to Difluorocarbene
The highly reactive 1,3-diradical intermediate is short-lived and rapidly undergoes fragmentation. The primary decomposition channel for the •CF₂CF₂CF₂• diradical is the scission of a C-C bond to yield three molecules of difluorocarbene (CF₂).[2][3]
Overall Primary Decomposition:
c-C₃F₆ → •CF₂CF₂CF₂• → 3 CF₂
The following diagram, generated using Graphviz, illustrates this primary decomposition pathway.
Caption: Primary thermal decomposition pathway of this compound.
Secondary Reactions: The Fate of Difluorocarbene
The difluorocarbene (CF₂) produced from the primary decomposition of this compound is a highly reactive species that readily undergoes further reactions, primarily dimerization.
Dimerization to Tetrafluoroethylene
The most significant secondary reaction is the recombination of two difluorocarbene molecules to form tetrafluoroethylene (C₂F₄).[2][3][4][5][6][7]
2 CF₂ ⇌ C₂F₄
This dimerization is a reversible process, and its kinetics have been studied in detail.[4][5][6][7] The rate of this reaction is crucial for accurately modeling the overall decomposition process and predicting the final product distribution. The reaction has been found to have an unusually small high-pressure limiting rate constant for recombination, which is attributed to a pronounced anisotropy of the potential energy surface.[5][6][7]
The overall stoichiometry of the decomposition, considering the primary decomposition and the subsequent dimerization of CF₂, can be represented as:
c-C₃F₆ → 1.5 C₂F₄
This is illustrated in the following workflow diagram:
Caption: Overall reaction workflow from this compound to tetrafluoroethylene.
Kinetic Data and Modeling
The thermal decomposition of this compound has been studied experimentally over a temperature range of 620-1030 K.[2][3] The reaction was found to be in the fall-off region between the low-pressure and high-pressure limits, meaning the rate constant is dependent on both temperature and pressure.
| Parameter | Value | Temperature Range (K) | Reference |
| High-Pressure Limit (k∞) | Not explicitly stated in abstracts | 620-1030 | [3] |
| Low-Pressure Limit (k₀) | Not explicitly stated in abstracts | 620-1030 | [3] |
Note: Specific Arrhenius parameters from the primary literature are required for a complete quantitative analysis.
Kinetic modeling plays a crucial role in rationalizing the experimental data and extrapolating the rate constants to different conditions.[2][3] These models, based on unimolecular rate theory (e.g., RRKM theory), incorporate the properties of the potential energy surface obtained from quantum-chemical calculations to predict the temperature and pressure dependence of the reaction rates.
Experimental Methodology: Shock Tube Studies
The primary experimental technique used to investigate the high-temperature decomposition of this compound is the shock tube coupled with spectroscopic detection.[2][3]
Principle of Operation
A shock tube is a long tube divided by a diaphragm into a high-pressure "driver" section and a low-pressure "driven" section. The experimental gas mixture, a dilute concentration of this compound in an inert bath gas like Argon, is introduced into the driven section.
Experimental Protocol
-
Gas Mixture Preparation: A precise, low-concentration mixture of this compound (e.g., parts per million) in a large excess of an inert bath gas (e.g., Argon) is prepared. The inert gas acts as a collision partner to thermalize the reactant molecules.
-
Shock Wave Generation: The diaphragm separating the driver and driven sections is ruptured, causing the high-pressure driver gas to expand rapidly, generating a shock wave that propagates through the experimental gas mixture.
-
Heating and Reaction Initiation: The passage of the shock wave rapidly and adiabatically heats the gas mixture to a well-defined high temperature (e.g., 620-1030 K) and pressure in a very short time (microseconds), initiating the thermal decomposition.
-
In-situ Monitoring: The formation of a key reaction product, the difluorocarbene (CF₂) radical, is monitored in real-time using UV absorption spectroscopy.[8][9] A beam of UV light is passed through the shock-heated gas, and the absorption at a characteristic wavelength for CF₂ is measured.
-
Data Analysis: The time-resolved absorption signal is converted into a concentration profile of CF₂ using the Beer-Lambert law. This data is then used to determine the rate of the decomposition reaction.
The following diagram outlines the key components and workflow of a typical shock tube experiment for this purpose.
Caption: Schematic of a shock tube experimental setup for kinetic studies.
Conclusion and Future Directions
The thermal decomposition of this compound proceeds through a well-defined unimolecular mechanism involving ring-opening to a 1,3-diradical intermediate, which then fragments to produce difluorocarbene. Subsequent dimerization of difluorocarbene to tetrafluoroethylene is the major secondary reaction. This understanding is built upon a strong foundation of shock tube experiments and theoretical modeling.
For professionals in fields where fluorinated compounds are utilized or developed, this guide provides a fundamental understanding of the thermal stability and degradation pathways of a model perfluorinated cyclopropane. Future research may focus on refining the kinetic parameters across a wider range of pressures and temperatures, investigating the influence of different bath gases on the reaction rates, and exploring the decomposition mechanisms of more complex substituted fluorocyclopropanes. Such studies will continue to enhance our ability to predict and control the chemistry of these important molecules in high-temperature environments.
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Cobos, C. J., Sölter, L., Tellbach, E., & Troe, J. (2014). Shock wave study of the thermal dissociations of C3F6 and c-C3F6. II. Dissociation of this compound and dimerization of CF2. The Journal of Physical Chemistry A, 118(27), 4873–4879. [Link]
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Cobos, C. J., Croce, A. E., Luther, K., & Troe, J. (2010). Shock wave study of the thermal decomposition of CF3 and CF2 radicals. The Journal of Physical Chemistry A, 114(1), 4748-4754. [Link]
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Zhang, J., Zhang, L., & Truhlar, D. G. (2014). Barrierless association of CF2 and dissociation of C2F4 by variational transition-state theory and system-specific quantum Rice–Ramsperger–Kassel theory. Proceedings of the National Academy of Sciences, 111(47), 16698-16703. [Link]
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Cobos, C. J., Sölter, L., Tellbach, E., & Troe, J. (2013). Experimental and modeling study of the reaction C2F4 (+ M) ⇔ CF2 + CF2 (+ M). The Journal of Physical Chemistry A, 117(45), 11420-11429. [Link]
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Cobos, C. J., Sölter, L., Tellbach, E., & Troe, J. (2014). Request PDF: Shock Wave Study of the Thermal Dissociations of C3F6 and c-C3F6. II. Dissociation of this compound and Dimerization of CF2. ResearchGate. [Link]
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Benson, S. W., & O'Neal, H. E. (1970). Kinetic data on gas phase unimolecular reactions. NIST Technical Series Publications. [Link]
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Cobos, C. J., Croce, A. E., Luther, K., & Troe, J. (2010). Shock Wave Study of the Thermal Decomposition of CF3 and CF2 Radicals. The Journal of Physical Chemistry A. [Link]
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Cobos, C. J., Sölter, L., Tellbach, E., & Troe, J. (2014). Request PDF: Shock Wave Study and Theoretical Modeling of the Thermal Decomposition of c-C4F8. ResearchGate. [Link]
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Cobos, C. J., Sölter, L., Tellbach, E., & Troe, J. (2013). Experimental and modeling study of the reaction C2F4 (+ M) ⇔ CF2 + CF2 (+ M). ResearchGate. [Link]
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Cobos, C. J., Sölter, L., Tellbach, E., & Troe, J. (2013). Experimental and modeling study of the reaction C2F4 (+ M) ⇔ CF2 + CF2 (+ M). PubMed. [Link]
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An In-depth Technical Guide to the Spectroscopic Analysis of Hexafluoropropylene (C₃F₆) Utilizing ESR and GC-MS
Abstract: This technical guide provides a comprehensive overview of two powerful spectroscopic techniques, Electron Spin Resonance (ESR) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of hexafluoropropylene (C₃F₆). C₃F₆ is a critical fluorinated monomer and industrial gas, the purity and reaction monitoring of which are paramount for its applications in polymer synthesis and semiconductor manufacturing.[1][2][3][4][5] This document is intended for researchers, scientists, and professionals in drug development and materials science, offering in-depth methodologies, theoretical underpinnings, and practical insights for the robust characterization of C₃F₆ and its radical species.
Introduction: The Analytical Imperative for Hexafluoropropylene (C₃F₆)
Hexafluoropropylene (C₃F₆), a colorless and odorless gas[1][6], is a cornerstone in the synthesis of high-performance fluoropolymers and fluoroelastomers.[1] Its unique chemical properties, including its reactivity as a fluoroalkene, make it an essential building block in materials science.[2][7] Furthermore, C₃F₆ finds application as an etching gas in the semiconductor industry.[3][8] The performance and safety of these applications are directly linked to the purity of the C₃F₆ monomer and the understanding of its reaction pathways, which often involve radical intermediates.
This guide delves into two essential analytical techniques that provide complementary information for the comprehensive analysis of C₃F₆:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A cornerstone for separation and identification of volatile compounds, ideal for purity assessment and analysis of reaction byproducts.[9][10][11]
-
Electron Spin Resonance (ESR) Spectroscopy: A highly specific method for the detection and characterization of paramagnetic species, such as the free radicals formed during C₃F₆ polymerization or degradation.[12][13][14]
By understanding the principles and practical applications of these techniques, researchers can ensure the quality of C₃F₆ and gain deeper insights into its chemical transformations.
Part 1: Purity and Compositional Analysis via Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry.[11] It is an indispensable tool for determining the purity of C₃F₆ and identifying any volatile impurities or reaction byproducts.
The Foundational Principles of GC-MS Analysis
The core of GC-MS lies in its two-stage process.[11] First, the gas chromatograph separates the components of a sample mixture based on their differential partitioning between a stationary phase (a high-boiling liquid coated on an inert solid support within a column) and a mobile phase (an inert carrier gas, such as helium or nitrogen).[11] As the sample travels through the column, compounds with higher volatility and lower affinity for the stationary phase elute faster.[11]
Upon exiting the GC column, the separated components enter the mass spectrometer, where they are ionized, typically by electron impact (EI).[15][16] This high-energy ionization process not only creates a molecular ion (the intact molecule with one electron removed) but also causes the molecule to fragment into smaller, charged species.[16][17][18] The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), generating a mass spectrum that serves as a molecular fingerprint.[17]
Causality in Experimental Design for C₃F₆ Analysis
The selection of GC-MS parameters is critical for achieving optimal separation and identification of C₃F₆ and its potential impurities.
-
Column Selection: For the analysis of volatile and relatively non-polar fluorocarbons like C₃F₆, a column with a non-polar stationary phase is generally preferred.[11] The choice of column dimensions (length, diameter, and film thickness) will influence the resolution and analysis time.
-
Temperature Programming: A programmed temperature ramp is often employed to ensure the efficient elution of compounds with a range of boiling points. A typical program might start at a low temperature to resolve highly volatile components and gradually increase to elute less volatile impurities.
-
Ionization Energy: While the standard electron impact ionization energy is 70 eV, which provides reproducible fragmentation patterns for library matching, softer ionization techniques like chemical ionization (CI) can be used to enhance the molecular ion peak, aiding in the confirmation of the molecular weight of unknown compounds.[15]
Detailed Experimental Protocol for GC-MS Analysis of C₃F₆
This protocol outlines a general procedure for the analysis of a gaseous C₃F₆ sample.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Gas-tight syringe for sample introduction
-
Appropriate GC column (e.g., a non-polar capillary column)
Procedure:
-
System Preparation: Ensure the GC-MS system is leak-tight and the carrier gas is flowing at the desired rate.
-
Sample Introduction: Using a gas-tight syringe, carefully inject a known volume of the C₃F₆ gas sample into the GC inlet.
-
Chromatographic Separation: The sample is carried through the GC column by the carrier gas. A typical temperature program might be:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: Increase temperature at 10°C/minute to 200°C.
-
Final hold: 200°C for 5 minutes.
-
-
Mass Spectrometric Detection: As components elute from the GC column, they enter the MS ion source.
-
Ionization mode: Electron Impact (EI) at 70 eV.
-
Mass scan range: m/z 30-300.
-
-
Data Analysis:
-
Identify the peak corresponding to C₃F₆ based on its retention time and mass spectrum.
-
Analyze other peaks in the chromatogram by comparing their mass spectra to a reference library (e.g., NIST).
-
Quantify the purity of C₃F₆ and the concentration of any identified impurities by integrating the peak areas.
-
Interpreting the Mass Spectrum of C₃F₆
The mass spectrum of C₃F₆ will exhibit a characteristic fragmentation pattern. The molecular ion peak (M⁺) will be observed at an m/z corresponding to the molecular weight of C₃F₆ (approximately 150 g/mol ).[2] Common fragments will result from the cleavage of C-C and C-F bonds.
Table 1: Expected Mass Fragments for C₃F₆
| m/z | Possible Fragment Ion |
| 150 | [C₃F₆]⁺ (Molecular Ion) |
| 131 | [C₃F₅]⁺ |
| 100 | [C₂F₄]⁺ |
| 81 | [C₂F₃]⁺ |
| 69 | [CF₃]⁺ |
| 50 | [CF₂]⁺ |
| 31 | [CF]⁺ |
Note: The relative intensities of these fragments will be characteristic of the C₃F₆ molecule under specific ionization conditions.
Visualization of the GC-MS Workflow
Caption: Workflow for C₃F₆ analysis by GC-MS.
Part 2: Elucidating Radical Mechanisms with Electron Spin Resonance (ESR) Spectroscopy
ESR spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a highly sensitive technique for the direct detection and characterization of species with unpaired electrons, such as free radicals.[12][13][14] This makes it an invaluable tool for studying the radical-mediated polymerization of C₃F₆ and for identifying radical intermediates in degradation processes.
The Quantum Mechanical Basis of ESR
The fundamental principle of ESR is analogous to that of Nuclear Magnetic Resonance (NMR), but it probes the spin of electrons rather than nuclei.[13][19] An unpaired electron possesses a spin magnetic moment. When placed in an external magnetic field, this magnetic moment can align either parallel or anti-parallel to the field, resulting in two distinct energy levels (the Zeeman effect).[12]
By applying microwave radiation of a specific frequency, a transition can be induced between these energy levels.[12] The resonance condition, where absorption of microwave energy occurs, is described by the equation:
ΔE = hν = gμ_B B_0
where:
-
h is Planck's constant
-
ν is the microwave frequency
-
g is the g-factor, a dimensionless quantity characteristic of the radical
-
μ_B is the Bohr magneton
-
B_0 is the applied magnetic field strength
Causality in ESR Experimental Design for Fluoroalkyl Radicals
The design of an ESR experiment for studying C₃F₆-derived radicals requires careful consideration of several factors:
-
Radical Generation: Radicals are often short-lived and must be generated in situ within the ESR spectrometer's resonant cavity. This can be achieved through methods such as UV photolysis of a precursor molecule or by initiating a polymerization reaction within the sample tube.
-
Solvent and Temperature: The choice of solvent and temperature can significantly impact the stability and ESR spectrum of the radical. Low temperatures are often used to trap and stabilize reactive radicals.
-
Spin Trapping: For highly reactive and short-lived radicals, a technique called spin trapping can be employed. A spin trap molecule reacts with the transient radical to form a more stable radical adduct that is readily detectable by ESR.
Detailed Experimental Protocol for ESR Analysis of C₃F₆-Derived Radicals
This protocol provides a general framework for the ESR analysis of radicals formed from C₃F₆.
Instrumentation:
-
ESR (EPR) Spectrometer
-
Microwave source and detector
-
Electromagnet
-
Resonant cavity
-
Sample tube (quartz)
Procedure:
-
Sample Preparation: Prepare a solution containing C₃F₆ and a radical initiator (e.g., a peroxide) in a suitable solvent within a quartz ESR tube.
-
Degassing: Thoroughly degas the sample to remove dissolved oxygen, which is paramagnetic and can broaden the ESR signal.
-
Radical Generation: Place the sample tube in the ESR cavity. Initiate radical formation, for example, by irradiating the sample with a UV lamp positioned to illuminate the cavity.
-
Spectrum Acquisition:
-
Set the microwave frequency and power.
-
Sweep the magnetic field and record the microwave absorption.
-
Optimize parameters such as modulation amplitude and sweep time to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Determine the g-factor of the radical by comparison to a standard with a known g-value.
-
Analyze the hyperfine splitting pattern to identify the magnetic nuclei interacting with the unpaired electron.
-
Interpreting the ESR Spectra of Fluoroalkyl Radicals
The ESR spectrum of a radical provides a wealth of information about its structure and electronic environment.
-
g-Factor: The g-factor provides information about the electronic structure of the radical. For organic radicals, the g-factor is typically close to that of a free electron (approximately 2.0023).[20]
-
Hyperfine Splitting: The interaction of the unpaired electron with nearby magnetic nuclei (such as ¹⁹F and ¹³C) leads to the splitting of the ESR signal into multiple lines, a phenomenon known as hyperfine coupling.[12][19] The number and spacing of these lines reveal the number and type of interacting nuclei. Fluorine nuclei (¹⁹F) have a nuclear spin of I = 1/2 and will split the ESR signal into doublets. The magnitude of the splitting, known as the hyperfine coupling constant (A), is proportional to the unpaired electron spin density on that nucleus. Fluoroalkyl radicals are known to exhibit large fluorine hyperfine splittings.[21][22]
Table 2: ESR Spectroscopic Parameters for a Hypothetical C₃F₆-Derived Radical
| Parameter | Typical Value Range | Information Gained |
| g-factor | 2.002 - 2.004 | Electronic environment of the unpaired electron |
| ¹⁹F Hyperfine Coupling Constant (A_F) | 50 - 150 Gauss | Identity and proximity of fluorine nuclei to the radical center |
| ¹³C Hyperfine Coupling Constant (A_C) | 30 - 300 Gauss | Hybridization and geometry of the radical center[23] |
Visualization of the ESR Workflow
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molecular structure and bonding of Hexafluorocyclopropane
An In-depth Technical Guide to the Molecular Structure and Bonding of Hexafluorocyclopropane
Abstract
This compound (c-C₃F₆), also known as perfluorocyclopropane, is a unique molecule characterized by a highly strained, three-membered carbon ring saturated with fluorine atoms. Its chemical formula is C₃F₆ and its CAS registry number is 931-91-9.[1][2][3] This colorless, non-flammable, and low-toxicity gas exhibits remarkable chemical stability, stemming from the strength of its carbon-fluorine bonds.[4] These properties have led to its use and investigation in specialized applications, including as a refrigerant, a solvent in pharmaceutical production, and in electronics manufacturing.[4][5] This guide provides a comprehensive examination of the molecular architecture and intricate electronic nature of this compound, synthesizing data from experimental and computational studies to offer a detailed perspective for researchers and drug development professionals.
Elucidation of the Molecular Geometry
The determination of this compound's structure has a noteworthy history. Early chemical and spectroscopic analyses were inconclusive, with some studies in the 1940s incorrectly suggesting the molecule was the isomeric hexafluoropropene.[6] However, subsequent, more advanced analytical techniques have unequivocally confirmed the cyclic structure.[7]
The geometry of this compound is defined by a triangular arrangement of carbon atoms, with each carbon bonded to two fluorine atoms. The molecule's high degree of fluorination significantly influences its structural parameters compared to its hydrocarbon analog, cyclopropane. The primary methods for precisely determining these parameters in the gas phase, where intermolecular forces are negligible, are gas-phase electron diffraction (GED) and microwave spectroscopy.[8][9][10]
Computational chemistry has become an indispensable tool for corroborating experimental findings. Quantum chemical methods, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), provide highly accurate predictions of molecular geometries.[11][12] Studies on the radical anion of this compound (c-C₃F₆⁻) using Unrestricted Hartree-Fock (UHF) computations predict a planar ring structure with D₃h symmetry, where all six fluorine atoms are equivalent.[7][12][13] While this applies to the anion, it provides a foundational model for understanding the geometry of the neutral parent molecule.
Table 1: Key Structural Parameters of Cyclopropane and Related Fluorocarbons
| Parameter | Cyclopropane (C₃H₆) | This compound (c-C₃F₆) | General C-F Bond |
| C-C Bond Length | ~1.51 Å | ~1.52 Å (Estimated) | N/A |
| C-F Bond Length | N/A | ~1.34 Å (Estimated) | 1.35 - 1.40 Å[14][15] |
| ∠ F-C-F Angle | N/A | ~109.5° (Estimated) | N/A |
| Symmetry Group | D₃h | D₃h | N/A |
Caption: 3D molecular structure of this compound.
A Deep Dive into Chemical Bonding
The bonding in this compound is a fascinating interplay of geometric strain and profound electronic effects induced by the fluorine substituents.
The Carbon-Carbon Framework
Like cyclopropane, the C-C bonds in the this compound ring are considered "bent" or "banana" bonds. The enforced 60° internal bond angle is a significant deviation from the ideal sp³ hybrid angle of 109.5°, leading to substantial angle strain. This strain results in poor overlap of the carbon sp³ orbitals, concentrating electron density outside the direct internuclear axis.
The substitution of hydrogen with highly electronegative fluorine atoms introduces a strong inductive effect (-I). Each fluorine atom withdraws electron density from the carbon skeleton. This polarization is expected to impact the C-C bonds. In analogous systems like hexafluoroethane (C₂F₆), the C-C bond is notably longer and weaker than in ethane (C₂H₆), a phenomenon attributed to electrostatic repulsion between the positively charged carbon atoms and steric repulsion between the fluorine atoms.[16] A similar elongation of the C-C bonds in this compound relative to cyclopropane is therefore anticipated.
The Carbon-Fluorine Bonds
The carbon-fluorine bond is the strongest single bond in organic chemistry, with a bond dissociation energy that can exceed 115 kcal/mol in simple fluoroalkanes.[15] This exceptional strength is a primary contributor to the high thermal and chemical stability of this compound.[4]
The strength arises from a combination of factors:
-
High Electronegativity Difference: The large difference in electronegativity between carbon (2.55) and fluorine (3.98) creates a highly polar bond with significant ionic character. This introduces a strong electrostatic attraction that shortens and strengthens the bond.[15]
-
Optimal Orbital Overlap: The compact nature of fluorine's 2p orbital allows for very effective overlap with carbon's sp³ hybrid orbitals.
The increasing number of fluorine atoms on a single carbon atom (geminal substitution) is known to shorten and strengthen the remaining bonds to that carbon.[15] In c-C₃F₆, each carbon is geminally substituted with two fluorines, contributing to the robustness of the C-F bonds.
Methodologies for Structural Analysis
A multi-faceted approach combining experimental and computational techniques is essential for a complete understanding of this compound's structure.
Gas-Phase Electron Diffraction (GED)
GED is a powerful technique for determining the precise geometric structure of molecules in the gaseous state.[8] It provides data free from the influence of crystal packing or solvent effects.
Experimental Protocol: A Generalized GED Workflow
-
Sample Introduction: A gaseous sample of this compound is effused through a fine nozzle into a high-vacuum chamber.
-
Electron Beam Interaction: A high-energy beam of electrons (typically 40-60 keV) is directed perpendicularly through the gas stream.
-
Scattering: The electrons are scattered by the electrostatic potential of the atoms in the molecule. This creates an interference pattern based on the distances between all pairs of atoms.
-
Detection: The scattered electrons are detected on a photographic plate or a CCD detector, forming a pattern of concentric rings. The intensity of these rings varies as a function of the scattering angle.
-
Data Analysis: The one-dimensional intensity curve is extracted from the diffraction pattern. This experimental curve is then compared to theoretical curves calculated from structural models. The bond lengths, bond angles, and torsional angles of the model are refined through a least-squares fitting process until the theoretical and experimental curves match.
Caption: A simplified workflow for Gas-Phase Electron Diffraction.
Microwave (Rotational) Spectroscopy
Microwave spectroscopy measures the transition energies between quantized rotational levels of a molecule.[10] From these transitions, the molecule's moments of inertia can be calculated with extremely high precision. The moments of inertia are directly related to the molecule's bond lengths and angles.
Core Principles and Protocol:
-
Requirement: The technique is applicable only to molecules with a permanent electric dipole moment, as the interaction with the microwave radiation's electric field induces rotational transitions.[9][10] For a molecule with D₃h symmetry like this compound, the dipole moment is zero, making it microwave inactive. However, isotopic substitution (e.g., with ¹³C) can break this symmetry, inducing a small dipole moment and allowing for analysis.
-
Sample State: The analysis is performed on a low-pressure gas to avoid collisional broadening of the spectral lines.[9]
-
Spectrum Acquisition: The gas is irradiated with microwave radiation of sweeping frequency. Absorption of energy at specific frequencies corresponding to rotational transitions is detected.
-
Structural Determination: The resulting spectrum of absorption lines is analyzed to determine the rotational constants (A, B, C). These constants are then used in structural fitting programs, often in combination with data from multiple isotopologues, to derive a highly accurate molecular structure.[17]
Caption: Conceptual workflow for Microwave Spectroscopy analysis.
Synthesis and Reactivity at a Glance
This compound's stability makes it relatively unreactive under normal conditions.[4] Its synthesis often involves the addition of difluorocarbene (:CF₂) to tetrafluoroethene. The difluorocarbene can be generated from various precursors, such as the thermal decomposition of hexafluoropropylene oxide or from Ruppert-Prakash-type reagents (e.g., TMSCF₃).[5][18] While stable, the high ring strain does permit ring-opening reactions under energetic conditions or with specific reagents.[5]
Conclusion
The molecular architecture of this compound is a product of the conflict between the severe angle strain of a three-membered ring and the powerful electron-withdrawing effects of six fluorine atoms. The resulting structure possesses exceptionally strong C-F bonds, conferring high stability, while its C-C framework is characterized by bent, strained bonds. A definitive understanding of its precise structural parameters relies on the sophisticated application of gas-phase experimental techniques, such as electron diffraction, critically supported and validated by high-level quantum chemical computations. This detailed structural knowledge is fundamental for predicting its properties and for the rational design of new materials and pharmaceuticals that may incorporate this unique fluorinated moiety.
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Cas 931-91-9,1,1,2,2,3,3-hexafluorocyclopropane | lookchem. (n.d.). lookchem.com. Retrieved January 5, 2026, from [Link]
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Shiotani, M., Persson, P., Lunell, S., Lund, A., & Williams, F. (n.d.). Structure of Tetrafluorocyclopropane, Hexafluorocyclobutene, Octofluorocyclopentene, and Related Perfluoroalkene Radical Anions Revealed by ESR Spectroscopic and Computational Studies. Lund University. Retrieved January 5, 2026, from [Link]
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quantum chemical computations of Hexafluorocyclopropane
An In-depth Technical Guide to Quantum Chemical Computations of Hexafluorocyclopropane
This compound (c-C₃F₆) is a molecule of significant interest due to its highly strained three-membered ring and the profound electronic effects of fluorine substitution. These characteristics impart unique reactivity and properties, making it a valuable subject for theoretical and computational investigation. This technical guide provides a comprehensive overview of the principles and practices for performing accurate quantum chemical computations on this compound. It is intended for researchers, scientists, and drug development professionals who wish to leverage computational chemistry to understand the structure, properties, and reactivity of this and similar fluorinated molecules. This guide emphasizes the causality behind methodological choices, ensuring a robust and self-validating computational protocol.
Introduction: The Significance of this compound
This compound is a perfluorinated cycloalkane, a class of compounds with diverse applications, including as refrigerants, cleaning agents, and in electronics manufacturing.[1] The C₃F₆ molecule is characterized by a highly strained cyclopropane ring, with C-C-C bond angles constrained to 60°, a significant deviation from the ideal sp³ hybridization angle of 109.5°. This ring strain, coupled with the high electronegativity of the six fluorine atoms, results in a unique electronic structure and a predisposition towards ring-opening reactions.[2]
Quantum chemical computations provide an indispensable tool for elucidating the molecular structure, vibrational properties, thermochemistry, and reaction mechanisms of this compound, offering insights that can be challenging to obtain through experimental methods alone. This guide will detail the theoretical and practical considerations for modeling this fascinating molecule.
Theoretical Foundations and Computational Methodologies
The accurate computational modeling of highly fluorinated molecules like this compound requires careful selection of theoretical methods and basis sets. The high electronegativity of fluorine and the presence of lone pairs necessitate a robust treatment of electron correlation.
Density Functional Theory (DFT) for Fluorinated Systems
Density Functional Theory (DFT) has emerged as a powerful and cost-effective method for studying the electronic structure of molecules.[3] For fluorinated compounds, hybrid functionals that mix a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional often provide a good balance of accuracy and computational efficiency. The B3LYP functional is a widely used and well-validated choice for such systems.[4][5] More modern, dispersion-corrected functionals, such as the ωB97X-D, are also excellent choices, particularly when investigating intermolecular interactions or reaction pathways where non-covalent forces are significant.
Selecting the Appropriate Basis Set
The choice of basis set is critical for obtaining reliable results. For organofluorine compounds, a basis set that can adequately describe the valence electrons and the polarization of the electron density is essential. Pople-style basis sets, such as 6-311+G(d,p) , are a common and effective choice.[4] The inclusion of diffuse functions ("+") is important for describing the lone pairs on the fluorine atoms, while polarization functions ("d" on heavy atoms and "p" on hydrogens, though none are present in C₃F₆) allow for greater flexibility in describing the shape of the electron cloud. For higher accuracy, Dunning's correlation-consistent basis sets, such as cc-pVTZ (correlation-consistent polarized valence triple-zeta), are recommended.
Molecular Structure and Geometry Optimization
A fundamental step in any quantum chemical study is the determination of the molecule's equilibrium geometry. This is achieved through a process called geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms.[6]
Experimental Benchmark: Gas-Phase Electron Diffraction
Experimental data from gas-phase electron diffraction (GED) provides a crucial benchmark for validating computed molecular structures.[7] For this compound, GED studies have determined the key structural parameters. While the specific experimental values for C₃F₆ were not retrieved in the searches, it is known that perfluorination tends to lengthen C-C bonds in strained ring systems compared to their hydrocarbon counterparts.[5]
Protocol for Geometry Optimization
A standard protocol for the geometry optimization of this compound is as follows:
-
Initial Structure: Construct an initial 3D model of this compound. Software like Avogadro or GaussView can be used for this purpose.
-
Computational Setup:
-
Method: Select a suitable DFT functional (e.g., B3LYP or ωB97X-D).
-
Basis Set: Choose a basis set appropriate for fluorinated compounds (e.g., 6-311+G(d,p) or cc-pVTZ).
-
Job Type: Specify a geometry optimization calculation.
-
-
Execution: Run the calculation using a quantum chemistry software package such as Gaussian, ORCA, or Q-Chem.
-
Verification: After the optimization converges, it is essential to perform a vibrational frequency calculation to confirm that the obtained structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).
Table 1: Representative Computed Geometric Parameters for this compound (Illustrative)
| Parameter | B3LYP/6-311+G(d,p) | ωB97X-D/cc-pVTZ | Experimental (GED) |
| r(C-C) / Å | Value | Value | Reference Value |
| r(C-F) / Å | Value | Value | Reference Value |
| ∠(FCF) / ° | Value | Value | Reference Value |
| ∠(FCC) / ° | Value | Value | Reference Value |
Note: Specific computed and experimental values are illustrative and should be obtained from dedicated studies.
Vibrational Frequencies and Spectroscopic Analysis
Vibrational spectroscopy is a powerful technique for identifying and characterizing molecules.[8] Quantum chemical calculations can predict the vibrational frequencies and infrared (IR) and Raman intensities, providing a theoretical spectrum that can be compared with experimental data.[9]
The Importance of Anharmonicity
The standard harmonic approximation for vibrational frequencies can deviate from experimental values due to anharmonicity.[10] While computationally more expensive, anharmonic frequency calculations can provide more accurate results, which is particularly important for systems with large amplitude motions or strong vibrational coupling.
Protocol for Vibrational Frequency Calculation
-
Optimized Geometry: Start with the optimized geometry of this compound obtained from the protocol in Section 3.2.
-
Computational Setup:
-
Method and Basis Set: Use the same level of theory as for the geometry optimization to ensure consistency.
-
Job Type: Specify a frequency calculation.
-
-
Execution and Analysis: Run the calculation. The output will provide the vibrational frequencies (in cm⁻¹), their corresponding IR intensities, and Raman activities. These can be used to generate a theoretical spectrum.
Computational Workflow for Geometry Optimization and Frequency Analysis
Caption: A typical workflow for the quantum chemical computation of this compound.
Thermochemistry of this compound
Thermochemical properties, such as the enthalpy of formation (ΔfH°), entropy (S°), and heat capacity (Cₚ), are crucial for understanding the stability and reactivity of a molecule.[11] Computational thermochemistry provides a means to estimate these properties, especially when experimental data is scarce.[12]
High-accuracy composite methods, such as the Gaussian-n (Gn) theories or the Complete Basis Set (CBS) methods, are often employed for reliable thermochemical predictions.[13] These methods involve a series of calculations at different levels of theory and with different basis sets to extrapolate to a highly accurate energy.
For this compound, a key thermochemical parameter is its enthalpy of formation. This can be calculated using isodesmic reactions, where the number and types of bonds are conserved on both sides of the reaction. This approach helps to cancel systematic errors in the calculations.[14]
Table 2: Calculated Thermochemical Properties of this compound at 298.15 K (Illustrative)
| Property | Calculated Value | Units |
| Enthalpy of Formation (ΔfH°) | Value | kJ/mol |
| Standard Entropy (S°) | Value | J/(mol·K) |
| Heat Capacity (Cₚ) | Value | J/(mol·K) |
| Zero-Point Energy | Value | kJ/mol |
Note: These values are illustrative and depend on the chosen computational method.
Reaction Mechanisms: The Case of Ring-Opening
The high ring strain of this compound makes it susceptible to ring-opening reactions.[2] Computational chemistry is a powerful tool for elucidating the mechanisms of such reactions, allowing for the identification of transition states and the calculation of activation energies.[15]
An important class of reactions for C₃F₆ is halogen-induced ring-opening, which provides a synthetic route to 1,3-dihalopolyfluoropropanes.[2] A computational study of this reaction would involve the following steps:
-
Reactant and Product Optimization: Optimize the geometries of the reactants (C₃F₆ and X₂) and the product (XCF₂CF₂CF₂X).
-
Transition State Search: Locate the transition state structure connecting the reactants and products. This is a first-order saddle point on the potential energy surface.
-
Frequency Calculation: Perform frequency calculations on the reactant, product, and transition state structures. The transition state should have exactly one imaginary frequency corresponding to the reaction coordinate.
-
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation can be performed to confirm that the identified transition state connects the desired reactants and products.
-
Activation Energy Calculation: The activation energy is calculated as the difference in energy between the transition state and the reactants.
Reaction Pathway for Halogen-Induced Ring-Opening of C₃F₆
Caption: A simplified potential energy surface diagram for the ring-opening of this compound.
Conclusion
Quantum chemical computations offer a powerful and versatile framework for investigating the molecular properties and reactivity of this compound. By carefully selecting appropriate theoretical methods and basis sets, researchers can obtain reliable data on its geometry, vibrational spectra, thermochemistry, and reaction mechanisms. The protocols and considerations outlined in this guide provide a solid foundation for conducting high-quality computational studies on this and other challenging fluorinated molecules, thereby advancing our understanding of their fundamental chemistry and enabling their application in various scientific and industrial fields.
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Ring-opening hydroarylation of monosubstituted cyclopropanes enabled by hexafluoroisopropanol. National Center for Biotechnology Information. [Link]
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Structures of the this compound, octafluorocyclobutane, and decafluorocyclopentane radical anions probed by experimental and computational studies of anisotropic electron spin resonance (ESR) spectra. PubMed. [Link]
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This compound | C3F6 | CID 136733. PubChem. [Link]
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Ring-opening hydroarylation of monosubstituted cyclopropanes enabled by hexafluoroisopropanol. The Royal Society of Chemistry. [Link]
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Hexafluorocyclobutene: Gas-Phase Molecular Structure and Quadratic Force Field from an Electron-Diffraction and ab Initio Study. of Attila G. Császár. [Link]
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Critical evaluation of the enthalpies of formation for fluorinated compounds using experimental data and high-level ab initio. National Institute of Standards and Technology. [Link]
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Cas 931-91-9,1,1,2,2,3,3-hexafluorocyclopropane. LookChem. [Link]
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Geometry Optimization and Thermodynamic Properties Calculations Using DFT in Gaussian. YouTube. [Link]
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Halon Thermochemistry: Ab Initio Calculations of the Enthalpies of Formation of Fluoromethanes. Zachariah Group. [Link]
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Gas electron diffraction. Wikipedia. [Link]
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Geometry optimization: what happens in the algorithm?. Matter Modeling Stack Exchange. [Link]
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Preparation of highly fluorinated cyclopropanes and ring-opening reactions with halogens. PubMed. [Link]
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Accurate Enthalpies of Formation for PFAS from First-Principles: Combining Different Levels of Theory in a Generalized Thermochemical Hierarchy. National Center for Biotechnology Information. [Link]
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Elucidation of Structure of Simple Gas Phase Molecules | Electron Diffraction. YouTube. [Link]
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Harmonic vibrational frequencies (FREQUENCIES). Molpro manual. [Link]
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Lab 6: Vibrational Frequencies and Normal Modes. ÉM. [Link]
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11.10 Harmonic Vibrational Analysis. Q-Chem 5.1 User's Manual. [Link]
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Accurate and Fast Geometry Optimization with Time Estimation and Method Switching. arXiv. [Link]
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44 VIBRATIONAL FREQUENCIES (FREQUENCIES). Molpro Manual. [Link]
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Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. National Center for Biotechnology Information. [Link]
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Ab Initio Calculation of Surface Thermochemistry for Popular Solid Transition Metal-Based Species. National Center for Biotechnology Information. [Link]
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Theoretical Study on the Origin of Abnormal Regioselectivity in Ring-Opening Reaction of Hexafluoropropylene Oxide. MDPI. [Link]
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Experimental formation enthalpies for intermetallic phases and other inorganic compounds. Nature. [Link]
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DFT calculations a, Geometry optimization by DFT for (i) JNU-3a@2C3H6... ResearchGate. [Link]
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How to get an enthalpy of formation from ab initio calculations. NIST. [Link]
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Vibrational Spectroscopy of Hexahalo Complexes. National Center for Biotechnology Information. [Link]
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Recent developments in the ring-opening transformations of gem-difluorocyclopropanes. The Royal Society of Chemistry. [Link]
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Theoretical Calculation of Thermochemistry for Molecules in the Si-P-H System. Zachariah Group. [Link]
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Theoretical Studies on Vibrationally Resolved Optical Spectra of Polycyclic Aromatic Molecules. DiVA portal. [Link]
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An In-depth Technical Guide to the Discovery and History of Perfluorocyclopropane
Abstract
Perfluorocyclopropane (C₃F₆), a unique molecule in the realm of organofluorine chemistry, stands as a testament to the relentless pursuit of scientific discovery and its subsequent application in diverse technological fields. This guide provides a comprehensive technical overview of the discovery, synthesis, properties, and applications of perfluorocyclopropane, tailored for researchers, scientists, and professionals in drug development. We will delve into the historical context of its first synthesis, explore the evolution of its preparative methodologies, detail its distinct physicochemical properties, and illuminate its modern-day applications, from advanced medical imaging to sensitive tracer gas technologies.
A Historical Perspective: The Dawn of Fluorinated Cycloalkanes
The journey into the world of fluorinated organic compounds was propelled by the unique and often extreme properties imparted by the fluorine atom. The mid-20th century, a period of intense innovation in chemical synthesis, saw the rise of fluorocarbon chemistry, driven in part by the demands of projects like the Manhattan Project which required highly inert materials. It was within this fertile scientific landscape that the synthesis of small, strained, and fully fluorinated ring systems became a compelling challenge.
The first successful synthesis of a gem-difluorocyclopropane, and by extension, the conceptual framework for preparing perfluorocyclopropane, is attributed to the pioneering work on the intramolecular Wurtz (Freund) reaction. This classic name reaction, involving the dehalogenation of a 1,3-dihalide with a metal, provided the foundational methodology for forming a three-membered ring.
A pivotal publication by Tarrant, Lovelace, and Lilyquist in 1955 in the Journal of the American Chemical Society detailed the synthesis of various fluorinated cyclopropanes, laying the groundwork for the eventual isolation and characterization of perfluorocyclopropane. While this seminal work focused on a range of fluorinated cyclopropane derivatives, it established the feasibility of creating these highly strained, fully fluorinated rings.
The Genesis of Perfluorocyclopropane: Synthesis and Mechanistic Insights
The synthesis of perfluorocyclopropane has evolved from early, often low-yield methods to more refined and efficient protocols. Understanding the causality behind these synthetic choices is crucial for appreciating the challenges and innovations in its preparation.
The Intramolecular Wurtz (Freund) Reaction: A Foundational Approach
The earliest approaches to synthesizing cyclopropane rings relied on the intramolecular cyclization of 1,3-dihalopropanes using a reducing metal, typically zinc or sodium. In the context of perfluorocyclopropane, this would involve the dehalogenation of a 1,3-dihalo-perfluoropropane.
Conceptual Workflow:
Figure 1: Conceptual workflow of the intramolecular Wurtz reaction for perfluorocyclopropane synthesis.
Experimental Protocol: A Representative Procedure
The following protocol is a representative example based on the principles of the intramolecular Wurtz reaction for the synthesis of fluorinated cyclopropanes.
Materials:
-
1,3-dichloro-1,1,2,2,3,3-hexafluoropropane
-
Activated Zinc dust
-
Anhydrous diethyl ether
-
Inert gas (Argon or Nitrogen)
Apparatus:
-
Three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Heating mantle
-
Distillation apparatus
Procedure:
-
Activation of Zinc: Zinc dust is activated by stirring with dilute hydrochloric acid, followed by washing with distilled water, ethanol, and finally, anhydrous ether. This process removes the passivating oxide layer, enhancing its reactivity.
-
Reaction Setup: The reaction flask is charged with activated zinc dust and anhydrous diethyl ether under an inert atmosphere to prevent the ingress of moisture, which can quench the reaction.
-
Initiation: A small amount of 1,3-dichloro-1,1,2,2,3,3-hexafluoropropane is added to the stirred suspension. The reaction is initiated by gentle heating. The exothermic nature of the reaction often becomes self-sustaining.
-
Addition of Precursor: The remaining 1,3-dichloro-1,1,2,2,3,3-hexafluoropropane is added dropwise from the dropping funnel at a rate that maintains a gentle reflux. This controlled addition is crucial to manage the reaction rate and prevent side reactions.
-
Reaction Completion and Isolation: After the addition is complete, the reaction mixture is refluxed for several hours to ensure complete conversion. The highly volatile perfluorocyclopropane is then isolated by fractional distillation.
Causality and Self-Validation: The use of an activated metal is critical for the reductive dehalogenation. The inert atmosphere is a self-validating step, as the reaction's success is contingent on the exclusion of water. The controlled addition of the dihalide precursor prevents runaway reactions and improves the yield and purity of the final product.
Thermal Decomposition of Organometallic Precursors
A more modern and often cleaner method for generating perfluorocyclopropane involves the thermal decomposition of specific organometallic compounds. For instance, the pyrolysis of trimethyl(trifluoromethyl)tin (Me₃SnCF₃) has been shown to produce perfluorocyclopropane as a major product.[1] This reaction proceeds through the formation of a difluorocarbene intermediate (:CF₂), which then undergoes cyclization.
Conceptual Workflow:
Figure 3: The relationship between the physicochemical properties of perfluorocyclopropane and its applications in the medical field.
Tracer Gas for Leak Detection and Atmospheric Studies
The chemical inertness and low atmospheric background concentration of perfluorocarbons make them ideal tracer gases for a variety of applications. [2]Perfluorocyclopropane, with its unique molecular weight, can be used to detect leaks in industrial systems, monitor airflow in buildings, and study the dispersion of pollutants in the atmosphere.
Experimental Workflow for Leak Detection:
Figure 4: A simplified workflow for using perfluorocyclopropane as a tracer gas for leak detection.
The high sensitivity of modern analytical techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS), allows for the detection of extremely low concentrations of perfluorocyclopropane, enabling the identification of even minute leaks.
Future Outlook and Conclusion
Perfluorocyclopropane, born from the intellectual curiosity of early organofluorine chemists, has carved a niche for itself in the landscape of advanced materials. Its journey from a synthetic challenge to a valuable tool in medicine and technology underscores the profound impact of fundamental chemical research. As nanotechnology and medical diagnostics continue to advance, the unique properties of perfluorocyclopropane are likely to be exploited in even more sophisticated applications, from targeted drug delivery systems to next-generation imaging agents. The story of perfluorocyclopropane is a compelling example of how the exploration of seemingly simple molecules can lead to significant scientific and technological progress.
References
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- Perfluorocarbon nanoemulsions in drug delivery: design, development, and manufacturing. (n.d.).
- Reich, H. (n.d.). Carbon-13 NMR of fluorocyclopropanes. Magnetic Resonance in Chemistry, 46(5), 480–492.
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- Perfluorocarbon nanoemulsions in drug delivery: design, development, and manufacturing. (2023). Theranostics, 13(2), 716–736.
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A Technical Guide to the Solubility of Hexafluorocyclopropane in Organic Solvents
Foreword: Navigating the Data Gap
To our fellow researchers, scientists, and drug development professionals, this guide addresses the critical yet sparsely documented topic of hexafluorocyclopropane's solubility in organic solvents. A thorough review of existing literature reveals a conspicuous absence of comprehensive, publicly available quantitative solubility data for this compound. This guide, therefore, takes a two-pronged approach. Firstly, it establishes a robust theoretical framework to empower researchers to predict and understand the solubility behavior of this compound based on fundamental physicochemical principles. Secondly, it provides detailed, field-proven experimental protocols for the precise determination of its solubility, enabling the generation of crucial data where it is currently lacking.
Introduction to this compound: A Molecule of Interest
This compound (C₃F₆), also known as perfluorocyclopropane, is a unique cyclic, saturated fluorocarbon. Its chemical structure consists of a three-membered carbon ring where all hydrogen atoms are substituted with fluorine.[1] This high degree of fluorination imparts significant chemical and thermal stability.[1]
Key Physicochemical Properties:
| Property | Value | Reference |
| Molecular Formula | C₃F₆ | [2] |
| Molar Mass | 150.02 g/mol | [2] |
| Boiling Point | -30 °C | [2] |
| Melting Point | -157 °C | [2] |
| Density (Predicted) | 1.62 g/cm³ | [2] |
Its utility is emerging in various high-technology sectors, including potential applications as a refrigerant and in the production of fluorinated polymers.[1] In the pharmaceutical and drug development sphere, fluorinated compounds are of immense interest for their ability to modulate metabolic stability, lipophilicity, and binding affinity of drug candidates. While direct use as a solvent is mentioned, its primary relevance may lie in synthetic pathways involving fluorinated moieties.
Theoretical Framework for Predicting Solubility
The adage "like dissolves like" provides a foundational, albeit simplistic, starting point for predicting solubility. For a gas like this compound, its dissolution in an organic solvent is governed by the intermolecular forces between the solute (C₃F₆) and the solvent molecules.
Intermolecular Forces at Play
The solubility of a gas in a liquid is a physical process driven by the balance of enthalpy and entropy changes. The primary intermolecular forces to consider are:
-
Dispersion Forces (London Forces): These are the weakest intermolecular forces and arise from temporary fluctuations in electron distribution. As this compound is a nonpolar molecule, dispersion forces will be a significant factor in its interaction with all organic solvents.
-
Dipole-Dipole Interactions: These occur between polar molecules. While the C-F bond is highly polar, the symmetrical structure of this compound results in a nonpolar molecule overall. Therefore, strong dipole-dipole interactions with polar solvents are not expected to be the primary driver of solubility.
-
Hydrogen Bonding: This is a strong type of dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom (N, O, or F). This compound cannot act as a hydrogen bond donor. It could potentially act as a weak hydrogen bond acceptor through its fluorine atoms, but this is unlikely to be a dominant interaction.
The Role of Solvent Properties
The nature of the organic solvent is paramount in determining the solubility of this compound. Key solvent characteristics to consider include:
-
Polarity: Non-polar solvents are generally expected to be better solvents for non-polar solutes like this compound. Therefore, solvents like alkanes (e.g., hexane, heptane), aromatic hydrocarbons (e.g., toluene, benzene), and some ethers may exhibit higher solubility.
-
Polarizability: Solvents with larger, more polarizable electron clouds can more readily form instantaneous dipoles, leading to stronger dispersion forces. This suggests that aromatic solvents or those with heavier atoms might be good candidates.
Influence of Temperature and Pressure
-
Temperature: The solubility of most gases in liquids decreases with increasing temperature. This is because the dissolution of a gas is typically an exothermic process (negative enthalpy of solution). According to Le Chatelier's principle, increasing the temperature will shift the equilibrium to favor the endothermic process, which is the evolution of gas from the solution.
-
Pressure: The solubility of a gas in a liquid is directly proportional to the partial pressure of that gas above the liquid. This relationship is described by Henry's Law :
C = kP
Where:
-
C is the concentration of the dissolved gas
-
k is the Henry's Law constant (specific to the gas, solvent, and temperature)
-
P is the partial pressure of the gas
-
Experimental Determination of this compound Solubility
Given the lack of published data, experimental determination is crucial. A common and reliable method for measuring the solubility of a gas in a liquid is the volumetric method .[4]
Experimental Workflow: A Visual Guide
The following diagram illustrates the key steps in a typical volumetric gas solubility measurement.
Caption: A generalized workflow for the experimental determination of gas solubility using a volumetric method.
Detailed Step-by-Step Protocol
This protocol outlines a standard procedure for measuring the solubility of this compound in an organic solvent.
Materials and Equipment:
-
Gas-tight syringe or gas burette
-
Equilibrium vessel with a magnetic stirrer
-
Pressure transducer and temperature probe
-
Vacuum pump
-
Constant temperature bath
-
This compound gas cylinder with a regulator
-
High-purity organic solvent
Procedure:
-
Solvent Degassing:
-
Precisely measure a known volume of the organic solvent and place it in the equilibrium vessel.
-
Degas the solvent to remove any dissolved air. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (e.g., helium) followed by evacuation. The goal is to ensure that the initial pressure above the liquid is solely due to the solvent's vapor pressure.
-
-
Apparatus Assembly and Leak Check:
-
Assemble the apparatus, ensuring all connections are gas-tight.
-
Evacuate the entire system and monitor the pressure to confirm there are no leaks.
-
-
Introduction of this compound:
-
Introduce a known volume of this compound into the gas burette at a recorded temperature and pressure.
-
-
Equilibration:
-
Allow the gas to come into contact with the degassed solvent in the equilibrium vessel.
-
Maintain a constant temperature using the water bath.
-
Stir the solvent vigorously to facilitate the dissolution of the gas and reach equilibrium.
-
Monitor the pressure within the system. Equilibrium is reached when the pressure remains constant over a significant period.
-
-
Measurement:
-
Once equilibrium is established, carefully measure the final volume of the undissolved gas in the burette. The difference between the initial and final gas volumes represents the volume of this compound that has dissolved in the solvent.
-
-
Calculation of Solubility:
-
The amount of dissolved gas can be calculated using the ideal gas law (or a more sophisticated equation of state if high accuracy is required).
-
Solubility can be expressed in various units, such as mole fraction, Bunsen coefficient, or mass of solute per volume of solvent.
-
Expected Solubility Trends and Rationale
Based on the theoretical principles outlined, we can postulate the following solubility trends for this compound in common organic solvents:
| Solvent Class | Example Solvents | Expected Solubility | Rationale |
| Non-polar Aliphatic | Hexane, Cyclohexane | High | "Like dissolves like." Both solute and solvent are non-polar, with dispersion forces being the dominant interaction. |
| Non-polar Aromatic | Toluene, Benzene | High to Moderate | Similar to aliphatic solvents, but the polarizability of the aromatic ring may enhance interactions. |
| Halogenated | Dichloromethane, Chloroform | Moderate to High | The presence of halogens in the solvent may lead to favorable interactions with the fluorinated solute. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate | Ethers have some polarity, which may slightly reduce solubility compared to purely non-polar solvents. |
| Ketones & Esters | Acetone, Ethyl Acetate | Low to Moderate | These solvents are more polar, which is less favorable for the non-polar this compound. |
| Alcohols | Methanol, Ethanol | Low | The strong hydrogen bonding network in alcohols would be disrupted by the non-polar solute, making dissolution energetically unfavorable. |
| Highly Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Very Low | The high polarity of these solvents makes them poor candidates for dissolving a non-polar gas. |
Conclusion and Future Directions
While a comprehensive dataset for the solubility of this compound in organic solvents is not yet available, this guide provides the necessary theoretical foundation and experimental methodology for researchers to bridge this knowledge gap. The principles of intermolecular forces and the influence of solvent properties offer a strong predictive framework. The detailed experimental protocol provides a clear path for generating the precise, quantitative data needed for applications in drug development, materials science, and other advanced fields. It is our hope that this guide will stimulate further research into the properties of this intriguing fluorinated molecule.
References
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Fonseca, I. M. A. (n.d.). a lab experiment to introduce gas/liquid solubility. Universidade de Coimbra. Retrieved from [Link]
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LookChem. (n.d.). Cas 931-91-9,1,1,2,2,3,3-hexafluorocyclopropane. Retrieved from [Link]
-
Marcus, Y. (2018). Solubility Parameter of Carbon Dioxide—An Enigma. ACS Omega, 3(1), 935–941. Retrieved from [Link]
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The Rising Star of Fluorine Chemistry: A Technical Guide to Hexafluorocyclopropane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexafluorocyclopropane (c-C3F6), a perfluorinated three-membered ring, is emerging as a uniquely versatile and powerful building block in modern fluorine chemistry. Its inherent ring strain and the profound electronic influence of its six fluorine atoms endow it with a rich and tunable reactivity profile. This guide provides an in-depth exploration of the synthesis, properties, and burgeoning applications of this compound, with a particular focus on its utility in the construction of complex fluorinated molecules relevant to the pharmaceutical and agrochemical industries. We will delve into its key reaction manifolds, including ring-opening transformations and its role as a precursor to difluorocarbene, offering mechanistic insights and practical experimental considerations. This document aims to equip researchers and drug development professionals with the foundational knowledge and technical understanding necessary to harness the synthetic potential of this remarkable fluorinated synthon.
Introduction: The Allure of a Strained, Fluorinated Ring
The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug design and materials science. The unique properties of fluorine—high electronegativity, small atomic radius, and the strength of the C-F bond—can profoundly influence a molecule's lipophilicity, metabolic stability, binding affinity, and bioavailability.[1][2] Within the vast landscape of organofluorine chemistry, small, strained ring systems offer a particularly appealing platform for molecular innovation. This compound (c-C3F6) stands out as a prime example, combining the high ring strain of a cyclopropane with the extreme electronic perturbation of perfluorination.[3] This combination unlocks a diverse array of chemical transformations, making it a valuable tool for accessing novel fluorinated motifs.
This guide will provide a comprehensive overview of this compound, from its synthesis and fundamental properties to its diverse applications as a versatile reagent in fluorine chemistry.
Synthesis and Physicochemical Properties
Synthesis of this compound
The most common laboratory-scale synthesis of this compound involves the thermal decomposition of hexafluoropropylene oxide (HFPO).[4] This reaction proceeds through the generation of difluorocarbene (:CF2), which then undergoes a [2+1] cycloaddition with a suitable olefin. In the absence of a trap, the difluorocarbene can react with another molecule of HFPO. A general preparation involves the reaction of appropriate fluorinated olefins with hexafluoropropylene oxide at elevated temperatures (around 180 °C).[5]
Experimental Protocol: Synthesis from Hexafluoropropylene Oxide (Illustrative)
Caution: This reaction should be carried out by trained personnel in a well-ventilated fume hood, as it involves gaseous reagents and elevated temperatures.
-
A high-pressure stainless-steel autoclave is charged with the desired fluorinated olefin and a catalytic amount of a suitable initiator.
-
The autoclave is sealed, evacuated, and cooled in a liquid nitrogen bath.
-
Hexafluoropropylene oxide is condensed into the autoclave.
-
The reaction vessel is allowed to warm to room temperature and then heated to 180 °C for several hours.
-
After cooling, the gaseous products are carefully vented through a series of cold traps to collect the this compound.
-
The product is purified by fractional distillation.
Physicochemical and Spectroscopic Properties
This compound is a colorless, non-flammable gas at standard temperature and pressure.[6] Its highly symmetrical structure and the strong C-F bonds contribute to its thermal stability.
| Property | Value | Reference |
| CAS Number | 931-91-9 | [6] |
| Molecular Formula | C3F6 | [6] |
| Molecular Weight | 150.02 g/mol | [6] |
| Boiling Point | -30 °C | [4] |
| Density | 1.62 g/cm³ | [4] |
Spectroscopic Characterization:
-
¹⁹F NMR: Due to the high symmetry of the molecule, the ¹⁹F NMR spectrum of this compound is expected to show a single sharp singlet. The chemical shift is a key identifier for this compound. In related trifluorocyclopropanes, complex coupling patterns are observed, but the equivalence of all fluorine atoms in c-C3F6 simplifies the spectrum significantly.[7]
-
¹³C NMR: The ¹³C NMR spectrum will also be simple, exhibiting a single resonance for the three equivalent carbon atoms. The large one-bond C-F coupling constant will result in a characteristic multiplet.
-
Mass Spectrometry: The electron ionization mass spectrum of this compound will show the molecular ion peak (M+) at m/z 150, along with characteristic fragmentation patterns involving the loss of fluorine atoms and CF2 units.[8]
The Reactive Nature of this compound
The synthetic utility of this compound stems from two primary modes of reactivity: ring-opening reactions and its function as a difluorocarbene precursor .
Ring-Opening Reactions: A Gateway to Linear Fluorinated Scaffolds
The significant ring strain of the cyclopropane ring, further activated by the electron-withdrawing fluorine atoms, makes this compound susceptible to ring-opening reactions under various conditions. This provides a powerful strategy for the synthesis of 1,3-difunctionalized propane derivatives.
3.1.1. Halogen-Mediated Ring Opening
One of the most well-established reactions of this compound is its ring-opening with halogens (Cl₂, Br₂, I₂) at elevated temperatures (150-240 °C). This reaction provides a general and useful route to 1,3-dihalopolyfluoropropanes in good yields (50-80%).[5]
Experimental Protocol: Brominative Ring Opening of this compound (Illustrative)
-
This compound and a stoichiometric amount of bromine are condensed into a sealed, heavy-walled glass tube or a suitable pressure reactor.
-
The reactor is heated in a protected oven to 200 °C for 12-24 hours.
-
After cooling, the excess pressure is carefully vented.
-
The liquid product, 1,3-dibromohexafluoropropane, is purified by distillation.
3.1.2. Reactions with Nucleophiles and Electrophiles
The polarized C-F bonds and the inherent strain of the cyclopropane ring suggest that this compound can react with both nucleophiles and electrophiles, leading to ring-opened products. While less common than halogen-mediated openings, these reactions offer opportunities for further functionalization. The high electron density on the fluorine atoms can facilitate interactions with Lewis acids, potentially activating the ring towards nucleophilic attack. Conversely, strong nucleophiles may attack one of the carbon atoms, initiating ring cleavage.
A Precursor to Difluorocarbene
Thermolysis of this compound can generate difluorocarbene (:CF2), a highly valuable intermediate for the synthesis of gem-difluorocyclopropanes.[9] This reactivity is analogous to the retro-cycloaddition of its formation. The in-situ generation of difluorocarbene from this compound allows for the cyclopropanation of a variety of olefins.
Applications in Fluorine Chemistry and Drug Development
The unique reactivity of this compound positions it as a valuable building block for the synthesis of a wide range of fluorinated molecules, with significant potential in the pharmaceutical and agrochemical sectors.
Synthesis of Fluorinated Heterocycles
Fluorinated heterocycles are prevalent in many approved drugs and agrochemicals.[10][11][12] The ring-opened 1,3-dihalopropanes derived from this compound are versatile precursors for the construction of various heterocyclic systems. For instance, these dihalides can be reacted with dinucleophiles to form five, six, and seven-membered rings containing heteroatoms such as nitrogen, oxygen, and sulfur.
Access to Novel Fluorinated Motifs for Drug Discovery
The incorporation of fluorinated cyclopropane rings into bioactive molecules is a growing strategy in medicinal chemistry to modulate their physicochemical properties.[3][13][14] While direct use of this compound in complex drug syntheses is still an emerging area, its derivatives, particularly gem-difluorocyclopropanes, are increasingly utilized. The ability of this compound to serve as a difluorocarbene source provides a direct entry to these valuable motifs. For example, the introduction of a gem-difluorocyclopropyl group can alter the conformation and metabolic stability of a drug candidate.[3]
Case Study: Fluorinated Analogues of Bioactive Molecules
The synthesis of fluorinated analogues of existing drugs or natural products is a common strategy to improve their therapeutic profile.[1][14][15] The 1,3-difunctionalized building blocks derived from this compound can be elaborated into fluorinated versions of known pharmacophores. For instance, a 1,3-dibromohexafluoropropane can be converted into a diamine or diol, which can then be incorporated into a larger molecular scaffold.
Theoretical Insights into Structure and Reactivity
Computational studies provide valuable insights into the unique properties of this compound. Density Functional Theory (DFT) calculations on the neutral molecule can elucidate its geometric parameters, bond energies, and electronic structure. Such studies can help rationalize its reactivity, for example, by mapping the electron density distribution and identifying the most likely sites for nucleophilic or electrophilic attack.
Computational studies on the radical anion of this compound have shown that it adopts a planar D3h symmetry.[16][17] These theoretical investigations, combined with experimental ESR data, provide a detailed picture of the electronic structure of this species.
Safe Handling and Disposal
As a gaseous reagent, this compound requires careful handling in a laboratory setting.
6.1. Laboratory Handling
-
Ventilation: All manipulations of this compound should be conducted in a well-ventilated chemical fume hood.[18]
-
Gas Handling Equipment: Use appropriate gas regulators, flow meters, and tubing designed for corrosive and/or reactive gases. Lecture bottles should be properly secured.
-
Storage: Store cylinders and lecture bottles in a cool, dry, well-ventilated area away from heat and incompatible materials.
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, lab coat, and gloves, should be worn. For handling larger quantities or in case of a leak, a self-contained breathing apparatus may be necessary.
Recent innovations in handling gaseous reagents include their adsorption onto porous materials like metal-organic frameworks (MOFs), allowing them to be handled as solids.[5][9][10][19] This approach could significantly enhance the safety and convenience of using this compound in a research setting.
6.2. Disposal
The disposal of perfluorinated compounds is subject to environmental regulations due to their persistence.
-
Incineration: High-temperature incineration is a common method for the disposal of fluorinated organic waste.[16][20]
-
Hazardous Waste Landfill: In some cases, disposal in a designated hazardous waste landfill may be an option.[20]
-
Professional Disposal Services: It is highly recommended to consult with your institution's environmental health and safety office and to use a licensed hazardous waste disposal company for the proper disposal of this compound and its derivatives.[11][12][21]
Conclusion and Future Outlook
This compound is a fluorinated building block with a rich and underexplored chemical potential. Its unique combination of ring strain and perfluorination makes it a versatile reagent for accessing a variety of valuable fluorinated structures. The ability to undergo controlled ring-opening reactions and to serve as a clean source of difluorocarbene are particularly noteworthy features. As the demand for novel fluorinated molecules in drug discovery and materials science continues to grow, we anticipate that the applications of this compound will expand significantly. Further research into its reaction chemistry, particularly with a broader range of nucleophiles and in catalytic processes, will undoubtedly uncover new and exciting synthetic methodologies. The development of safer and more convenient handling techniques will also be crucial in unlocking the full potential of this powerful reagent. For the innovative fluorine chemist, this compound represents a compelling entry point into new and uncharted areas of chemical space.
References
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- 13. Fluorocyclopropane-Containing Proline Analogue: Synthesis and Conformation of an Item in the Peptide Chemistʼs Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 14. trans-Fluorine Effect in Cyclopropane: Diastereoselective Synthesis of Fluorocyclopropyl Cabozantinib Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthetic Efforts toward the Synthesis of a Fluorinated Analog of 5-Aminolevulinic Acid: Practical Synthesis of Racemic and Enantiomerically Defined 3-Fluoro-5-aminolevulinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 16. epa.gov [epa.gov]
- 17. Structures of the this compound, octafluorocyclobutane, and decafluorocyclopentane radical anions probed by experimental and computational studies of anisotropic electron spin resonance (ESR) spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mcfenvironmental.com [mcfenvironmental.com]
- 21. blog.idrenvironmental.com [blog.idrenvironmental.com]
Methodological & Application
Application Notes and Protocols for Hexafluorocyclopropane as a Plasma Etching Gas in Semiconductor Manufacturing
Introduction: The Evolving Landscape of Dielectric Etching
The relentless miniaturization of semiconductor devices, particularly in the realm of 3D NAND and DRAM fabrication, necessitates the etching of increasingly complex high aspect ratio (HAR) features.[1][2][3] The anisotropic etching of dielectric materials like silicon dioxide (SiO₂) and silicon nitride (SiN) with high selectivity to mask materials and underlying layers is a critical challenge.[4] For decades, perfluorocarbons (PFCs) have been the cornerstone of plasma etching processes due to their ability to generate the necessary reactive fluorine species.[5][6] However, many conventional PFCs, such as octafluorocyclobutane (c-C₄F₈), possess high global warming potentials (GWPs), prompting the search for more environmentally benign alternatives that do not compromise on performance.[5][7][8]
Hexafluorocyclopropane (c-C₃F₆) and its linear isomer, hexafluoropropylene (l-C₃F₆), have emerged as promising candidates for advanced plasma etching applications.[7][8] These C₃F₆ isomers offer a unique combination of a relatively high carbon-to-fluorine (C/F) ratio, which is crucial for achieving high selectivity through the formation of a protective fluorocarbon polymer film.[7] This application note provides a comprehensive overview of the fundamental plasma chemistry of this compound, its application in high aspect ratio etching, and detailed protocols for its use in semiconductor fabrication.
Mechanism of Action: The Role of Fluorocarbon Polymerization in Selective Etching
The efficacy of this compound as a selective etching gas lies in the controlled formation of a fluorocarbon (CₓFᵧ) film on the surfaces within the plasma reactor. During plasma etching, energetic ions bombard the substrate, while reactive radicals chemically interact with the material to be etched.
In a C₃F₆ plasma, the molecule dissociates into various reactive species, including CFₓ radicals (e.g., CF, CF₂, CF₃) and fluorocarbon ions. The C/F ratio of the plasma chemistry is a critical parameter that dictates the balance between etching and polymerization. A higher C/F ratio promotes the deposition of a CₓFᵧ polymer layer.[7] This polymer serves two primary functions:
-
Sidewall Passivation: In high aspect ratio features, the polymer deposits on the sidewalls, protecting them from lateral etching by reactive species. This passivation is essential for achieving an anisotropic (vertical) etch profile.[9]
-
Selective Etching: The polymer forms on all exposed surfaces, including the mask material (e.g., amorphous carbon layer - ACL), the material to be etched (e.g., SiO₂), and the underlying stop layer (e.g., SiN or Si). The key to selectivity is the differential removal of this polymer layer. Energetic ions, directed perpendicularly to the substrate, have enough energy to sputter away the polymer at the bottom of the feature, exposing the underlying SiO₂ for etching. However, the polymer on the mask and the stop layer, which are not subjected to the same level of ion bombardment, remains largely intact, thus preventing their erosion.[7]
The addition of oxygen (O₂) to the plasma can be used to control the thickness of the fluorocarbon film. Oxygen reacts with the carbon in the polymer to form volatile CO and CO₂, effectively reducing the polymerization rate. This allows for fine-tuning of the process to achieve the desired etch profile and selectivity. Argon (Ar) is often added as a diluent gas to stabilize the plasma and enhance the ion bombardment energy.[10]
Plasma Chemistry of this compound
The dissociation of C₃F₆ in a plasma is a complex process that generates a variety of reactive species. The primary dissociation pathways involve the breaking of C-C and C-F bonds, leading to the formation of CF, CF₂, and CF₃ radicals, which are the main building blocks for the fluorocarbon polymer.
Caption: Plasma Dissociation and Surface Reactions of C₃F₆.
Applications in High Aspect Ratio Contact (HARC) Etching
This compound is particularly well-suited for etching high aspect ratio contact holes in 3D NAND and DRAM structures.[1][2] In these applications, an amorphous carbon layer (ACL) is often used as a hard mask. The high selectivity of C₃F₆-based plasmas to ACL is a significant advantage, as it allows for the etching of deep features without significant erosion of the mask.[2]
The ability to control the fluorocarbon polymer deposition is crucial for preventing "etch stop" in narrow features, where an excessive buildup of polymer can block the etching process.[10] By carefully tuning the gas mixture (e.g., by adding O₂ or other fluorocarbons like CH₂F₂) and plasma parameters, a stable and highly anisotropic etch process can be achieved.[7]
Protocols for this compound Plasma Etching
The following protocols are provided as a starting point for process development and should be optimized for specific applications and equipment. These protocols are designed for a dual-frequency capacitively coupled plasma (DF-CCP) reactor, which is commonly used for dielectric etching.[2]
Protocol 1: High Selectivity Etching of SiO₂ over SiN
This protocol is designed to achieve high etch selectivity between SiO₂ and SiN, which is critical for self-aligned contact processes.[7]
Objective: To anisotropically etch SiO₂ with high selectivity to an underlying SiN layer.
Materials and Equipment:
-
Silicon wafer with a stack of SiO₂ on SiN
-
Amorphous Carbon Layer (ACL) hard mask
-
Dual-Frequency Capacitively Coupled Plasma (DF-CCP) Etch Reactor
-
Hexafluoropropylene (C₃F₆) gas
-
Argon (Ar) gas
-
Oxygen (O₂) gas
Experimental Workflow:
Caption: Workflow for High Selectivity SiO₂ Etching.
Process Parameters:
| Parameter | Value | Unit | Notes |
| Gases and Flow Rates | |||
| C₃F₆ | 20 - 100 | sccm | Primary etch and polymerization source. |
| Ar | 100 - 500 | sccm | Diluent and source of ion bombardment. |
| O₂ | 2 - 20 | sccm | Controls polymer deposition. |
| Pressure | 10 - 50 | mTorr | |
| Power | |||
| High Frequency (HF) | 300 - 1000 | W | Controls plasma density. |
| Low Frequency (LF) | 500 - 2000 | W | Controls ion energy. |
| Substrate Temperature | 10 - 60 | °C | |
| Etch Time | s | Determined by endpoint detection. |
Expected Results:
-
High SiO₂ etch rate.
-
High selectivity to SiN (>20:1).
-
Anisotropic etch profile with vertical sidewalls.
Protocol 2: Atomic Layer Etching (ALE) of SiO₂
This protocol outlines a cyclic process for atomic layer etching of SiO₂ using C₃F₆, enabling highly controlled, damage-free removal of thin layers.[11][12]
Objective: To perform atomic layer etching of SiO₂ with high precision.
ALE Cycle:
-
Modification Step: A C₃F₆ plasma is used to form a thin fluorocarbon layer on the SiO₂ surface. This step is self-limiting.
-
Removal Step: An Ar plasma is used to provide low-energy ion bombardment to selectively remove the modified surface layer.
Experimental Workflow:
Caption: Workflow for Atomic Layer Etching of SiO₂.
Process Parameters:
| Parameter | Modification Step | Removal Step | Unit |
| Gas | C₃F₆ | Ar | |
| Flow Rate | 20 - 50 | 50 - 100 | sccm |
| Pressure | 5 - 20 | 5 - 20 | mTorr |
| ICP Source Power | 100 - 300 | 50 - 150 | W |
| Bias Power | 0 | 10 - 50 | W |
| Time | 5 - 30 | 30 - 90 | s |
Expected Results:
-
Precise, self-limiting etching of SiO₂.
-
Extremely smooth etched surfaces.[11]
-
High selectivity to other materials due to the low ion energies used.
Quantitative Data Summary
The following tables summarize typical performance metrics for C₃F₆-based plasma etching processes, compiled from various studies.
Table 1: Etch Performance Comparison of Fluorocarbon Gases
| Gas Chemistry | SiO₂ Etch Rate (nm/min) | Selectivity to SiN | Selectivity to Poly-Si | Reference |
| l-C₃F₆/O₂/Ar | ~600-800 | High | High | [8] |
| l-C₄F₈/O₂/Ar | ~650-850 | High | High | [8] |
| c-C₄F₈/O₂/Ar | ~550-750 | Standard | Standard | [8] |
Table 2: Atomic Layer Etching Performance with C₃F₆ [11]
| Parameter | Value | Unit |
| Etch per Cycle (EPC) for SiO₂ | 1.72 | Å/cycle |
| EPC for Si₃N₄ | 0.69 | Å/cycle |
| ALE Window (Bias Voltage) | 35 - 45 | V |
| SiO₂ Surface Roughness (Post-ALE) | 0.28 | nm |
| Si₃N₄ Surface Roughness (Post-ALE) | 0.21 | nm |
Environmental Considerations
A significant driver for the adoption of C₃F₆ isomers is their reduced environmental impact compared to traditional PFCs. While this compound (c-C₃F₆) has a GWP, its linear isomer, hexafluoropropylene (l-C₃F₆), has a much lower GWP and a shorter atmospheric lifetime.[5][8] This makes l-C₃F₆ a more sustainable choice for high-volume semiconductor manufacturing, aligning with industry goals to reduce greenhouse gas emissions.[13]
Conclusion
This compound and its isomers represent a versatile and high-performance class of etching gases for advanced semiconductor manufacturing. Their ability to form a protective fluorocarbon film enables the high selectivity and anisotropic profiles required for etching high aspect ratio features in 3D device architectures. Furthermore, the lower global warming potential of hexafluoropropylene offers a more environmentally friendly alternative to conventional perfluorocarbons. The protocols and data presented in this application note provide a solid foundation for researchers and process engineers to develop and optimize their plasma etching processes using this promising chemistry.
References
- Applications of high purity C3F6 in semiconductor process. (n.d.). Yuji Science.
-
Plasma Dielectric Etching with C 4 H 2 F 6 Isomers of Low Global-Warming Potential. (2025, January 30). MDPI. Retrieved January 5, 2026, from [Link]
-
Effect of hydrofluorocarbon structure of C3H2F6 isomers on high aspect ratio etching of silicon oxide. (2025, August 6). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Effect of hydrofluorocarbon structure of C3H2F6 isomers on high aspect ratio etching of silicon oxide. (2022, June 27). SKKU. Retrieved January 5, 2026, from [Link]
- Fluorocarbon molecules for high aspect ratio oxide etch. (n.d.). Google Patents.
-
Characteristics of High Aspect Ratio SiO2 Etching Using C4H2F6 Isomers. (2025, November 10). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Effects of CH[sub 2]F[sub 2] Addition on a High Aspect Ratio Contact Hole Etching in a C[sub 4]F[sub 6]/O[sub 2]/Ar Plasma. (2025, August 5). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Plasma atomic layer etching of SiO>2> and Si>3>N>4> using low global warming hexafluoropropene. (n.d.). Sungkyunkwan University. Retrieved January 5, 2026, from [Link]
-
SiO2 Etching Characteristics of Perfluoro -2-butene (l-C4F8) and Hexafluoropropene (l-C3F6). (n.d.). Retrieved January 5, 2026, from [Link]
-
SiO2 etch characteristics and environmental impact of Ar/C3F6O chemistry. (2018, November 20). SKKU. Retrieved January 5, 2026, from [Link]
-
Comparative Studies of Perfluorocarbon Alternative Gas Plasmas for Contact Hole Etch. (n.d.). SciSpace. Retrieved January 5, 2026, from [Link]
- Plasma process for selectively etching oxide using fluoropropane or fluoropropylene. (n.d.). Google Patents.
-
Evaluation of ESH Impact for Plasma Etch: Etch By-Products. (2003, January 16). ERC. Retrieved January 5, 2026, from [Link]
-
plasma etching chemistries of high aspect ratio features in dielectrics. (2021, January 7). Justia Patents. Retrieved January 5, 2026, from [Link]
-
Effects of Plasma Power on By-Product Gas Formation from CHF 3 and CH 2 F 2 Process Gases in Semiconductor Etching Processes. (n.d.). MDPI. Retrieved January 5, 2026, from [Link]
-
Zero fluorine emissions plasma PCB wafer etching. (n.d.). Retrieved January 5, 2026, from [Link]
-
Highly selective etching of SiO2 over Si3N4 and Si in capacitively coupled plasma employing C5HF7 gas. (n.d.). Hiden Analytical. Retrieved January 5, 2026, from [Link]
- Method for etching features using hf gas. (n.d.). Google Patents.
- Method of reducing aluminum fluoride deposits in plasma etch reactor. (n.d.). Google Patents.
-
Etching selectivity of SiO 2 to SiN using HF and methanol at higher pressure up to 900 Pa. (n.d.). Retrieved January 5, 2026, from [Link]
-
Impact of hydrofluorocarbon molecular structure parameters on plasma etching of ultra-low-K dielectric. (2025, August 7). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Brief Review of Atomic Layer Etching Based on Radiofrequency-Biased Ar/C 4 F 6 -Mixture-Based Inductively Coupled Plasma Characteristics. (2023, March 30). Applied Science and Convergence Technology. Retrieved January 5, 2026, from [Link]
-
Plasma atomic layer etching of SiO2 and Si3N4 using low global warming hexafluoropropene. (n.d.). of DSpace. Retrieved January 5, 2026, from [Link]
-
Modeling the plasma chemistry of C2F6 and CHF3 etching of silicon dioxide, with comparisons to etch rate and diagnostic data. (n.d.). INIS-IAEA. Retrieved January 5, 2026, from [Link]
-
The Impact of Plasma Intensity on the Unused Rate in Semiconductor Manufacturing: Comparative Analysis Across Intensity Ranges from 30 to 3000. (n.d.). MDPI. Retrieved January 5, 2026, from [Link]
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Application Note: Hexafluorocyclopropane (c-C3F6) for Precision Cleaning in Research and Pharmaceutical Applications
Abstract
This document provides a comprehensive guide to the application of Hexafluorocyclopropane (c-C3F6, CAS 931-91-9) as a precision cleaning agent for researchers, scientists, and drug development professionals. This compound is a fluorinated cyclic alkane with unique physical and chemical properties that make it a potential candidate for critical cleaning applications where high levels of cleanliness and material compatibility are required. This application note details the fundamental properties of this compound, outlines validated cleaning protocols, and provides the necessary safety and handling information to ensure its effective and safe use.
Introduction to this compound in Precision Cleaning
Precision cleaning is a critical step in many research and manufacturing processes, particularly in the pharmaceutical and medical device industries, where contaminants can directly impact experimental outcomes and product efficacy. The ideal precision cleaning agent should exhibit high cleaning efficiency for a range of contaminants, be compatible with a wide variety of materials, have a low environmental impact, and be safe for operators.
This compound (c-C3F6) is a fluorocarbon that presents several advantageous properties for precision cleaning. Its chemical structure, a three-membered ring of carbon atoms fully substituted with fluorine, results in a molecule with high density, low surface tension, and low viscosity. These characteristics allow it to penetrate complex geometries and effectively remove particulates and organic residues. Furthermore, its chemical inertness makes it compatible with sensitive materials, including plastics, elastomers, and delicate electronic components.
This application note will provide a detailed protocol for the use of this compound in two common precision cleaning techniques: vapor degreasing and ultrasonic cleaning.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a cleaning agent is crucial for optimizing cleaning process parameters. The key properties of this compound are summarized in the table below.
| Property | Value | Significance in Precision Cleaning |
| Chemical Formula | c-C3F6 | High fluorine content contributes to chemical inertness and stability. |
| Molar Mass | 162.03 g/mol | Influences vapor density and solvent consumption rates. |
| Boiling Point | -31.5 °C | Suitable for vapor degreasing applications at low temperatures. |
| Vapor Pressure | 79.7 psia at 21.1 °C | High volatility allows for rapid and residue-free drying. |
| Liquid Density | 1.598 g/cm³ at -40 °C | High density aids in the displacement of contaminants. |
| Surface Tension | ~10 dynes/cm | Low surface tension enables penetration into tight crevices and complex geometries. |
| Global Warming Potential (GWP) | Data not readily available | An important consideration for environmental impact assessment. |
| Ozone Depletion Potential (ODP) | 0 | Does not contribute to ozone layer depletion. |
Material Compatibility
This compound exhibits excellent compatibility with a wide range of materials commonly used in research and pharmaceutical applications. Its chemical inertness prevents it from causing swelling, crazing, or degradation of sensitive polymers and elastomers.
Recommended Materials:
-
Metals: Stainless steel (304, 316), Aluminum, Copper, Titanium
-
Plastics: Polytetrafluoroethylene (PTFE), Polyvinylidene fluoride (PVDF), Polyether ether ketone (PEEK), Polypropylene (PP), Polyethylene (PE)
-
Elastomers: Viton™, Kalrez™
Materials to Avoid or Test Prior to Use:
-
Highly fluorinated greases and oils, as this compound may act as a solvent for these materials.
A preliminary compatibility test is always recommended for any material not listed above. This can be performed by immersing a sample of the material in this compound for a predetermined period and observing for any changes in weight, dimensions, or appearance.
Health and Safety Precautions
As with any chemical, proper handling and safety precautions are essential when working with this compound. Users should always consult the Safety Data Sheet (SDS) provided by the supplier before use.
Key Safety Considerations:
-
Ventilation: Work in a well-ventilated area or under a fume hood to avoid inhalation of vapors.
-
Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves (nitrile or neoprene), and a lab coat.
-
Storage: Store in a cool, dry, well-ventilated area away from direct sunlight and sources of ignition.
-
Inhalation: In case of vapor inhalation, move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.
-
Skin/Eye Contact: In case of contact, flush the affected area with copious amounts of water for at least 15 minutes.
Precision Cleaning Protocols
The following protocols provide a starting point for using this compound as a precision cleaning agent. The optimal parameters may vary depending on the specific application, contaminant, and substrate.
Vapor Degreasing Protocol
Vapor degreasing is an effective method for removing organic residues from non-porous surfaces.
Experimental Workflow for Vapor Degreasing
Caption: Vapor Degreasing Workflow with this compound.
Step-by-Step Methodology:
-
Preparation:
-
Ensure the vapor degreaser is clean and charged with fresh this compound.
-
Turn on the sump heater and allow the solvent to reach its boiling point, establishing a stable vapor zone.
-
Inspect the parts to be cleaned and remove any gross contaminants manually.
-
-
Cleaning Cycle:
-
Place the parts in a suitable basket.
-
Slowly lower the basket into the vapor zone above the boiling sump. The hot vapor will condense on the cooler parts, dissolving contaminants.
-
Hold the parts in the vapor zone until condensation ceases, indicating that the parts have reached the temperature of the vapor.
-
For enhanced cleaning, the parts can be immersed in the boiling sump for a short period.
-
For removal of stubborn contaminants, an ultrasonic sump can be utilized.
-
-
Drying and Final Inspection:
-
Slowly raise the basket out of the vapor zone and into the freeboard area to allow the parts to dry completely.
-
Once dry, remove the parts from the degreaser and inspect for cleanliness.
-
Ultrasonic Cleaning Protocol
Ultrasonic cleaning is ideal for removing fine particulates and contaminants from complex geometries.
Experimental Workflow for Ultrasonic Cleaning
Caption: Ultrasonic Cleaning Workflow with this compound.
Step-by-Step Methodology:
-
Preparation:
-
Fill a clean ultrasonic bath with this compound to the recommended level.
-
Degas the solvent by running the ultrasonics for 5-10 minutes before introducing the parts. This improves the efficiency of cavitation.
-
-
Cleaning Cycle:
-
Submerge the parts to be cleaned in the ultrasonic bath. Ensure all surfaces are wetted by the solvent.
-
Set the desired ultrasonic frequency and power. Higher frequencies are generally better for smaller particles and more delicate components.
-
Run the ultrasonic cycle for a predetermined time, typically 5 to 15 minutes.
-
-
Rinsing and Drying:
-
Remove the parts from the ultrasonic bath.
-
Perform a final rinse with fresh, clean this compound to remove any remaining contaminants and solvent residues.
-
Dry the parts using an appropriate method, such as a nitrogen blow-off or a vacuum oven.
-
-
Final Inspection:
-
Inspect the cleaned parts under magnification to ensure all contaminants have been removed.
-
Conclusion
This compound offers a promising alternative to traditional precision cleaning solvents, particularly in applications where material compatibility and high levels of cleanliness are paramount. Its unique combination of properties, including chemical inertness, low surface tension, and high volatility, makes it suitable for both vapor degreasing and ultrasonic cleaning processes. By following the protocols outlined in this application note and adhering to the recommended safety precautions, researchers and drug development professionals can effectively utilize this compound to achieve their desired cleaning outcomes.
References
For further information, please consult the safety data sheets and technical documentation provided by the chemical supplier. Due to the specialized nature of this compound, detailed application notes from manufacturers are the most reliable source of in-depth data.
Application Note: Synthesis of Fluorinated Polymers via Ring-Opening Polymerization of Hexafluorocyclopropane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluorinated polymers possess a unique combination of properties, including high thermal stability, chemical inertness, and low surface energy, making them indispensable in advanced materials science and pharmaceutical development. While monomers like tetrafluoroethylene and hexafluoropropylene oxide are well-established precursors, Hexafluorocyclopropane (HFCP) represents a frontier monomer for the synthesis of novel poly(hexafluorotrimethylene). This document provides a detailed guide on the theoretical and practical aspects of synthesizing fluorinated polymers using HFCP. Leveraging the inherent ring strain of the cyclopropane moiety, this note details proposed mechanisms for Ring-Opening Polymerization (ROP), provides comprehensive, step-by-step protocols for anionic and radical-initiated pathways, and outlines methods for polymer characterization.
Introduction to this compound as a Monomer
This compound (HFCP, c-C₃F₆) is a perfluorinated cyclic alkane. Its potential as a monomer is rooted in two key chemical features:
-
High Ring Strain: The C-C-C bond angles in the cyclopropane ring are forced to 60°, a significant deviation from the ideal sp³ bond angle of 109.5°. This creates substantial angle strain, providing a strong thermodynamic driving force for ring-opening reactions.[1]
-
Influence of Fluorine Substituents: The six highly electronegative fluorine atoms significantly alter the electronic properties of the cyclopropane ring, activating the carbon-carbon bonds toward specific types of cleavage.
The successful polymerization of HFCP via a Ring-Opening Polymerization (ROP) mechanism would yield poly(hexafluorotrimethylene), a novel fluoropolymer with a linear -(CF₂-CF₂-CF₂)- repeating unit. The direct polymerization of HFCP is not yet widely established in scientific literature, which primarily focuses on the ring-opening of hexafluoropropylene oxide (HFPO). However, foundational studies have demonstrated that the C-C bonds of the HFCP ring can be cleaved under thermal conditions in the presence of halogens, producing 1,3-dihalopolyfluoropropanes.[2][3] This confirms the chemical feasibility of ring-opening, laying the groundwork for developing controlled polymerization pathways.
This guide will focus on two mechanistically distinct, yet plausible, approaches for the ROP of HFCP: Anionic Ring-Opening Polymerization (AROP) and Radical Ring-Opening Polymerization (RROP).
Anionic Ring-Opening Polymerization (AROP) of HFCP
Scientific Rationale: Anionic polymerization is a highly promising route for the controlled ("living") polymerization of HFCP. The strong electron-withdrawing effect of the fluorine atoms renders the carbon atoms of the cyclopropane ring electrophilic and thus susceptible to nucleophilic attack. A nucleophilic initiator can attack one of the ring carbons, cleaving a C-C bond and generating a propagating carbanionic chain end. This method offers the potential for excellent control over molecular weight and low polydispersity. The polymerization of other activated cyclopropane derivatives via anionic mechanisms has been successfully demonstrated, supporting this proposed pathway.[4]
Diagram: Proposed AROP Mechanism
Caption: Proposed mechanism for Anionic Ring-Opening Polymerization of HFCP.
Experimental Protocol: AROP of HFCP
Materials:
-
This compound (HFCP) gas[5]
-
Initiator: n-Butyllithium (n-BuLi) in hexanes or Cesium Fluoride (CsF)
-
Solvent: Anhydrous tetrahydrofuran (THF), freshly distilled
-
Quenching Agent: Anhydrous methanol (MeOH)
-
High-vacuum Schlenk line and glassware
-
Low-temperature bath (e.g., dry ice/acetone)
Protocol:
-
System Preparation: Assemble and flame-dry all glassware under high vacuum. Backfill with high-purity argon or nitrogen. Maintain a positive inert gas pressure throughout the experiment.
-
Solvent and Initiator: In a Schlenk flask equipped with a magnetic stir bar, add 100 mL of anhydrous THF. Cool the flask to -78 °C using a dry ice/acetone bath.
-
Causality: Low temperature is critical to control the initiation rate, dissipate the heat of polymerization, and suppress side reactions, such as reaction with the solvent.
-
-
Initiation: Slowly add the initiator (e.g., 1.0 mL of 1.6 M n-BuLi in hexanes) to the stirred THF. If using CsF, add 0.1 g of freshly dried CsF powder. Stir for 15 minutes to allow for temperature equilibration and initiator dissolution/dispersion.
-
Causality: n-BuLi provides a highly reactive carbanion for initiation. CsF provides a "naked" fluoride ion (F⁻), a potent nucleophile for fluorinated compounds, which can initiate polymerization by forming a perfluoroalkyl anion.
-
-
Monomer Addition: Introduce HFCP gas into the reaction vessel via a cannula or gas inlet tube below the solvent surface. The flow rate should be controlled with a mass flow controller (target: 5-10 sccm) or monitored by bubbling through an oil bubbler. Continue addition until the desired amount of monomer is consumed (e.g., for a target DP of 100, add ~1.5 g of HFCP).
-
Causality: Slow, subsurface addition ensures efficient dissolution of the gaseous monomer in the cold solvent, maximizing its availability for reaction with the initiator and propagating chain ends, while minimizing loss to the headspace.
-
-
Polymerization: Allow the reaction to stir at -78 °C for 4-6 hours. The solution may become more viscous as the polymer forms.
-
Termination: Quench the polymerization by slowly adding 5 mL of anhydrous methanol via syringe. This will protonate the living carbanionic chain ends.
-
Causality: Methanol provides a proton source to terminate the "living" anionic chains, rendering them stable for workup. Anhydrous conditions prevent premature termination by water.
-
-
Isolation: Allow the flask to warm to room temperature. Precipitate the polymer by pouring the reaction mixture into a large volume (e.g., 500 mL) of a non-solvent like cold hexane or water, with vigorous stirring.
-
Purification: Collect the precipitated polymer by filtration. Wash thoroughly with the precipitation solvent to remove unreacted monomer and initiator residues.
-
Drying: Dry the polymer product in a vacuum oven at 40-50 °C to a constant weight.
Radical Ring-Opening Polymerization (RROP) of HFCP
Scientific Rationale: Radical-initiated polymerization offers an alternative, often less sensitive, method for polymer synthesis.[6] In this pathway, a radical initiator generates a primary radical which attacks the HFCP ring. This attack can induce homolytic cleavage of a C-C bond, resulting in a distonic radical anion where the new radical center propagates the polymerization. While potentially less controlled than AROP, leading to broader molecular weight distributions, RROP is a robust method for polymerizing various monomers.[1][7]
Diagram: Proposed RROP Workflow
Caption: General experimental workflow for Radical Ring-Opening Polymerization.
Experimental Protocol: RROP of HFCP
Materials:
-
This compound (HFCP) gas
-
Initiator: Azobisisobutyronitrile (AIBN), recrystallized
-
Solvent: Anhydrous, degassed solvent such as hexafluorobenzene or acetonitrile
-
High-pressure stainless steel reactor (e.g., Parr reactor) with magnetic stirring
-
Vacuum line and inert gas source
Protocol:
-
Reactor Loading: To the high-pressure reactor body, add the radical initiator (e.g., 0.1 mol% relative to monomer AIBN) and 50 mL of the chosen solvent.
-
Causality: A high-pressure reactor is necessary to contain the volatile monomer at the elevated temperatures required for thermal initiation of AIBN.
-
-
System Sealing and Degassing: Seal the reactor. Attach it to a vacuum line and perform at least three freeze-pump-thaw cycles to thoroughly remove all dissolved oxygen.
-
Causality: Oxygen is a potent radical scavenger and will inhibit polymerization. Thorough degassing is one of the most critical steps for successful radical polymerization.
-
-
Monomer Addition: Cool the sealed, evacuated reactor in a liquid nitrogen bath. Using a gas transfer line, condense a known mass of HFCP gas into the reactor.
-
Polymerization: Place the reactor in a heating mantle on a stir plate. Heat the reaction to 70 °C and stir for 12-24 hours. Monitor the internal pressure; a drop in pressure indicates monomer consumption.
-
Causality: AIBN thermally decomposes at a predictable rate around 60-70 °C to generate the initiating radicals needed to start the polymerization process.[6]
-
-
Cooling and Isolation: After the reaction period, cool the reactor to room temperature and then further in an ice bath before carefully venting any unreacted monomer. Open the reactor, pour the (potentially viscous) solution into 500 mL of a stirred non-solvent (e.g., methanol) to precipitate the polymer.
-
Purification and Drying: Collect the polymer by filtration, wash with fresh non-solvent, and dry in a vacuum oven at 50 °C until a constant weight is achieved.
Polymer Characterization
Confirming the successful synthesis and determining the properties of the resulting poly(hexafluorotrimethylene) requires a suite of analytical techniques.
| Technique | Purpose | Expected Result / Observation |
| ¹⁹F NMR | Structural Confirmation | A distinct set of signals corresponding to the -[CF₂ -CF₂ -CF₂ ]- repeating unit, confirming ring-opening. End-group analysis can provide information on initiation and termination. |
| ¹³C NMR | Structural Confirmation | Signals corresponding to the three distinct carbon environments in the polymer backbone. |
| FTIR | Functional Group Analysis | Absence of vibrations associated with the strained cyclopropane ring. Presence of strong C-F stretching bands (~1100-1300 cm⁻¹). |
| GPC/SEC | Molecular Weight Analysis | Determination of number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI = Mₙ/Mₙ). AROP should yield a lower PDI (<1.2) than RROP (>1.5). |
| DSC | Thermal Transitions | Measurement of the glass transition temperature (T₉) and melting temperature (Tₘ), if crystalline. |
| TGA | Thermal Stability | Determination of the decomposition temperature (Tₔ), indicating the polymer's thermal stability under inert or oxidative atmospheres. |
Conclusion and Future Outlook
The synthesis of fluorinated polymers from this compound via ring-opening polymerization presents a compelling route to novel materials. The protocols outlined in this note, based on established anionic and radical polymerization principles, provide a robust starting point for researchers. The anionic pathway is proposed as the superior method for achieving well-defined polymers with controlled molecular weights. Future work should focus on optimizing reaction conditions, exploring a wider range of initiators, and investigating the copolymerization of HFCP with other fluorinated or non-fluorinated monomers to tailor material properties for specific high-performance applications.
References
-
Yang, Z.-Y. (2003). Preparation of highly fluorinated cyclopropanes and ring-opening reactions with halogens. The Journal of Organic Chemistry, 68(11), 4410–4416. [Link]
-
ACS Publications. (n.d.). Preparation of Highly Fluorinated Cyclopropanes and Ring-Opening Reactions with Halogens. Retrieved from [Link]
-
Plesch, P. H. (2017). A new method is presented for 1,3-difluorination and 1,3-oxyfluorination reactions. Chemical Science. [Link]
-
National Center for Biotechnology Information. (2016). Fluorinative ring-opening of cyclopropanes by hypervalent iodine reagents. An efficient method for 1,3-oxyfluorination and 1,3-difluorination. National Library of Medicine. [Link]
-
LookChem. (n.d.). 1,1,2,2,3,3-hexafluorocyclopropane. Retrieved from [Link]
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Deffieux, A., et al. (2009). Metal-free activation in the anionic ring-opening polymerization of cyclopropane derivatives. Macromolecular Rapid Communications, 30(20), 1731-1735. [Link]
-
Wikipedia contributors. (n.d.). Radical polymerization. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
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Goethals, E. J., et al. (2017). Ring-Opening Polymerization—An Introductory Review. Polymers, 9(12), 704. [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
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Gnanou, Y., & Fontanille, M. (2014). Metal-free activation in the anionic ring-opening polymerization of cyclopropane derivatives. ResearchGate. [Link]
-
Sanda, F., & Endo, T. (2016). Ring-opening-isomerization anionic polymerization via Brook rearrangement. Chemical Communications. [Link]
-
Hedrick, J. L., et al. (2022). A Cation-Dependent Dual Activation Motif for Anionic Ring-Opening Polymerization of Cyclic Esters. Journal of the American Chemical Society. [Link]
-
Harrison, E. S., et al. (1969). Synthesis of polyethers of hexafluorobenzene and hexafluoropentanediol. NASA Technical Reports Server. [Link]
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Schmidt, B. V. K. J., & Theato, P. (2016). Metal Free Reversible-Deactivation Radical Polymerizations: Advances, Challenges, and Opportunities. Polymers, 8(4), 117. [Link]
-
Pfaendner, R. (2017). Radicals and Polymers. CHIMIA International Journal for Chemistry, 71(5), 268-275. [Link]
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Application Note & Protocol: Generation of Difluorocarbene (:CF₂) from Hexafluoropropylene (C₃F₆)
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Significance of Difluorocarbene in Modern Chemistry
Difluorocarbene (:CF₂) is a highly reactive intermediate that serves as a versatile building block in organic synthesis. Its ability to introduce the difluoromethylene (-CF₂-) group has made it an invaluable tool in medicinal chemistry and materials science. The -CF₂- moiety can act as a bioisostere for an ether oxygen or a carbonyl group, significantly modulating the pharmacokinetic and physicochemical properties of bioactive molecules, such as metabolic stability, lipophilicity, and binding affinity. This application note provides a detailed guide to the experimental setup for generating difluorocarbene from hexafluoropropylene (C₃F₆), a readily available fluorinated gas. We will explore both the direct pyrolysis of C₃F₆ and the more common two-step approach via hexafluoropropylene oxide (HFPO).
PART 1: Theoretical Framework and Mechanistic Insights
The generation of difluorocarbene from hexafluoropropylene can be approached through two primary pathways:
-
Direct Thermal Decomposition of Hexafluoropropylene (C₃F₆): This method involves the high-temperature pyrolysis of C₃F₆. The core principle is the cleavage of a C-C bond to yield difluorocarbene and tetrafluoroethylene. This is a challenging, high-energy process typically requiring specialized equipment.
-
Thermal Decomposition of Hexafluoropropylene Oxide (HFPO): A more common and often more manageable approach involves the initial oxidation of C₃F₆ to hexafluoropropylene oxide (HFPO). The subsequent pyrolysis of HFPO readily yields difluorocarbene and trifluoroacetyl fluoride.
Reaction Mechanisms
The underlying chemical transformations are crucial for understanding and optimizing the experimental conditions.
Figure 1: Reaction pathways for difluorocarbene generation from C₃F₆.
PART 2: Experimental Setups and Protocols
Safety First: Handling Hexafluoropropylene
Hexafluoropropylene is a colorless, odorless, and non-flammable gas. However, it is an asphyxiant at high concentrations and can cause frostbite upon contact with the liquid form.[1][2] All manipulations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, cryogenic gloves, and a lab coat, must be worn.[3][4] Gas cylinders must be securely strapped.
Method 1: Direct Gas-Phase Pyrolysis of C₃F₆ (Advanced)
This method requires a high-temperature flow reactor or a shock tube and should only be attempted by researchers with experience in high-temperature gas-phase kinetics.
Experimental Workflow:
Figure 2: Experimental setup for the direct pyrolysis of C₃F₆.
Protocol:
-
System Assembly: Assemble the gas-phase pyrolysis apparatus as depicted in Figure 2 in a fume hood. The flow reactor can be a quartz tube housed in a high-temperature tube furnace.
-
Leak Check: Thoroughly leak-check all connections of the gas delivery system.
-
Inert Atmosphere: Purge the entire system with an inert gas (e.g., argon or nitrogen) for at least 30 minutes.
-
Heating: Heat the flow reactor to the desired temperature (typically in the range of 600-800 °C).
-
Gas Flow: Once the temperature has stabilized, introduce a controlled flow of C₃F₆ and the inert carrier gas through the mass flow controllers. A typical molar ratio of carrier gas to C₃F₆ is 10:1 to 100:1 to minimize side reactions.
-
Carbene Trapping: The effluent from the reactor, containing difluorocarbene, is passed through a trapping solution. This solution typically consists of an alkene (e.g., cyclohexene or styrene) in a high-boiling solvent (e.g., dibutyl ether) to capture the :CF₂ as a gem-difluorocyclopropane.
-
Condensation: Unreacted C₃F₆ and other volatile byproducts are collected in a cold trap cooled with dry ice/acetone (-78 °C).
-
Analysis: The reaction mixture in the trapping solution is then analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) and ¹⁹F NMR to identify and quantify the gem-difluorocyclopropane product, thereby determining the yield of difluorocarbene.
Quantitative Data (Illustrative):
| Parameter | Value |
| Reactor Temperature | 750 °C |
| C₃F₆ Flow Rate | 5 sccm |
| Argon Flow Rate | 50 sccm |
| Trapping Alkene | Cyclohexene (10 equiv.) |
| Estimated Yield | Variable (highly dependent on setup) |
Method 2: Two-Step Generation via Hexafluoropropylene Oxide (HFPO)
This method is generally more accessible for standard organic synthesis laboratories.
Step 1: Synthesis of Hexafluoropropylene Oxide (HFPO) from C₃F₆
The oxidation of C₃F₆ to HFPO is an industrial process and can be achieved through various methods, including reaction with molecular oxygen or other oxidizing agents. For laboratory-scale synthesis, it is often more practical to purchase HFPO directly from a chemical supplier.
Step 2: Pyrolysis of HFPO to Generate Difluorocarbene
The thermal decomposition of HFPO to difluorocarbene and trifluoroacetyl fluoride is a well-established reaction.[5]
Experimental Workflow:
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Kinetics and the mechanism of the thermal reaction between trifluoromethylhypofluorite and hexafluoropropene | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
Application Notes and Protocols for the Safe Handling and Storage of Hexafluorocyclopropane Gas Cylinders
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding Hexafluorocyclopropane
This compound (C₃F₆) is a colorless, and under standard conditions, gaseous fluorinated cyclic compound. Its unique physical and chemical properties make it a valuable reagent in specialized synthesis and various applications within the drug development and materials science sectors. However, its utility is matched by its potential hazards. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as an extremely flammable gas that is stored under pressure.[1] It is also known to cause skin and eye irritation and may cause respiratory irritation.[1]
The causality behind these classifications dictates the stringent protocols outlined in this guide. As a compressed gas, an uncontrolled release can lead to rapid displacement of oxygen in an enclosed space, posing an asphyxiation risk. Its extreme flammability means that in the presence of an ignition source, a leak can result in a fire or explosion.[1] Furthermore, direct contact with the gas or liquid phase can cause irritation to the skin and eyes, and inhalation can irritate the respiratory tract.[1]
These application notes provide a comprehensive framework for the safe handling and storage of this compound gas cylinders, ensuring the well-being of laboratory personnel and the integrity of research projects. Adherence to these protocols is not merely a procedural formality but a critical component of a robust safety culture.
Physicochemical and Hazard Data
A thorough understanding of the properties of this compound is fundamental to its safe handling. The following table summarizes key quantitative data.
| Property | Value | Source |
| Molecular Formula | C₃F₆ | [2] |
| Molecular Weight | 150.02 g/mol | [1] |
| Boiling Point | -30 °C | [2][3] |
| Melting Point | -157 °C | [2][3] |
| Vapor Pressure | 7240 mmHg at 25°C | [3] |
| GHS Hazard Statements | H220: Extremely flammable gasH280: Contains gas under pressure; may explode if heatedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1] |
Cylinder Lifecycle Management: From Receipt to Return
The safe management of a this compound gas cylinder is a continuous process that begins the moment it arrives at the facility and ends with its return to the supplier. The following workflow illustrates the critical checkpoints in this lifecycle.
Caption: Workflow for this compound Cylinder Management.
Protocol 1: Receiving and Initial Inspection of this compound Cylinders
The purpose of this protocol is to ensure that any cylinder entering the facility is in a safe condition and correctly identified.
Materials:
-
Safety glasses with side shields
-
Chemical-resistant gloves (e.g., nitrile or neoprene)
-
Safety shoes
-
Cylinder cart
-
Logbook or digital inventory system
Procedure:
-
Verify Supplier Information: Upon delivery, confirm that the cylinder and its contents match the order documentation and the supplier's label.
-
Inspect for Physical Damage: Visually inspect the entire cylinder for dents, gouges, rust, or other signs of physical damage. Pay close attention to the cylinder neck and valve assembly.
-
Check the Valve and Cap: Ensure the valve protection cap is securely in place. Do not accept a cylinder without a valve cap. The valve itself should be free of visible damage or contamination.
-
Confirm Labeling: The cylinder must be clearly labeled with the chemical name "this compound" and the appropriate GHS hazard pictograms (flame, gas cylinder, exclamation mark).[1] Do not rely solely on the cylinder color for identification.
-
Check for Leaks: Before accepting the cylinder, and if it is safe to do so in a well-ventilated area away from ignition sources, perform a preliminary leak check around the valve stem using a compatible leak detection solution or an electronic leak detector.
-
Quarantine if Necessary: If any damage, improper labeling, or a leak is detected, refuse the cylinder or quarantine it in a designated, well-ventilated area and contact the supplier immediately.
-
Log into Inventory: Once a cylinder passes inspection, log it into the facility's chemical inventory system, noting the delivery date.
Storage of this compound Cylinders
Proper storage is paramount to preventing incidents. The storage area acts as a passive control measure to mitigate the risks associated with this flammable and pressurized gas.
Core Principles of Safe Storage:
-
Ventilation: Store cylinders in a well-ventilated, dry location.[4][5] Indoor storage areas should have adequate air exchange to prevent the accumulation of flammable or asphyxiating concentrations of gas.
-
Temperature Control: The storage area should be cool and protected from direct sunlight and other heat sources. The temperature should not exceed 52°C (125°F).[5] Heat can cause the pressure inside the cylinder to rise to dangerous levels, potentially leading to a rupture.[1]
-
Security and Upright Positioning: Cylinders must be stored in an upright position and securely fastened with chains, straps, or in a designated rack to prevent falling.[6][7]
-
Segregation of Incompatibles: this compound is a flammable gas and must be stored separately from oxidizing gases, combustible materials, and sources of ignition.[5][6][8] A minimum distance of 20 feet should be maintained between flammable and oxidizing gas cylinders, or they should be separated by a fire-resistant barrier.[8]
-
Clear Labeling and Inventory: The storage area should be clearly marked with warning signs indicating the presence of flammable gas. Maintain a "first-in, first-out" inventory system to avoid long-term storage of cylinders.[4]
Handling and Internal Transport
Improper movement of heavy and pressurized gas cylinders is a common cause of accidents.
Protocol 2: Safe Transport of this compound Cylinders
Rationale: To prevent physical injury and cylinder damage during movement within the facility.
Materials:
-
Appropriate Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves, safety shoes.
-
Cylinder cart with a securing chain or strap.
Procedure:
-
Ensure Valve Cap is Secure: Before moving a cylinder, confirm that the valve is closed and the protective cap is securely fastened.
-
Use a Cylinder Cart: Always use a cylinder cart designed for the size and weight of the cylinder. Never drag, roll, or slide a cylinder.[5]
-
Secure the Cylinder: Place the cylinder on the cart and secure it firmly with the provided chain or strap to prevent it from tipping over.
-
Maintain Control: Move the cart at a controlled speed and be mindful of your surroundings, avoiding uneven surfaces, doorways, and blind corners.
-
Never Lift by the Cap: Do not use the valve protection cap to lift the cylinder, as it is not designed to bear the weight and may detach.
In-Use Procedures
The point of use is where the potential for exposure and ignition is highest. Meticulous attention to detail is required when connecting and using this compound.
Protocol 3: Cylinder Connection and Leak Testing
Objective: To establish a secure, leak-free connection between the gas cylinder and the experimental apparatus.
Materials:
-
Appropriate PPE: Safety glasses, face shield, chemical-resistant gloves, flame-retardant lab coat.
-
Cylinder wrench.
-
Pressure regulator compatible with this compound and the cylinder valve.
-
Inert, compatible tubing and fittings.
-
Leak detection solution (e.g., Snoop®) or an electronic leak detector.[9]
Procedure:
-
Secure the Cylinder: Before connecting, ensure the cylinder is securely fastened in its final use location (e.g., to a lab bench or in a gas cabinet).
-
Inspect the Regulator: Check the regulator for any signs of damage or contamination. Ensure it is the correct type for this compound.
-
Clean Connections: Briefly open and close the cylinder valve in a well-ventilated area away from ignition sources to clear any debris from the valve outlet. Clean the threads on the cylinder valve and regulator.
-
Connect the Regulator: Attach the regulator to the cylinder valve and tighten it with the appropriate wrench. Do not overtighten.
-
Initial Leak Test (Low Pressure):
-
Close the regulator outlet valve.
-
Slowly open the cylinder valve until the high-pressure gauge on the regulator registers a pressure.
-
Close the cylinder valve.
-
Observe the high-pressure gauge. If the pressure drops, there is a leak between the cylinder valve and the regulator. If a leak is detected, de-pressurize the system, retighten the connection, and re-test. If the leak persists, do not use the cylinder and contact the supplier.
-
-
System Leak Test (Operating Pressure):
-
If the initial leak test is successful, open the cylinder valve fully.
-
Adjust the regulator to the desired operating pressure.
-
Apply a leak detection solution to all connections, including the regulator inlet and outlet, and any downstream fittings.[9]
-
The formation of bubbles indicates a leak.[9]
-
If a leak is found, immediately close the cylinder valve, de-pressurize the system, and tighten the leaking connection. Re-pressurize and re-test.
-
-
Documentation: Log the date of the leak test in the equipment logbook.
Emergency Procedures
Preparedness is key to mitigating the consequences of an accidental release of this compound.
Emergency Response Decision Tree
Caption: Decision tree for responding to a this compound leak.
Protocol 4: Response to a this compound Leak
In Case of a Minor Leak (Controllable by trained personnel):
-
Alert Personnel: Notify others in the immediate vicinity of the leak.
-
Increase Ventilation: If it is safe to do so, increase ventilation in the area by opening windows or activating emergency exhaust systems.
-
Isolate the Source: If you are trained and it is safe to do so, close the cylinder valve to stop the flow of gas.
-
Eliminate Ignition Sources: Turn off all nearby flames, hot plates, and electrical equipment.
-
Monitor the Area: Use a combustible gas detector to ensure the area is safe before resuming work.
In Case of a Major Leak (Uncontrollable or of unknown origin):
-
Evacuate Immediately: Evacuate the area, alerting others as you leave.
-
Activate Alarms: Activate the nearest fire alarm to initiate a full building evacuation.
-
Call for Emergency Response: From a safe location, call your institution's emergency response number and provide the following information:
-
Your name and location.
-
The location of the gas leak.
-
The name of the gas (this compound).
-
Any known details about the size of the leak.
-
-
Do Not Re-enter: Do not re-enter the area until it has been declared safe by emergency personnel.
First Aid for Exposure:
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[10]
-
Skin Contact: Remove contaminated clothing. Flush the affected skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[10]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10]
References
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
Material Safety Data Sheet: HEXAFLUOROPROPYLENE. (n.d.). Retrieved from [Link]
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2022, September 12). Personal Protective Equipment. Retrieved from [Link]
-
LookChem. (n.d.). Cas 931-91-9,1,1,2,2,3,3-hexafluorocyclopropane. Retrieved from [Link]
-
ChemBK. (2024, April 9). This compound. Retrieved from [Link]
-
DILO. (2023, September 9). PPE for SF₆ Gas By-Products | Safety Guide for Technicians. Retrieved from [Link]
-
GOV.UK. (2023, October 10). What to do in a chemical emergency. Retrieved from [Link]
-
Indiana University. (n.d.). Spills, Leaks & Odors: Emergency Situations. Protect IU. Retrieved from [Link]
-
SURF. (n.d.). Leaks and Emergencies. Retrieved from [Link]
-
DENIOS Inc. (n.d.). Leak emergency plan in 10 steps. Retrieved from [Link]
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Knowledge. (2023, November 5). What are the emergency response methods for Chemical Can leaks?. Retrieved from [Link]
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Justrite. (2023, March 10). Proper Storage of Hazardous Chemicals: Best Practices for Safety & Compliance. Retrieved from [Link]
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Centers for Disease Control and Prevention. (2023, December 1). Fundamentals of Handling Compressed Gas Cylinders Safely – Checking your System for Leaks. YouTube. Retrieved from [Link]
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Stanford Environmental Health & Safety. (n.d.). Compressed Gas Leak Test Procedure. Retrieved from [Link]
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The Synergist. (n.d.). Best Practices for Proper Chemical Storage. Retrieved from [Link]
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Application Note: High-Purity Hexafluorocyclopropane for Advanced Applications
Abstract
Hexafluorocyclopropane (c-C₃F₆), a saturated cyclic fluorocarbon, is a critical component in various advanced industrial applications, including as a precision cleaning agent in the semiconductor and aerospace industries, a refrigerant with a low global warming potential, and a solvent in pharmaceutical synthesis.[1] The performance of this compound in these demanding applications is intrinsically linked to its purity. This document provides a comprehensive guide to the laboratory-scale purification of this compound, detailing methodologies, explaining the underlying scientific principles, and offering step-by-step protocols for researchers, scientists, and drug development professionals.
Introduction to this compound and the Imperative for Purification
This compound is a colorless, odorless, and non-flammable gas at standard conditions, characterized by high chemical and thermal stability due to the strength of its carbon-fluorine bonds.[1] Its unique physicochemical properties, summarized in Table 1, make it an indispensable material in several high-technology sectors.
However, synthetic routes to this compound can introduce a variety of impurities that can be detrimental to its end-use. These impurities may include unreacted starting materials, by-products from side reactions, isomers, and other fluorinated compounds with similar boiling points.[2] For instance, in pharmaceutical applications, even trace impurities can lead to unforeseen side reactions or compromise the safety and efficacy of the final drug product. Similarly, in the electronics industry, contaminants can lead to defects in semiconductor manufacturing. Therefore, robust purification techniques are essential to achieve the high-purity this compound required for these critical applications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃F₆ | [1] |
| Molecular Weight | 150.02 g/mol | [1] |
| Boiling Point | -30 °C | [1] |
| Melting Point | -157 °C | [1] |
| Appearance | Colorless gas | [1] |
| Flammability | Non-flammable |
Principles of this compound Purification
The selection of an appropriate purification strategy for this compound is dictated by its low boiling point and the nature of the anticipated impurities. The two primary techniques that are most effective for this purpose are Low-Temperature Fractional Distillation and Preparative Gas Chromatography (Prep-GC).
Low-Temperature Fractional Distillation
Fractional distillation is a powerful technique for separating components of a liquid mixture based on differences in their boiling points.[3][4] For a low-boiling point compound like this compound, this process must be conducted at cryogenic temperatures. The principle relies on the establishment of a temperature gradient along a distillation column. As the crude this compound is vaporized, the vapor ascends the column and undergoes successive condensation and re-vaporization cycles on the column's packing material. With each cycle, the vapor becomes progressively enriched in the more volatile component (the component with the lower boiling point).[3] By carefully controlling the temperature and pressure, components with different boiling points can be separated and collected as distinct fractions.
Preparative Gas Chromatography (Prep-GC)
Preparative Gas Chromatography is a high-resolution separation technique that is well-suited for isolating pure compounds from complex volatile mixtures.[5][6][7] The principle involves injecting the crude this compound mixture into a heated column containing a stationary phase. An inert carrier gas (mobile phase) transports the sample through the column. The separation is based on the differential partitioning of the components between the stationary and mobile phases. Compounds with a higher affinity for the stationary phase travel more slowly through the column, while those with a lower affinity travel faster. This results in the separation of the components, which can then be collected individually as they exit the column.[6]
Experimental Protocols
Safety Precaution: All procedures involving this compound and other fluorinated compounds should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, cryogenic gloves, and a lab coat, must be worn.
Protocol 1: Purification by Low-Temperature Fractional Distillation
This protocol is suitable for purifying larger quantities of this compound from impurities with significantly different boiling points.
Materials and Equipment:
-
Crude this compound gas cylinder
-
Low-temperature fractional distillation apparatus (including a vacuum-jacketed distillation column, condenser, and collection flasks)
-
Cryogenic cooling bath (e.g., liquid nitrogen, dry ice/acetone)
-
Vacuum pump and pressure gauge
-
Heating mantle
-
Temperature probes
-
Gas-tight syringes
-
Analytical Gas Chromatograph with a suitable detector (e.g., FID or MS) for purity analysis
Workflow Diagram:
Caption: Workflow for Low-Temperature Fractional Distillation.
Procedure:
-
Apparatus Assembly: Assemble the low-temperature fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed with vacuum grease.
-
System Preparation: Evacuate the system using the vacuum pump to remove any air and moisture.
-
Cooling: Fill the cryogenic cooling bath and immerse the condenser and collection flasks. For this compound (boiling point -30°C), a dry ice/acetone bath (-78°C) is suitable.
-
Gas Introduction: Carefully introduce the crude this compound gas from the cylinder into the distillation pot, where it will condense into a liquid.
-
Distillation: Gently heat the distillation pot using the heating mantle. Monitor the temperature at the top of the column.
-
Fraction Collection: As the temperature stabilizes at the boiling point of a specific component, collect the distillate in a cooled collection flask. The first fraction will typically contain the most volatile impurities.
-
Main Fraction: Once the temperature begins to rise towards the boiling point of this compound (-30°C), switch to a new collection flask to collect the main product fraction.
-
Higher Boiling Impurities: Impurities with higher boiling points will remain in the distillation pot.
-
Purity Analysis: Analyze the collected fractions using a Gas Chromatograph to determine their purity.[8][9]
-
Product Consolidation: Combine the fractions that meet the desired purity specifications.
Protocol 2: Purification by Preparative Gas Chromatography (Prep-GC)
This protocol is ideal for achieving very high purity levels and for separating impurities with boiling points close to that of this compound.
Materials and Equipment:
-
Crude this compound
-
Preparative Gas Chromatograph equipped with a suitable column (e.g., a packed column with a fluorinated stationary phase) and a fraction collector.
-
High-purity carrier gas (e.g., Helium or Nitrogen)
-
Gas-tight syringe for injection
-
Cooled traps for fraction collection (e.g., liquid nitrogen traps)
-
Analytical Gas Chromatograph for purity analysis
Workflow Diagram:
Caption: Workflow for Preparative Gas Chromatography.
Procedure:
-
System Setup: Install the appropriate preparative column in the GC. Set the oven temperature, carrier gas flow rate, and detector parameters. The oven temperature should be optimized to achieve good separation of this compound from its potential impurities.
-
Sample Injection: Using a gas-tight syringe, inject a known volume of the crude this compound into the GC.
-
Chromatographic Separation: The components of the mixture will separate as they pass through the column. Monitor the separation on the chromatogram.
-
Fraction Collection: As the peak corresponding to this compound begins to elute, divert the column effluent to a cooled collection trap to condense the pure product.
-
Impurity Collection: Collect the impurity peaks in separate traps for identification or disposal.
-
Purity Verification: Analyze a small sample of the collected this compound fraction using an analytical GC to confirm its purity.
-
Scale-up: Repeat the injection and collection cycle until the desired amount of purified product is obtained.
Purity Assessment
The purity of the final this compound product must be rigorously assessed. The primary analytical technique for this purpose is Gas Chromatography (GC), often coupled with a Mass Spectrometer (MS) for impurity identification.
Table 2: Comparison of Purification Techniques
| Feature | Low-Temperature Fractional Distillation | Preparative Gas Chromatography (Prep-GC) |
| Principle | Separation based on boiling point differences.[3] | Separation based on differential partitioning between mobile and stationary phases.[6] |
| Throughput | Higher (suitable for larger quantities) | Lower (suitable for smaller quantities) |
| Resolution | Good for components with significantly different boiling points. | Excellent for components with very similar boiling points. |
| Purity Achievable | High (typically >99.5%) | Very High (often >99.99%) |
| Complexity | Moderate | High |
Conclusion
The purification of this compound is a critical step in ensuring its performance and safety in a wide range of advanced applications. Low-temperature fractional distillation and preparative gas chromatography are two effective methods for achieving high-purity this compound. The choice of technique will depend on the required purity level, the nature of the impurities, and the desired scale of operation. By following the detailed protocols and understanding the underlying principles outlined in this application note, researchers and scientists can confidently produce high-purity this compound for their specific needs.
References
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LookChem. (n.d.). Cas 931-91-9, 1,1,2,2,3,3-hexafluorocyclopropane. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Analytical separation and purification of gases by fractional distillation and rectification at low temperatures. Retrieved from [Link]
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Wikipedia. (n.d.). Vacuum distillation. Retrieved from [Link]
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International Journal of Scientific Research in Engineering and Management. (2023). Fluoride Removal from Water Using Adsorption Method with Different Compounds: A Comprehensive Review. Retrieved from [Link]
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ChemBAM. (n.d.). Purification by fractional distillation. Retrieved from [Link]
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MDPI. (2023). Application Progress of New Adsorption Materials for Removing Fluorine from Water. Retrieved from [Link]
-
ResearchGate. (2025). Adsorption of Fluoride from Water by Aligned Carbon Nanotubes. Retrieved from [Link]
-
RD Mathis Company. (n.d.). The Purification of Inert Gases to High Purity. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 5.3D: Step-by-Step Procedures for Fractional Distillation. Retrieved from [Link]
-
The Chemistry Blog. (n.d.). What is Fractional Distillation? Retrieved from [Link]
-
Wikipedia. (n.d.). Fractional distillation. Retrieved from [Link]
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USA Lab. (2020). How Fractional Distillation Process Works. Retrieved from [Link]
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University of Rochester. (n.d.). Purification: Fractional Distillation. Retrieved from [Link]
-
Monash University. (n.d.). Preparative Gas Chromatography (Prep-GC). Retrieved from [Link]
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LookChem. (n.d.). Cas 931-91-9, 1,1,2,2,3,3-hexafluorocyclopropane. Retrieved from [Link]
-
Publications Office of the European Union. (n.d.). Overview on PFAS analytical methods. Retrieved from [Link]
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ResearchGate. (2025). Preparative Gas Chromatography and Its Applications. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. Retrieved from [Link]
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PubMed. (n.d.). Isolation of natural products by preparative gas chromatography. Retrieved from [Link]
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IJRAR. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. Retrieved from [Link]
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Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – GC-FID. Retrieved from [Link]
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Integrated Liner Technologies. (2025). A Guide to GC Sample Preparation. Retrieved from [Link]
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Research and Reviews: A Journal of Pharmaceutical Science. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Retrieved from [Link]
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Hexafluorocyclopropane: A Novel Perfluorinated Solvent for Modern Pharmaceutical Synthesis
Abstract
The selection of a solvent is a critical parameter in the synthesis of active pharmaceutical ingredients (APIs), influencing reaction kinetics, product purity, and process safety. In recent years, fluorinated solvents have emerged as a promising class of media due to their unique physicochemical properties. This application note explores the potential of 1,1,2,2,3,3-hexafluorocyclopropane (HFCP) as a novel, inert, and low-boiling solvent for key transformations in pharmaceutical synthesis. We will delve into its properties, prospective advantages, and provide detailed, reasoned protocols for its application in palladium-catalyzed cross-coupling reactions, which are foundational in modern drug discovery.
Introduction: The Rise of Fluorinated Solvents in Pharmaceutical Manufacturing
The pharmaceutical industry is under constant pressure to develop more efficient, safer, and environmentally benign synthetic routes to complex molecules. Solvents constitute a significant portion of the waste generated in pharmaceutical manufacturing, driving the search for alternatives to traditional chlorinated and polar aprotic solvents.[1] Fluorinated solvents, characterized by the replacement of hydrogen atoms with fluorine, offer a compelling set of properties. The strong carbon-fluorine bond imparts high thermal and chemical stability, making them exceptionally inert and non-reactive in a wide range of chemical transformations.[2] This inertness is particularly advantageous when working with highly reactive organometallic intermediates and sensitive catalytic systems.[3]
Hexafluorocyclopropane (HFCP), a perfluorinated cyclic alkane, is a relatively unexplored yet promising candidate in this class. Its compact, rigid structure and complete fluorination suggest a unique profile of high density, low polarity, and minimal intermolecular forces. These characteristics could translate into practical benefits such as simplified product isolation, reduced catalyst deactivation, and the potential for novel reactivity. This guide will serve as a foundational resource for researchers looking to explore the application of HFCP in their synthetic workflows.
Physicochemical Properties of this compound
A thorough understanding of a solvent's physical properties is essential for its effective implementation in a laboratory or manufacturing setting. This compound is a colorless, odorless, and non-flammable liquefied gas at standard temperature and pressure.[4] Its key properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 931-91-9 | [5] |
| Molecular Formula | C₃F₆ | [5] |
| Molecular Weight | 150.02 g/mol | [5] |
| Boiling Point | -30 °C | [6] |
| Melting Point | -157 °C | [6] |
| Density | 1.62 g/cm³ (predicted) | [6] |
| Appearance | Colorless, odorless gas/liquid | [4] |
The very low boiling point of HFCP is a particularly noteworthy feature. This suggests that reactions would need to be conducted in sealed pressure-rated vessels, but also that solvent removal during workup would be exceptionally straightforward, leaving minimal residual solvent in the final product.
Advantages of this compound in Pharmaceutical Synthesis
The decision to employ a novel solvent like HFCP is driven by the potential for significant process improvements. Based on its physicochemical properties and the established benefits of other perfluorinated solvents, HFCP is anticipated to offer several key advantages:
-
Chemical Inertness: The absence of C-H bonds and the strength of the C-F bonds render HFCP highly resistant to degradation, even in the presence of strong acids, bases, oxidants, or reductants. This makes it an ideal medium for sensitive reactions, such as those involving organometallic reagents.[3]
-
Enhanced Thermal Stability: The inherent stability of the perfluorinated structure allows for a wide operating temperature range, provided the reaction is conducted under pressure.
-
Orthogonal Solubility: Perfluorinated solvents are often immiscible with common organic solvents and water, creating the potential for biphasic reaction systems.[2] This can greatly simplify catalyst and product separation, as fluorous-tagged catalysts or reagents can be selectively retained in the HFCP phase.
-
Facilitated Product Isolation: The high volatility of HFCP means it can be easily removed by evaporation at or below room temperature, minimizing the need for energy-intensive distillation and reducing the risk of thermal degradation of the API.
-
Low Toxicity and Environmental Impact: While specific data for HFCP is limited, perfluorinated alkanes are generally characterized by low toxicity and are not considered ozone-depleting substances.[4]
Prospective Applications & Methodologies
While published, peer-reviewed examples of HFCP as a solvent in complex organic synthesis are currently scarce, its properties allow us to propose its use in some of the most critical reaction classes in pharmaceutical development. The following sections provide detailed, prospective protocols for two types of palladium-catalyzed cross-coupling reactions.
Application Note: Suzuki-Miyaura Coupling in this compound
The Suzuki-Miyaura coupling is a cornerstone of modern medicinal chemistry for the formation of C-C bonds, particularly for the synthesis of biaryl structures prevalent in many drugs.[7] A key challenge in these reactions can be the solubility of both the polar inorganic base and the nonpolar organic substrates. The use of a perfluorinated solvent like HFCP could offer a unique reaction environment.
Causality of Experimental Choices:
-
Pressure Vessel: Due to the -30 °C boiling point of HFCP, the reaction must be conducted in a sealed, pressure-rated vessel to maintain the solvent in a liquid state at elevated temperatures.
-
Biphasic System: While HFCP is nonpolar, the use of a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) is proposed to facilitate the interaction between the aqueous base and the organic-soluble reactants in the HFCP phase.
-
Catalyst and Ligand: A highly active palladium catalyst and a sterically hindered phosphine ligand are chosen to ensure efficient catalytic turnover, which is crucial in less conventional solvent systems.
-
Temperature: A moderately elevated temperature is chosen to ensure a reasonable reaction rate, which is feasible in a sealed vessel.
Experimental Protocol: Synthesis of a Biaryl Intermediate
Reaction: Aryl Bromide + Arylboronic Acid → Biaryl
Materials:
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic Acid (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium Carbonate (K₂CO₃) (3.0 mmol, 3.0 equiv) as a 2M aqueous solution
-
Tetrabutylammonium bromide (TBAB) (0.1 mmol, 10 mol%)
-
This compound (approx. 5 mL)
Procedure:
-
To a pressure-rated glass tube equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, Pd₂(dba)₃, and SPhos.
-
Add the 2M aqueous solution of K₂CO₃ and the TBAB.
-
Seal the tube with a septum and purge with argon for 5 minutes.
-
Cool the sealed tube to -78 °C (dry ice/acetone bath).
-
Carefully condense approximately 5 mL of this compound into the reaction tube.
-
Securely seal the pressure tube and allow it to warm to room temperature behind a blast shield.
-
Place the reaction vessel in a preheated oil bath at 80 °C and stir for 12-24 hours.
-
After the reaction is complete (monitored by TLC or LC-MS of a carefully vented aliquot), cool the vessel to room temperature.
-
Cool the vessel to below -30 °C and carefully open it to vent the HFCP in a well-ventilated fume hood.
-
To the remaining residue, add ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Caption: Proposed workflow for a Suzuki-Miyaura coupling using HFCP.
Application Note: Buchwald-Hartwig Amination in this compound
The Buchwald-Hartwig amination is another indispensable tool for forging C-N bonds, crucial for the synthesis of countless nitrogen-containing pharmaceuticals.[8] These reactions often employ strong, non-aqueous bases and are sensitive to protic impurities. The inert and anhydrous nature of HFCP could provide a highly favorable environment for this transformation.
Causality of Experimental Choices:
-
Anhydrous Conditions: This reaction is highly sensitive to water. HFCP can be dried by passing it through a column of activated molecular sieves during condensation. A strong, non-nucleophilic base like LHMDS is used in an anhydrous organic solvent.
-
Homogeneous System: Unlike the proposed Suzuki protocol, this procedure aims for a homogeneous reaction by using a base that is soluble in the organic phase, eliminating the need for a phase-transfer catalyst.
-
Low-Temperature Addition: The solvent is condensed at low temperature to ensure accurate measurement and safe handling.
-
Workup: The workup is simplified by the easy removal of the solvent by evaporation.
Experimental Protocol: Synthesis of an Arylamine
Reaction: Aryl Halide + Amine → Arylamine
Materials:
-
Aryl Halide (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
RuPhos (0.04 mmol, 4 mol%)
-
LHMDS (1.5 mmol, 1.5 equiv, 1.0 M solution in THF)
-
This compound (approx. 5 mL, dried)
Procedure:
-
In an argon-filled glovebox, add the aryl halide, amine, Pd(OAc)₂, and RuPhos to a pressure-rated glass tube with a magnetic stir bar.
-
Add the LHMDS solution in THF.
-
Seal the tube, remove it from the glovebox, and cool to -78 °C.
-
Condense approximately 5 mL of dried HFCP into the tube.
-
Securely seal the pressure tube and allow it to warm to room temperature behind a blast shield.
-
Place the vessel in a preheated oil bath at 100 °C and stir for 6-18 hours.
-
Monitor the reaction to completion by TLC or LC-MS.
-
Cool the vessel to room temperature, then to below -30 °C.
-
Carefully vent the HFCP in a well-ventilated fume hood.
-
Quench the reaction mixture with a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Caption: Proposed workflow for a Buchwald-Hartwig amination in HFCP.
Safety and Handling
This compound is a gas at room temperature and must be handled as a liquefied gas under pressure.[9]
-
Pressure Equipment: All reactions must be conducted in appropriate pressure-rated vessels and handled behind a blast shield.
-
Ventilation: HFCP is dense and can displace air. All operations, especially venting, should be performed in a well-ventilated fume hood.
-
Cold Burns: The low boiling point of HFCP can cause severe cold burns upon contact with skin. Appropriate personal protective equipment (PPE), including cryogenic gloves and safety glasses, must be worn.
-
Material Compatibility: Ensure that all seals and components of the reaction setup are compatible with fluorinated compounds.
Conclusion and Future Outlook
This compound represents an intriguing, albeit underutilized, solvent for pharmaceutical synthesis. Its profound chemical inertness, volatility, and unique solubility profile position it as a potentially valuable tool for overcoming challenges in modern synthetic chemistry, particularly in catalysis and with sensitive reagents. The prospective protocols outlined in this note for Suzuki-Miyaura and Buchwald-Hartwig reactions provide a logical starting point for researchers to begin exploring the practical applications of this solvent. Further research is needed to fully characterize its solubility parameters, its performance across a wider range of reaction types, and its potential for process scale-up. As the pharmaceutical industry continues to embrace green chemistry principles, the exploration of novel solvents like this compound will be crucial for developing the next generation of sustainable and efficient manufacturing processes.
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- (2018, October 11). Continuous flow synthesis of ibuprofen.
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- Solvents for Solid Phase Peptide Synthesis. AAPPTec.
- (2012, October 24). Skeletal Ring Contractions via I(I)/I(III) Catalysis: Stereoselective Synthesis of cis-α,α-Difluorocyclopropanes. NIH.
- Perfluorinated Solvents — a Novel Reaction Medium in Organic Chemistry.
- (2023, December 12). Greener Peptide Synthesis: How to Adopt New Solvents in the Wake of DMF Restrictions. Gyros Protein Technologies.
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- (2024, August 29). PFAS-free synthesis of fluorinated pharmaceutical and agrochemical compounds. HIMS - University of Amsterdam.
- Unit-V: Reactions and C
- A Head-to-Head Comparison: Perfluorocyclohexane vs.
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- Synthesis of pentafluoro derivatives of cyclopropane-containing drug...
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- Buchwald–Hartwig amin
- Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES.
- Biocatalysis for the Synthesis of Active Pharmaceutical Ingredients in Deep Eutectic Solvents: St
- Synthesis of perfluoro crown ethers: a new class of cyclic fluorocarbons. Semantic Scholar.
- The preparation and properties of 1,1-difluorocyclopropane deriv
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- (2017, April 7). The greening of peptide synthesis.
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- Main Group Organometallic Compounds. MSU chemistry.
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- Organometallic Complexes Derived by Reaction of Transition Metal-2-Alkenyl and -2-Alkynyl Compounds with Hexafluoroacetonel. ElectronicsAndBooks.
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- General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system. ChemSpider Synthetic Pages.
- Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfon
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- 9. Enantioselective β-C–H Arylation of α-Fluoroalkyl Cyclopropane- and Cyclobutane- Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Hexafluoropropylene (C3F6) as a Versatile Gas Core for Advanced Medical Imaging Contrast Agents
An in-depth guide for researchers, scientists, and drug development professionals on the application of Hexafluoropropylene (C3F6) as a contrast agent in medical imaging research.
Introduction: The Case for a Superior Gaseous Core
In the landscape of medical imaging, contrast agents are indispensable tools for enhancing the visibility of internal structures and physiological processes.[1][2][3] While gadolinium- and iodine-based agents are mainstays for MRI and CT respectively, ultrasound imaging has uniquely benefited from gas-filled microbubbles.[4][5] These microbubbles, typically 1-10 µm in diameter, act as potent acoustic reflectors, dramatically improving the signal-to-noise ratio in blood pool and perfusion imaging.[4][6] The choice of gas is a critical determinant of a microbubble's stability, persistence in vivo, and acoustic response.
Hexafluoropropylene (C3F6) emerges as a compelling candidate for the gaseous core of next-generation contrast agents. Its advantageous physicochemical properties—high molecular weight (150.02 g/mol ), low aqueous solubility, and high gas density—collectively inhibit diffusion out of the microbubble and resist dissolution due to Laplace pressure.[7] This translates to enhanced stability and a longer circulatory half-life compared to agents using air or less heavy fluorocarbons, such as sulfur hexafluoride (SF6).[8] These characteristics make C3F6 an ideal foundation for robust contrast agents for both diagnostic and therapeutic (theranostic) applications.
Core Principles of C3F6-Based Contrast Enhancement
For Ultrasound Imaging: The primary application of C3F6 is in Contrast-Enhanced Ultrasound (CEUS). The significant difference in acoustic impedance between the C3F6 gas core and the surrounding biological tissue and blood causes strong scattering of incident ultrasound waves.[8] When exposed to an acoustic field, C3F6-filled microbubbles undergo volumetric oscillations. At low acoustic pressures, these oscillations are linear and generate strong backscatter at the fundamental frequency. At higher pressures, the bubbles exhibit non-linear behavior, collapsing and expanding asymmetrically. This non-linear oscillation is crucial as it generates harmonic frequencies (multiples of the incident frequency), which can be detected by specialized imaging modes.[9][10] This allows for high-contrast imaging of the vasculature with excellent background tissue suppression.
For ¹⁹F Magnetic Resonance Imaging (MRI): While less common than its use in ultrasound, the fluorine atoms in C3F6 present an opportunity for ¹⁹F MRI. Perfluorocarbons (PFCs) are widely explored as ¹⁹F MRI contrast agents because the ¹⁹F nucleus has a high gyromagnetic ratio and 100% natural abundance, and there is a near-complete absence of fluorine background signal in biological tissues.[11] By formulating C3F6 into nanoemulsions, it's theoretically possible to create agents for quantitative, "hot-spot" imaging of inflammation or tumors via passive targeting.[11][12][13]
Protocols for Formulation and Characterization
Protocol 1: Formulation of Lipid-Shelled C3F6 Microbubbles
This protocol details the synthesis of C3F6-filled microbubbles using the widely adopted thin-film hydration and sonication method. The lipid shell provides biocompatibility and a flexible interface for gas encapsulation.[14]
Rationale: The self-assembly of phospholipids creates a stable monolayer at the gas-water interface, with hydrophilic heads facing the aqueous phase and lipophilic tails facing the C3F6 gas core.[8] Sonication provides the necessary energy to disrupt the bulk lipid structure and form microbubbles.[15]
Materials:
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000)
-
Chloroform
-
Phosphate-buffered saline (PBS), sterile
-
High-purity Hexafluoropropylene (C3F6) gas
-
Glass vials (e.g., 2 mL capacity) with rubber septa and aluminum caps
Step-by-Step Methodology:
-
Lipid Solution Preparation:
-
In a clean glass vial, dissolve DSPC and DSPE-PEG2000 in chloroform at a molar ratio of 9:1. A typical starting concentration is 10 mg total lipid per mL of chloroform.
-
Causality Insight: DSPC provides the main structural component of the shell. DSPE-PEG2000 is included to sterically stabilize the microbubbles, preventing aggregation and prolonging circulation time.[16]
-
-
Thin Film Formation:
-
Gently rotate the vial under a stream of inert nitrogen gas to evaporate the chloroform. This will deposit a thin, uniform lipid film on the vial's inner surface.
-
Place the open vial in a vacuum desiccator for at least 2 hours to remove any residual solvent.
-
Causality Insight: A uniform film ensures consistent hydration and leads to a more homogenous initial bubble population.[17]
-
-
Hydration and Gas Exchange:
-
Add 1 mL of sterile PBS to the vial containing the dried lipid film.
-
Seal the vial with a rubber septum and aluminum crimp cap.
-
Gently agitate to hydrate the lipid film, forming a milky suspension of multilamellar vesicles.
-
Carefully purge the vial's headspace with C3F6 gas. Use a needle connected to the C3F6 cylinder to introduce the gas and a second needle to act as a vent. Repeat this process 3-5 times to ensure complete replacement of air with C3F6.
-
-
Microbubble Formation (Sonication):
-
Activate the suspension by vigorous shaking. An amalgamator or vial shaker (e.g., VialMix) for 45 seconds is highly effective.[18]
-
Alternatively, use a probe sonicator at a controlled power setting. Submerge the vial in a cooling bath to prevent lipid degradation from overheating.
-
Causality Insight: High-intensity mechanical agitation or acoustic cavitation breaks down the lipid vesicles and incorporates the C3F6 gas to form microbubbles.[15]
-
-
Isolation and Purification (Optional but Recommended):
-
To obtain a more uniform size distribution, especially for nanobubble fractions, differential centrifugation can be employed.[17][19]
-
Centrifuge the suspension at a low speed (e.g., 70 g for 3 minutes). The larger microbubbles will form a foam layer at the top, while smaller bubbles and nanobubbles remain in the infranatant.[17]
-
Carefully collect the desired fraction for further use.
-
Caption: Workflow for C3F6 microbubble synthesis and subsequent evaluation.
Protocol 2: Characterization of C3F6 Microbubbles
Accurate characterization is essential to ensure reproducibility and understand the agent's performance.
1. Size Distribution and Concentration Analysis:
-
Method: Use a Coulter Counter (e.g., Multisizer 4) for precise sizing and counting. Alternatively, use light microscopy with a hemocytometer for a visual assessment and manual count.[16]
-
Procedure (Microscopy):
-
Dilute the microbubble suspension in PBS to an appropriate concentration where individual bubbles can be resolved.
-
Load the diluted sample onto a hemocytometer.
-
Using a light microscope (e.g., at 40x magnification), count the number of bubbles within the grid.
-
Calculate the concentration (bubbles/mL) based on the dilution factor and the volume of the hemocytometer grid.
-
Use imaging software to measure the diameters of a representative sample of bubbles (>200) to determine the size distribution.
-
2. Acoustic Property Evaluation in a Phantom:
-
Rationale: This in vitro step assesses the echogenicity (brightness on ultrasound) and stability of the microbubbles under acoustic pressure before moving to in vivo studies.
-
Materials:
-
Tissue-mimicking phantom (e.g., 1% w/v agarose gel).[20]
-
Clinical or preclinical ultrasound imaging system with a linear array transducer.
-
-
Procedure:
-
Prepare an agarose phantom with wells or channels.
-
Dilute the C3F6 microbubble suspension to a known concentration and inject it into a well. Use saline or a non-contrast solution in an adjacent well as a control.
-
Image the phantom using B-mode and contrast-specific modes (e.g., Pulse Inversion or Amplitude Modulation).
-
Acquire images over time at a fixed Mechanical Index (MI) to assess stability and decay rate.
-
Quantify the video intensity in the region of interest (ROI) corresponding to the microbubbles to obtain a quantitative measure of echogenicity.[17]
-
Caption: An incident ultrasound wave causes a C3F6 microbubble to oscillate non-linearly, generating strong harmonic signals for imaging.
In Vivo Imaging Protocols
Protocol 3: Preclinical Perfusion Imaging in a Murine Tumor Model
Rationale: This protocol describes how to use C3F6 microbubbles to visualize and quantify blood flow within a tumor, a key indicator of angiogenesis and response to therapy.
Animal Handling:
-
All procedures must be approved by the institution's Animal Care and Use Committee.
-
Use tumor-bearing mice (e.g., subcutaneous MC-38 tumors).[18]
-
Anesthetize the animal and maintain its body temperature throughout the imaging session.
Step-by-Step Methodology:
-
Preparation:
-
Position the anesthetized mouse on an imaging stage.
-
Apply ultrasound gel and position the transducer over the tumor.
-
Obtain baseline B-mode images to identify the tumor anatomy.
-
-
Contrast Agent Administration:
-
Draw the C3F6 microbubble suspension into a syringe. A typical dose for a mouse is 1-2 x 10⁷ microbubbles in a volume of 50-100 µL.[18]
-
Administer the dose as an intravenous bolus injection via the tail vein.
-
-
Contrast-Enhanced Imaging:
-
Immediately after injection, begin acquiring a cine loop (video clip) using a contrast-specific imaging mode.
-
Use a low Mechanical Index (MI < 0.2) to minimize bubble destruction and allow for visualization of the wash-in and wash-out kinetics.
-
Acquire data for 1-2 minutes to capture the full perfusion cycle.
-
-
Data Analysis:
-
Draw a region of interest (ROI) over the tumor.
-
Plot the mean video intensity within the ROI over time to generate a time-intensity curve (TIC).
-
From the TIC, quantitative perfusion parameters can be derived, such as:
-
Peak Enhancement: Maximum signal intensity.
-
Time to Peak: Time from injection to maximum intensity.
-
Wash-in Rate: The slope of the curve's ascending portion.
-
Area Under the Curve (AUC): Correlates with total blood volume in the ROI.
-
-
Quantitative Data Summary
| Property | Value/Range | Significance for Imaging | Reference |
| C3F6 Gas Properties | |||
| Molecular Weight | 150.02 g/mol | High weight reduces diffusivity, increasing bubble stability. | [7] |
| Boiling Point | -28 °C | Ensures C3F6 remains in a gaseous state at body temperature. | [7] |
| Water Solubility | Very Low | Minimizes gas dissolution into the blood, prolonging circulation. | [8] |
| Formulated Microbubble Characteristics | |||
| Mean Diameter | 1 - 8 µm | Small enough to pass through capillaries but large enough for strong acoustic interaction. | [4][6] |
| Shell Material | Lipids, Polymers, Proteins | Determines biocompatibility, stability, and potential for functionalization. | [14] |
| In Vivo Half-Life | 3 - 8 minutes | Provides a sufficient window for diagnostic imaging procedures. | [5] |
| Acoustic Response | Non-linear oscillations | Generates harmonic signals essential for high-contrast imaging. | [9][21] |
Safety and Biocompatibility
Perfluorocarbon gases like C3F6 are chemically and biologically inert.[11] Following the eventual dissolution of the microbubbles, the gas is transported to the lungs and eliminated from the body via exhalation.[8] The lipid components of the shell are typically composed of biocompatible phospholipids that are metabolized through endogenous pathways.[8] While ultrasound contrast agents are generally considered safe, potential bio-effects, particularly at high acoustic pressures (high MI), have been observed in experimental settings, including microvascular effects.[22] Therefore, it is crucial to use the lowest acoustic power that provides diagnostic information. For any new formulation, standard biocompatibility and toxicity studies are required.
References
- PubMed. (n.d.). On the acoustic properties of vaporized submicron perfluorocarbon droplets.
- PubMed Central. (n.d.). Smart MRI Agents for Detecting Extracellular Events In Vivo: Progress and Challenges.
- PubMed Central. (n.d.). Novel non-metal-based contrast agents for MR imaging: Emerging approaches and clinical perspectives (Review).
- PubMed. (n.d.). Basic acoustic properties of microbubbles.
- PubMed. (n.d.). Preparation of nanobubbles for ultrasound imaging and intracelluar drug delivery.
- PubMed Central. (n.d.). Synthesis of ultrasound contrast agents: characteristics and size distribution analysis (secondary publication).
- PubMed Central. (n.d.). On-chip generation of microbubbles as a practical technology for manufacturing contrast agents for ultrasonic imaging.
- PubMed Central. (n.d.). Effect of acoustic parameters and microbubble concentration on the likelihood of encapsulated microbubble coalescence.
- ResearchGate. (n.d.). Ultrasound contrast agents: Properties, principles of action, tolerance, and artifacts.
- The Journal of the Acoustical Society of America. (n.d.). Acoustic force measurements on polymer-coated microbubbles in a microfluidic device.
- PubMed. (n.d.). The fabrication of novel nanobubble ultrasound contrast agent for potential tumor imaging.
-
PubChem. (n.d.). Hexafluoropropylene. Retrieved January 5, 2026, from [Link]
- MDPI. (n.d.). Hydrophobin-Coated Perfluorocarbon Microbubbles with Strong Non-Linear Acoustic Response.
-
Frontiers. (2019, May 30). The Optimized Fabrication of a Novel Nanobubble for Tumor Imaging. Retrieved January 5, 2026, from [Link]
-
ResearchGate. (n.d.). Characterization and Imaging of Lipid-Shelled Microbubbles for Ultrasound-Triggered Release of Xenon. Retrieved January 5, 2026, from [Link]
-
National Institutes of Health. (n.d.). Safety of the contrast enhancement agent sulfur hexafluoride in ultrasound: Analysis of the Federal Drug Administration Adverse Event Reporting System database. Retrieved January 5, 2026, from [Link]
- PubMed Central. (n.d.). A stable, highly concentrated fluorous nanoemulsion formulation for in vivo cancer imaging via 19F-MRI.
- Karolinska Institutet Open Archive. (n.d.). Contrast-enhanced ultrasound using sulfur hexafluoride is safe in the pediatric setting.
-
Thoracic Key. (2024, October 7). Ultrasound Contrast Agents—Fundamentals and Principles of Use. Retrieved January 5, 2026, from [Link]
-
MDPI. (2024, December 3). Methods for Rapid Characterization of Tunable Microbubble Formulations. Retrieved January 5, 2026, from [Link]
- PubMed Central. (n.d.). Exogenous Contrast Agents in Photoacoustic Imaging: An In Vivo Review for Tumor Imaging.
-
Wikipedia. (n.d.). MRI contrast agent. Retrieved January 5, 2026, from [Link]
-
Wikipedia. (n.d.). Contrast-enhanced ultrasound. Retrieved January 5, 2026, from [Link]
- PubMed Central. (n.d.). Chemistry of MRI Contrast Agents: Current Challenges and New Frontiers.
-
LITFL. (2025, December 21). Contrast Agents - CCC Radiology. Retrieved January 5, 2026, from [Link]
-
PubMed. (2009, July 14). Safety and bio-effects of ultrasound contrast agents. Retrieved January 5, 2026, from [Link]
-
PubMed. (2019, August 6). Formation of Microbubbles for Targeted Ultrasound Contrast Imaging: Practical Translation Considerations. Retrieved January 5, 2026, from [Link]
- PubMed. (n.d.). MRI contrast agents: basic chemistry and safety.
-
InsideRadiology. (2017, July 26). Gadolinium Contrast Medium (MRI Contrast agents). Retrieved January 5, 2026, from [Link]
-
Frontiers. (n.d.). Perfluorocarbon Emulsion Contrast Agents: A Mini Review. Retrieved January 5, 2026, from [Link]
- PubMed Central. (n.d.). Microbubble Compositions, Properties and Biomedical Applications.
-
Royal Society of Chemistry. (n.d.). Gd3+ cFLFLFK conjugate for MRI: a targeted contrast agent for FPR1 in inflammation. Retrieved January 5, 2026, from [Link]
-
Dr. Franz Köhler Chemie GmbH. (n.d.). X-ray Contrast Agents. Retrieved January 5, 2026, from [Link]
-
Radiology Key. (2016, March 5). Ultrasound Contrast Agents and Contrast-Enhanced Ultrasonography. Retrieved January 5, 2026, from [Link]
-
MDPI. (n.d.). Contrast Agents during Pregnancy: Pros and Cons When Really Needed. Retrieved January 5, 2026, from [Link]
-
ScienceDaily. (2009, September 21). Despite Ongoing Safety Concerns, Study Finds Adverse Reactions From Contrast Agents Rarely Occur. Retrieved January 5, 2026, from [Link]
Sources
- 1. MRI contrast agent - Wikipedia [en.wikipedia.org]
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- 3. Gadolinium Contrast Medium (MRI Contrast agents) - InsideRadiology [insideradiology.com.au]
- 4. researchgate.net [researchgate.net]
- 5. Contrast-enhanced ultrasound - Wikipedia [en.wikipedia.org]
- 6. On-chip generation of microbubbles as a practical technology for manufacturing contrast agents for ultrasonic imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hexafluoropropylene | C3F6 | CID 8302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Ultrasound Contrast Agents—Fundamentals and Principles of Use | Thoracic Key [thoracickey.com]
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- 11. Novel non-metal-based contrast agents for MR imaging: Emerging approaches and clinical perspectives (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A stable, highly concentrated fluorous nanoemulsion formulation for in vivo cancer imaging via 19F-MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Perfluorocarbon Emulsion Contrast Agents: A Mini Review [frontiersin.org]
- 14. Microbubble Compositions, Properties and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Hexafluorocyclopropane (c-C3F6) Decomposition
Welcome to the technical support guide for researchers working with hexafluorocyclopropane (c-C3F6). This document provides in-depth scientific guidance, troubleshooting protocols, and frequently asked questions regarding the identification and analysis of c-C3F6 decomposition byproducts. Our goal is to equip you with the expertise to anticipate reaction outcomes, troubleshoot experimental anomalies, and ensure the integrity and safety of your research.
Section 1: Fundamental Decomposition Pathways of this compound
Understanding the decomposition of this compound is critical for controlling experimental outcomes and ensuring safety. The degradation of c-C3F6 is primarily driven by thermal, plasma, or photolytic energy inputs, each leading to distinct reaction pathways and byproduct profiles.
Thermal Decomposition
When subjected to high temperatures, typically in the range of 170–250°C or higher in shock wave experiments, the cyclopropane ring of c-C3F6 becomes unstable.[1] The primary and most recognized decomposition pathway is the elimination of a difluorocarbene (:CF2) radical, a highly reactive intermediate.[1]
The reaction mechanism can be summarized as:
-
Initiation: The strained three-membered ring of this compound cleaves to form an open-chain diradical intermediate (•CF2-CF2-CF2•).[2]
-
Propagation: This intermediate rapidly decomposes, primarily yielding hexafluoropropene (C3F6) and difluorocarbene (:CF2).
-
Dimerization & Recombination: The highly reactive difluorocarbene radicals can dimerize to form tetrafluoroethylene (C2F4).[2][3]
This process is visualized in the reaction pathway diagram below.
Sources
- 1. Cyclopropane chemistry. Part III. Thermal decomposition of some halogenopolyfluorocyclopropanes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Cas 931-91-9,1,1,2,2,3,3-hexafluorocyclopropane | lookchem [lookchem.com]
Technical Support Center: Troubleshooting Inconsistent Plasma Etch Rates with C3F6
A Guide for Researchers and Process Engineers
Welcome to the technical support center for C3F6 plasma etching. As a Senior Application Scientist, I understand that achieving consistent and reproducible etch rates is paramount to your research and development efforts. Hexafluoropropylene (C3F6) is a valuable process gas, particularly for dielectric etching, due to its favorable C/F ratio which aids in achieving high selectivity. However, its polymerizing nature is the very reason process control can be challenging, leading to frustrating inconsistencies.
This guide is structured to help you diagnose and resolve common issues systematically. We will move from high-level, frequently encountered problems to in-depth troubleshooting protocols, all while explaining the underlying plasma chemistry and physics.
Section 1: Frequently Asked Questions (FAQs): The First Line of Defense
This section addresses the most common initial observations of process instability.
Q1: Why is my first wafer's etch rate always different from subsequent wafers (the "first wafer effect")?
A1: This is a classic and widely recognized phenomenon in plasma processing known as the "first wafer effect".[1][2] It stems from the chamber walls not being in a state of chemical or thermal equilibrium at the start of a process run.
-
Chemical State: After a period of inactivity, the chamber walls may be too "clean" or, conversely, contaminated with atmospheric species. When the C3F6 plasma is ignited, the initial reactive species are consumed by reacting with the chamber walls, establishing a fluorocarbon polymer layer.[3][4] This process, often called "seasoning," means that the gas-phase chemistry available for etching the first wafer is different from that for subsequent wafers, by which time the walls have reached a steady state.
-
Thermal State: Plasma processes generate significant heat. If the chamber has been idle, the walls, chuck, and other components will be at ambient temperature.[1][5] The first wafer process heats these components. This temperature ramp can alter reaction rates, gas density, and polymer deposition, causing the etch rate to differ until a stable operating temperature is reached.[1][6][7] An idle time of as little as five to thirty minutes can be enough to induce this effect.[1]
Solution: The most effective mitigation strategy is to run a chamber conditioning or "seasoning" protocol before processing your critical wafer. See SOP 3.1: Pre-Process Chamber Conditioning for a detailed procedure.
Q2: My etch rate is drifting downwards during a long process run or is inconsistent from run to run. What are the likely causes?
A2: Etch rate drift is typically due to a slow change in the balance between polymer deposition and removal on the wafer surface and the chamber walls.
-
Polymer Accumulation: C3F6 is a polymerizing precursor.[8][9] During the etch, a fluorocarbon (FC) polymer layer is continuously formed on the surface being etched. This layer is simultaneously sputtered away by ion bombardment. If the polymer deposition rate slightly exceeds the removal rate, the FC layer will thicken over time, impeding the transport of etchant species to the substrate and causing the etch rate to drop.
-
Chamber Wall Saturation: Over a long run, the chamber walls can become saturated with etch byproducts (e.g., SiFx, CO, COF2).[3][10][11] This changes the surface recombination rates of fluorine radicals, altering the plasma chemistry and, consequently, the etch rate.
-
Temperature Drift: Continuous plasma operation can lead to a gradual increase in the temperature of the electrostatic chuck (ESC) or the chamber walls beyond the initial warm-up phase.[7] This can affect polymer deposition kinetics; higher wall temperatures can reduce the sticking coefficient of polymer precursors on the walls, increasing their concentration in the plasma and potentially leading to more deposition on the cooler wafer surface.[7]
Solution: Implement a strict chamber cleaning protocol between long runs or even between individual wafers if high precision is required. See SOP 3.2: Post-Process Chamber Cleaning . Also, verify the stability of your chuck's temperature controller.
Q3: How does adding O2 or a noble gas (like Ar) to my C3F6 plasma affect the process?
A3: Gas additives are a primary way to tune the etch process by manipulating the plasma chemistry.
-
Oxygen (O2): Oxygen serves two main roles. First, it reacts with the carbon in the fluorocarbon polymer to form volatile products like CO, CO2, and COF2.[11] This "burns off" excess polymer, which can increase the etch rate of SiO2 by preventing the polymer layer from becoming too thick.[12] Second, oxygen can react with CFx radicals in the plasma, liberating atomic fluorine (F).[12] Since atomic fluorine is a primary etchant for silicon, adding too much O2 can decrease the selectivity of etching SiO2 over Si. The key is finding a balance.
-
Argon (Ar): Argon is a heavy, inert gas. It does not typically react chemically but contributes significantly to the physical aspect of etching. Argon ions (Ar+) are very effective at physically bombarding the wafer surface. This ion bombardment enhances the etch rate by breaking chemical bonds and sputtering away the fluorocarbon polymer layer, exposing the underlying material to reactive fluorine species. Adding Ar can increase etch rates and improve anisotropy (the verticality of the etch).[13]
Section 2: Systematic Troubleshooting Guides
When simple fixes don't work, a systematic approach is necessary. This section provides logical workflows for diagnosing more complex issues.
Guide 2.1: Diagnosing and Stabilizing Etch Rate Drift
Inconsistent etch rates are often a symptom of an unstable chamber condition. This guide provides a decision tree to identify the root cause.
Caption: Troubleshooting workflow for inconsistent etch rates.
Guide 2.2: Addressing Etch Non-Uniformity
Non-uniformity across the wafer, often seen as a "bull's-eye" or edge-fast/edge-slow pattern, indicates a spatial variation in the plasma.[14]
-
Causes of Non-Uniformity:
-
Gas Flow Dynamics: The way gas is introduced and pumped out can create pressure and residence time gradients across the chamber.[15]
-
RF Power Distribution: In capacitively coupled plasma (CCP) reactors, non-uniform power deposition can lead to "hot spots" in the plasma.[15]
-
Temperature Gradients: A non-uniform temperature across the electrostatic chuck will cause a corresponding non-uniformity in etch rate.[15]
-
Loading Effect: If your wafer has a high density of features in one area and is sparse in another, the local consumption of reactive species can cause the etch rate to vary.[16]
-
-
Troubleshooting Steps:
-
Verify Chuck Temperature: Use wafer temperature sensors or thermal imaging to confirm the chuck provides a uniform temperature profile.
-
Check Showerhead Condition: Inspect the gas delivery showerhead for any clogged holes that would disrupt uniform gas flow.
-
Adjust Pressure: Lowering the chamber pressure can sometimes improve uniformity by increasing the mean free path of reactive species, allowing them to distribute more evenly.[16]
-
Hardware Calibration: Ensure that all components, especially the RF matching network and pressure gauges, are properly calibrated.[17]
-
Section 3: Standard Operating Procedures (SOPs)
Reproducibility starts with well-defined procedures. The following SOPs provide a baseline for stabilizing your C3F6 etch process.
SOP 3.1: Pre-Process Chamber Conditioning (Seasoning)
Objective: To create a stable and reproducible fluorocarbon layer on the chamber walls, ensuring the first production wafer sees the same environment as subsequent wafers.
Methodology:
-
Initial State: Start with a clean, pumped-down chamber.
-
Recipe: Use a recipe similar to your main etch process, but without a wafer or with a dummy silicon wafer on the chuck. A typical starting point is:
-
Gas: C3F6 (at your process flow rate)
-
Pressure: Same as process pressure
-
Power: Same as process RF power
-
Duration: 3-5 minutes. The goal is to run long enough to reach thermal and chemical stability.
-
-
Execution: Run the seasoning recipe.
-
Stabilization: Allow a brief (e.g., 30-60 seconds) stabilization period after the seasoning plasma is extinguished before transferring your process wafer into the chamber.
-
Verification: Monitor the etch rate of your first few wafers after implementing this protocol. The "first wafer effect" should be significantly attenuated or eliminated.[18]
SOP 3.2: Post-Process Chamber Cleaning
Objective: To remove accumulated fluorocarbon polymers and etch byproducts from the chamber walls, preventing process drift and particle generation.[5]
Methodology:
-
When to Clean: Perform this clean after a long series of etches, or any time you observe etch rate drift or an increase in particle defects.
-
Recipe: A high-flow oxygen plasma is typically used.
-
Gas: O2
-
Flow Rate: 100-200 sccm (or the maximum safe flow for your system)
-
Pressure: 100-500 mTorr (higher pressure helps with chemical removal)
-
Power: High RF power (e.g., 500-1000 W) to ensure efficient dissociation of O2 and removal of the robust polymer.
-
Duration: 5-15 minutes, depending on the thickness of the deposition.
-
-
Endpoint Detection: If your system has Optical Emission Spectroscopy (OES), you can monitor the CO emission line (around 519 nm). The clean is complete when the CO signal drops to a stable baseline, indicating that the carbon source (the polymer) has been consumed.
-
Post-Clean Conditioning: An O2 clean leaves the chamber walls in an oxidized, "un-seasoned" state. It is critical to follow a chamber clean with a seasoning procedure (SOP 3.1) before running the next critical etch.
Section 4: Understanding the Plasma Chemistry
A deeper understanding of the mechanisms at play can help you make more informed decisions when adjusting process parameters.
The Role of the Fluorocarbon Polymer Layer
In C3F6 plasmas, a dynamic equilibrium exists at the wafer surface. C3F6 and its fragments (CF, CF2, CF3, etc.) deposit onto the surface, forming a protective polymer layer.[8] Energetic ions from the plasma bombard this layer, performing several functions:
-
They provide the energy needed for the fluorine in the polymer to react with the substrate (e.g., SiO2).
-
They physically sputter the polymer itself, controlling its thickness.
-
They ensure the etch is directional (anisotropic).
The etch rate is critically dependent on the thickness and composition of this polymer layer.[19] An inconsistent etch rate is almost always a sign that this polymer equilibrium is unstable.
Key Plasma Species and Diagnostics
The C3F6 molecule readily dissociates in the plasma into various reactive species.[20][21][22] The primary radical responsible for polymerization is often considered to be CF2.[23]
If your system is equipped with Optical Emission Spectroscopy (OES) , you can gain real-time insight into the plasma chemistry.[24][25] Monitoring the emission intensity of species like CF2 (250-340 nm band) and atomic Fluorine (e.g., 704 nm line) can help diagnose process drifts.[11][23] A change in the ratio of these species can indicate a shift in the plasma chemistry that will lead to an altered etch rate.
| Parameter Change | Expected Effect on Plasma & Etch Rate | Rationale |
| Increase RF Power | Increases etch rate, may decrease selectivity. | Higher power increases ion density and ion energy, leading to more efficient sputtering of the polymer and substrate.[26] It also increases the dissociation of C3F6, generating more etchant species.[20] |
| Increase Pressure | Decreases etch rate, increases polymer deposition, reduces anisotropy. | Higher pressure reduces ion energy (due to more collisions) and increases the residence time of polymer precursors, favoring deposition over etching.[17][26] |
| Increase C3F6 Flow | Can increase or decrease etch rate depending on the regime. | Initially may increase etch rate by supplying more reactants. However, at high flows, it can lead to excessive polymerization, which thickens the FC layer and reduces the etch rate. |
| Increase Chuck Temp. | Generally decreases polymer deposition on the wafer. | A warmer surface can reduce the sticking coefficient of fluorocarbon radicals, leading to a thinner polymer layer and potentially a higher etch rate. |
References
- 1. plasmetrex.com [plasmetrex.com]
- 2. pubs.aip.org [pubs.aip.org]
- 3. researchgate.net [researchgate.net]
- 4. Effects of chamber wall conditions on plasma etching processes - ProQuest [proquest.com]
- 5. nnci.net [nnci.net]
- 6. pubs.aip.org [pubs.aip.org]
- 7. pure.tue.nl [pure.tue.nl]
- 8. pubs.aip.org [pubs.aip.org]
- 9. Plasma induced copolymerization of hexafluoropropylene and octafluoropropane for Journal of Vacuum Science and Technology A: Vacuum, Surfaces and Films - IBM Research [research.ibm.com]
- 10. Effect of the chamber wall on fluorocarbon-assisted atomic layer etching of SiO2 using cyclic Ar/C4F8 plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. swb.skku.edu [swb.skku.edu]
- 12. | PDF or Rental [articles.researchsolutions.com]
- 13. cpseg.eecs.umich.edu [cpseg.eecs.umich.edu]
- 14. chee.uh.edu [chee.uh.edu]
- 15. NineScrolls LLC - Innovating the Future of Scientific Research [ninescrolls.com]
- 16. pubs.aip.org [pubs.aip.org]
- 17. Troubleshooting PCB Plasma Etching: Solving Common Problems in PCB Fabrication [allpcb.com]
- 18. grizzle.robotics.umich.edu [grizzle.robotics.umich.edu]
- 19. researchgate.net [researchgate.net]
- 20. pubs.aip.org [pubs.aip.org]
- 21. arxiv.org [arxiv.org]
- 22. Dissociation of Hydrofluorocarbon Molecules after Electron Impact in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 23. eprints.bice.rm.cnr.it [eprints.bice.rm.cnr.it]
- 24. Optical Emission Spectroscopy - NOVA FABRICA [novafabrica.biz]
- 25. Optical Emission Spectroscopy – Princeton Collaborative Low Temperature Plasma Research Facility [pcrf.princeton.edu]
- 26. How To Optimize Plasma Etching Parameters For Specific Materials - Fari Plasma [fariplasma.com]
Optimizing Hexafluorocyclopropane (C3F6) Flow Rate for Dielectric Etching: A Technical Support Guide
Welcome to the technical support center for the optimization of Hexafluorocyclopropane (c-C3F6) in dielectric etching processes. This guide is designed for researchers, scientists, and professionals in drug development and semiconductor fabrication who are utilizing c-C3F6 for precise material removal. Here, we will delve into the nuances of optimizing your process, troubleshooting common issues, and understanding the fundamental science behind the application of this versatile etchant.
Frequently Asked Questions (FAQs)
Q1: Why is this compound (c-C3F6) used for dielectric etching?
A1: this compound (c-C3F6) is a fluorocarbon gas employed in plasma etching to selectively remove dielectric materials like silicon dioxide (SiO2) and silicon nitride (Si3N4).[1][2] Its cyclic molecular structure and C/F ratio allow for the formation of a protective fluorocarbon polymer layer on non-target materials (e.g., silicon, photoresists), which is crucial for achieving high etch selectivity.[2] This polymerization process is key to creating anisotropic etch profiles, essential for modern microelectronic devices.[3]
Q2: What is the primary role of the c-C3F6 flow rate in the etching process?
A2: The flow rate of c-C3F6 directly influences the concentration of etchant species (fluorine radicals) and polymer-forming precursors (CFx radicals) within the plasma.[4][5] Optimizing the flow rate is a critical balancing act:
-
Too low of a flow rate: Can lead to an insufficient supply of reactive species, resulting in a low etch rate.
-
Too high of a flow rate: May cause excessive polymerization, leading to the formation of a thick fluorocarbon layer that can inhibit the etching process, a phenomenon known as "etch stop."[1]
Q3: How does c-C3F6 compare to other common fluorocarbon etchants like C4F8?
A3: Both c-C3F6 and C4F8 are effective for dielectric etching, but they have distinct characteristics. C4F8, with its higher C/F ratio, tends to be more polymerizing, which can enhance selectivity but also increases the risk of etch stop.[2] c-C3F6 often provides a good balance of etch rate and selectivity, and it is also noted for having a lower global warming potential (GWP) compared to some traditional perfluorocarbons (PFCs), making it a more environmentally conscious choice.[1][2]
Q4: Is it necessary to mix c-C3F6 with other gases?
A4: Yes, c-C3F6 is almost always used in combination with other gases. Argon (Ar) is a common addition, serving as a diluent and a source of ions for sputtering, which helps to remove the fluorocarbon polymer from the bottom of the feature being etched.[6] Oxygen (O2) is also frequently added to control the polymer deposition rate; it reacts with the fluorocarbon precursors, reducing polymerization and increasing the concentration of fluorine radicals, which can enhance the etch rate.[7][8]
Troubleshooting Guide
This section addresses specific issues you may encounter during your dielectric etching experiments with c-C3F6.
Issue 1: Low Etch Rate
Q: My SiO2 etch rate is significantly lower than expected. What are the potential causes and how can I resolve this?
A: A low etch rate in a c-C3F6 plasma can stem from several factors. The primary suspect is often excessive polymer deposition on the substrate surface, which shields the dielectric material from the etchant species.
Troubleshooting Steps:
-
Evaluate the c-C3F6 Flow Rate: An overly high flow rate of c-C3F6 can lead to a polymer-rich plasma. Try incrementally decreasing the c-C3F6 flow rate.
-
Increase Oxygen Flow: Adding or increasing the flow of O2 can help to "scavenge" the polymer precursors (CFx radicals) from the plasma, thereby thinning the protective fluorocarbon layer and allowing the fluorine radicals to reach the dielectric surface.[7]
-
Check RF Power: Insufficient RF power can result in a low plasma density and inadequate ion bombardment energy to clear the polymer from the etch front. Consider a modest increase in the RF bias power to enhance the physical sputtering component of the etch process.[9]
-
Verify Chamber Conditions: Ensure the chamber is clean and that there is no residue from previous runs that could be contributing to contamination and process drift.
Issue 2: Poor Etch Selectivity (SiO2:Si)
Q: I am observing significant etching of my silicon substrate, leading to poor selectivity. How can I improve the SiO2 to Si etch selectivity?
A: Poor selectivity is typically due to an imbalance between the chemical etching and the polymer protection mechanisms. The goal is to form a sufficiently thick and robust polymer layer on the silicon surface while maintaining a thinner, more easily removable layer on the SiO2.
Troubleshooting Steps:
-
Increase the c-C3F6 Flow Rate: A higher c-C3F6 flow rate will introduce more polymer precursors into the plasma, promoting the formation of a protective layer on the silicon.
-
Reduce Oxygen Flow: Oxygen can attack the protective polymer layer on the silicon. By reducing the O2 flow, you can enhance the stability of this protective film.
-
Lower RF Bias Power: High ion energy can physically sputter away the protective polymer on the silicon. Reducing the bias power can lead to a more gentle etch process, preserving the polymer on the non-target surface.[10]
-
Consider Gas Additives: The addition of hydrogen-containing gases like CHF3 can enhance polymerization and improve selectivity by scavenging free fluorine radicals.[11][12]
Issue 3: Etch Stop or RIE Lag
Q: My high-aspect-ratio features stop etching partway through, or the etch rate decreases significantly with depth. What is causing this and what is the solution?
A: This phenomenon, known as etch stop or reactive ion etching (RIE) lag, is a common challenge in high-aspect-ratio etching. It is often caused by the depletion of reactive species and an accumulation of polymer at the bottom of the feature.
Troubleshooting Steps:
-
Optimize Gas Flow Rates:
-
c-C3F6: A slight reduction in the c-C3F6 flow may prevent excessive polymer buildup at the bottom of the feature.
-
O2: A small increase in the O2 flow can help to clear the polymer from the bottom of the trench.
-
-
Pulsed Plasma Operation: Employing a pulsed plasma, where the plasma is turned on and off at a high frequency, can help to manage the balance between etching and deposition cycles, allowing for better removal of byproducts from deep features.
-
Increase Ion Energy: A carefully controlled increase in the RF bias power can provide the necessary energy to sputter away the accumulated polymer at the bottom of the feature. However, be mindful that excessive energy can damage the substrate and reduce selectivity.
-
Chamber Pressure Adjustment: Lowering the chamber pressure can increase the mean free path of the ions, leading to more directional ion bombardment at the bottom of the feature, which can aid in clearing the polymer.[9]
Experimental Protocols & Data
Optimizing c-C3F6 Flow Rate for SiO2 Etching
This protocol outlines a method for determining the optimal c-C3F6 flow rate for a given set of process parameters.
Step-by-Step Methodology:
-
Establish a Baseline: Begin with a known set of process parameters for your plasma etcher (e.g., RF power, chamber pressure, Ar and O2 flow rates).
-
Vary c-C3F6 Flow Rate: Perform a series of etches, systematically varying the c-C3F6 flow rate while keeping all other parameters constant. A suggested range might be from 5 sccm to 50 sccm in increments of 5 sccm.
-
Characterize the Results: After each etch, measure the following:
-
SiO2 etch rate
-
Si etch rate
-
Calculate the SiO2:Si selectivity
-
Examine the etch profile using a scanning electron microscope (SEM) to assess anisotropy and look for signs of polymer residue.
-
-
Analyze the Data: Plot the etch rate and selectivity as a function of the c-C3F6 flow rate to identify the optimal operating window.
Data Presentation:
| c-C3F6 Flow Rate (sccm) | SiO2 Etch Rate (nm/min) | Si Etch Rate (nm/min) | Selectivity (SiO2:Si) |
| 5 | 150 | 30 | 5:1 |
| 10 | 250 | 25 | 10:1 |
| 15 | 320 | 20 | 16:1 |
| 20 | 350 | 18 | 19.4:1 |
| 25 | 330 | 15 | 22:1 |
| 30 | 280 | 12 | 23.3:1 |
| 35 | 220 | 10 | 22:1 |
| 40 | 150 | 8 | 18.8:1 |
| 45 | 80 | 6 | 13.3:1 |
| 50 | 40 (Etch Stop) | 5 | 8:1 |
Note: The data in this table is illustrative and will vary depending on the specific plasma etching tool and other process parameters.
Visualizations
Logical Flow for Troubleshooting Low Etch Rate
Caption: Troubleshooting workflow for a low dielectric etch rate.
Plasma Chemistry of c-C3F6
Caption: Simplified reaction pathways in a c-C3F6 plasma.
Safety Precautions
Working with this compound and other fluorinated gases requires strict adherence to safety protocols.
-
Gas Handling: c-C3F6 is a liquefied gas under pressure and may explode if heated.[13] It should be stored in a well-ventilated area, away from direct sunlight and heat sources.[14] Use appropriate personal protective equipment (PPE), including safety glasses and gloves, when handling gas cylinders.
-
Inhalation: Inhalation of c-C3F6 can be harmful and may cause respiratory irritation.[13][14] Ensure adequate ventilation or use a local exhaust system. In case of a leak, evacuate the area and use a self-contained breathing apparatus.[13]
-
Byproducts: Plasma etching with fluorocarbon gases can generate hazardous byproducts.[15] The exhaust from the plasma chamber should be properly scrubbed before being released into the atmosphere.
Always consult the Safety Data Sheet (SDS) for this compound before use.[13][14][16]
References
- 1. researchgate.net [researchgate.net]
- 2. electrochem.org [electrochem.org]
- 3. mdpi.com [mdpi.com]
- 4. cpseg.eecs.umich.edu [cpseg.eecs.umich.edu]
- 5. cpseg.eecs.umich.edu [cpseg.eecs.umich.edu]
- 6. researchgate.net [researchgate.net]
- 7. swb.skku.edu [swb.skku.edu]
- 8. mdpi.com [mdpi.com]
- 9. Troubleshooting PCB Plasma Etching: Solving Common Problems in PCB Fabrication [allpcb.com]
- 10. researchgate.net [researchgate.net]
- 11. repository.rit.edu [repository.rit.edu]
- 12. researchgate.net [researchgate.net]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. airgas.com [airgas.com]
- 15. erc.arizona.edu [erc.arizona.edu]
- 16. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
Technical Support Center: Hexafluoropropylene (C3F6) Reactions
A Guide to Managing Pressure and Temperature for Optimal and Safe Outcomes
Welcome to the technical support center for hexafluoropropylene (C3F6) reactions. As researchers and drug development professionals, you understand that precise control over reaction parameters is paramount. This is especially true for C3F6, a versatile but reactive fluorinated gas. Mismanagement of temperature and pressure can lead to outcomes ranging from low yields and product impurities to dangerous thermal runaways and equipment failure.
This guide moves beyond simple step-by-step instructions. It is designed to provide you with the causal understanding—the "why"—behind the recommended protocols. By internalizing these principles, you can not only troubleshoot effectively but also innovate safely and efficiently in your own work.
Section 1: Critical Safety & Handling Protocols
Before initiating any experiment, a foundational understanding of C3F6's properties and hazards is non-negotiable. C3F6 is a colorless, odorless gas that is shipped as a liquefied gas under pressure.[1][2]
Core Hazards:
-
Pressure Hazard: Cylinders contain liquefied gas and may explode if heated.[3][4] Cylinder temperatures should never exceed 52 °C (125 °F).[5]
-
Inhalation Hazard: C3F6 is harmful if inhaled and may cause respiratory irritation.[3] It can act as an asphyxiant by displacing oxygen.[6]
-
Thermal Decomposition: While non-flammable, C3F6 decomposes at high temperatures (decomposition begins around 600°C) to produce highly toxic and corrosive compounds, including hydrogen fluoride (HF) and carbonyl fluoride (COF2).[6][7]
-
Frostbite Hazard: Contact with the liquid form can cause burns similar to frostbite.[4][5]
Mandatory Handling Protocol:
-
Ventilation: Always handle C3F6 in a well-ventilated area, preferably within a certified fume hood.[5][8]
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and cryogenic gloves when handling cylinders or lines containing liquid C3F6.[9]
-
Material Compatibility: Use only equipment, including regulators, tubing, and reactor vessels, constructed from materials compatible with C3F6 and potential decomposition products (e.g., stainless steel, Hastelloy).
-
Pressure-Rated Equipment: Ensure all components of your reaction setup (vessel, valves, tubing) are rated for the maximum pressure you anticipate.[5]
-
Secure Cylinders: Cylinders must be stored upright and firmly secured to prevent falling.[5]
-
Leak Detection: Regularly check for leaks using a compatible leak detection solution (e.g., soapy water) or an appropriate electronic leak detector.
Section 2: Fundamental Principles of C3F6 Reactions
Temperature and pressure are the primary levers for controlling the kinetics and thermodynamics of C3F6 reactions. Their effects are deeply interconnected.
-
Temperature (T): Directly influences the reaction rate constant (k) as described by the Arrhenius equation. For every 10°C increase, the reaction rate can roughly double. However, higher temperatures can also activate undesirable pathways, such as decomposition or isomerization, leading to reduced selectivity. In exothermic reactions like polymerization, temperature control is critical to prevent thermal runaway.[10]
-
Pressure (P): For a gas-phase reaction, pressure is a direct proxy for reactant concentration. According to the rate law, increasing pressure increases the frequency of molecular collisions, thus accelerating the reaction. For polymerizations, higher pressures can favor chain propagation, leading to higher molecular weight and, in some cases, higher density polymers.[11]
The interplay between these two parameters defines the "operating window" for a successful reaction. Moving outside this window can drastically alter the outcome.
Section 3: Frequently Asked Questions (FAQs)
Q1: What is a safe starting pressure and temperature for a new C3F6 reaction?
A1: There is no universal starting point; it is highly dependent on the reaction type (e.g., cycloaddition, polymerization). A conservative approach is crucial.
-
Temperature: Begin at a low temperature, often sub-ambient (e.g., 0°C or below), especially if the reaction is potentially exothermic or if you are using a highly reactive initiator. You can then slowly ramp up the temperature while monitoring for any signs of reaction (e.g., pressure changes, exotherm).
-
Pressure: Start by introducing a low partial pressure of C3F6 into the reactor. This allows you to establish control before committing the full reactant charge. For many lab-scale reactions, pressures of 1-5 bar are a reasonable starting point, provided the equipment is appropriately rated.
Q2: How does temperature affect the selectivity of C3F6 cycloaddition reactions?
A2: Cycloaddition reactions, such as [4+2] or [3+2] cycloadditions, are pericyclic reactions governed by orbital symmetry rules.[12][13] While a certain activation energy must be overcome, excessive thermal energy can provide enough energy to overcome the activation barriers for competing, less-favored pericyclic pathways, leading to a mixture of products.[14] Therefore, the optimal temperature is often the lowest one that allows the desired reaction to proceed at a reasonable rate.
Q3: My polymerization reaction is showing a significant induction period before starting. Should I increase the temperature?
A3: An induction period can have several causes. While gently increasing the temperature is one option, consider other factors first:
-
Initiator Purity/Activity: Is your initiator (e.g., radical source) active? Has it been stored correctly?
-
Inhibitors: Was the C3F6 source free of polymerization inhibitors? Sometimes, trace impurities in the system can quench the initial radicals.
-
Mixing: Is the reaction mixture being agitated effectively? Poor mixing can lead to localized depletion of the initiator. Carefully increasing the temperature may help overcome the activation energy, but rapid heating can cause the reaction to initiate too quickly, leading to a dangerous exotherm.
Q4: Can I use pressure to shift the equilibrium of a reversible C3F6 reaction?
A4: Yes, according to Le Châtelier's principle. If the forward reaction involves a net decrease in the number of moles of gas, increasing the pressure will favor the formation of products. For example, in the polymerization of C3F6 gas to a solid polymer, the molar volume decreases dramatically. High pressure strongly favors the polymer product. Conversely, if a reaction involves the gaseous products of C3F6 decomposition, high pressure would inhibit this process.
Section 4: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, with a focus on tracing the problem back to temperature and pressure control.
Problem 1: Low or No Product Yield
| Potential Cause | Explanation & Troubleshooting Steps |
| Temperature Too Low | The reaction lacks sufficient activation energy. Solution: Gradually increase the temperature in 5-10°C increments, allowing the system to stabilize at each step while monitoring for reaction initiation. |
| Pressure Too Low | The concentration of C3F6 is insufficient for the reaction to proceed at a practical rate. Solution: After ensuring the system is leak-free, incrementally increase the C3F6 pressure. Be mindful of the reactor's pressure limits. |
| Thermal Decomposition of Reactants/Catalyst | The operating temperature is too high, causing your starting materials, catalyst, or initiator to degrade faster than they react. Solution: Lower the reaction temperature. If the reaction is too slow at lower temperatures, consider a more active catalyst or initiator that operates under milder conditions. |
| Phase Behavior | The reactants may not be in the correct phase. C3F6 is a gas at STP but may be liquefied under pressure.[4] Ensure your reaction conditions (T&P) promote the desired phase (gas or liquid) for optimal mixing and reactivity. |
Problem 2: Formation of Unwanted Byproducts or Poor Selectivity
| Potential Cause | Explanation & Troubleshooting Steps |
| Temperature Too High | Excessive thermal energy is activating alternative reaction pathways or causing decomposition of the desired product. C3F6 thermal dissociation can lead to radicals that form various fluorocarbons.[15][16] Solution: Reduce the reaction temperature. Perform a temperature screening study to find the optimal balance between rate and selectivity. |
| Localized Hot Spots | Poor mixing in an exothermic reaction can create localized regions of very high temperature, leading to byproduct formation even if the bulk temperature appears normal. Solution: Improve agitation (increase stirring speed). For highly exothermic processes, consider diluting the reactants or adding a key reagent slowly to better manage heat dissipation.[17] |
| Incorrect Pressure | Pressure can influence competing reaction pathways differently. For example, a bimolecular reaction will be more sensitive to pressure changes than a unimolecular isomerization. Solution: Experiment with different operating pressures to see if selectivity improves. |
Problem 3: Runaway Reaction (Rapid, Uncontrolled Increase in T and P)
This is a critical safety event. The immediate goal is to remove heat faster than it is being generated.[10][17]
| Potential Cause | Explanation & Troubleshooting Steps |
| Inadequate Heat Removal | The rate of heat generated by an exothermic reaction has exceeded the system's capacity to dissipate it. This is the most common cause of thermal runaway. IMMEDIATE ACTION: 1. Stop all reagent feeds. 2. Apply maximum cooling (e.g., emergency ice bath). 3. If safe, vent the reactor pressure to an appropriate scrubber or capture system. PREVENTION: Use a smaller scale, add a limiting reagent slowly, use a more dilute solution, or ensure your cooling system is robust enough for the reaction's enthalpy.[18] |
| Initiator/Catalyst Added Too Quickly | Adding the full charge of a potent initiator at once can cause the reaction rate to accelerate uncontrollably. PREVENTION: Add the initiator portion-wise or as a continuous, slow feed using a syringe pump. |
| Loss of Cooling | A failure in the cooling system (e.g., water supply interruption, cryostat failure) allows the exotherm to build unchecked. PREVENTION: Always monitor your cooling system. For critical reactions, have a secondary cooling plan (e.g., an ice bath on standby). |
Section 5: Visualized Workflows and Data
Key Physical & Thermodynamic Data for C3F6
| Property | Value | Source(s) |
| Molecular Weight | 150.02 g/mol | [19] |
| Boiling Point | -29.4 °C | [7] |
| Melting Point | -153 °C | [1] |
| Critical Temperature | 85.2 °C | [7] |
| Decomposition Temperature | ~600 °C | [7] |
Diagram 1: General Workflow for High-Pressure C3F6 Reaction Setup
Caption: Safe setup and execution workflow for C3F6 reactions.
Diagram 2: Troubleshooting Decision Tree for C3F6 Reactions
Caption: Decision tree for troubleshooting common C3F6 reaction issues.
References
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HYNOTE GAS. Material Safety Data Sheet: HEXAFLUOROPROPYLENE. [Link]
-
Airgas. SAFETY DATA SHEET: Halocarbon R1216 (Hexafluoropropene). [Link]
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ResearchGate. Pressure density phase diagram of hexafluoropropene (R1216). [Link]
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3M. Safety Data Sheet: Hexafluoropropylene. [Link]
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Fengyuan India. Hexafluoropropylene (C3F6). [Link]
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Cobos, C. J. (2014). Shock Wave Study of the Thermal Dissociations of C3F6 and c-C3F6. I. Dissociation of Hexafluoropropene. The Journal of Physical Chemistry A, 118(29), 5488-5497. [Link]
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National Center for Biotechnology Information. A Kinetic Study of the Inhibition Mechanism of Hexafluoropropylene (HFP) on Hydrogen Combustion. [Link]
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Zhang, X., et al. (2021). Review of the decomposition characteristics of eco-friendly insulation gas. IET Generation, Transmission & Distribution, 15(10), 1495-1512. [Link]
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ResearchGate. Volumetric properties of hexafluoropropylene and hexafluoropropylene oxide. Determination of phase diagram and critical properties. [Link]
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ResearchGate. Kinetics and mechanism of thermal gas-phase oxidation of hexafluoropropene in the presence of trifluoromethylhypofluorite, CF3OF. [Link]
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Afonso, M. D. S., & Schumacher, H. (1984). Kinetics and the mechanism of the thermal reaction between trifluoromethylhypofluorite and hexafluoropropene. International Journal of Chemical Kinetics, 16(2), 173-182. [Link]
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Lim, S. K., & Fisher, E. R. (1999). Plasma induced copolymerization of hexafluoropropylene and octafluoropropane. Journal of Vacuum Science & Technology A: Vacuum, Surfaces, and Films, 17(1), 89-98. [Link]
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Chemical Industry Journal. Handling Reaction Exotherms – A Continuous Approach. [Link]
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Fernandez, I., et al. (2021). Tetrafluoropropene and Perfluoro-(3-methylbutan-2-one) Gas Mixtures in Medium-Voltage Electrical Switchgear as Alternatives to SF6. ACS Omega, 6(33), 21498-21507. [Link]
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ECETOC. Hexafluoropropylene (CAS No. 116-15-4). JACC No. 48. [Link]
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Organic Reactions. [6 + 4] Cycloaddition Reactions. [Link]
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Chemistry LibreTexts. 29.5: Cycloaddition Reactions. [Link]
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UNI ScholarWorks. The Effect of Pressure on Chemical Reaction. [Link]
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Chemistry LibreTexts. 30.6: Cycloaddition Reactions. [Link]
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U.S. Environmental Protection Agency. Handling and Use of Sulfur Hexafluoride Gas. [Link]
-
Chad's Prep. 16.6 Cycloaddition Reactions. [Link]
-
MDPI. New, Aqueous Radical (Co)Polymerization of Olefins at Low Temperature and Pressure. [Link]
-
MDPI. On the Question of Zwitterionic Intermediates in the [3 + 2] Cycloaddition Reactions between C-arylnitrones and Perfluoro 2-Methylpent-2-ene. [Link]
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Hexafluorocyclopropane Synthesis: A Technical Support Guide to Preventing Polymerization
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for Hexafluorocyclopropane (HFCP) synthesis. This guide is designed for researchers, chemists, and drug development professionals who work with this highly strained and reactive molecule. Uncontrolled polymerization is a critical issue that can lead to significantly reduced yields, product contamination, and experimental failure.
This document provides in-depth, field-proven insights into the causes of polymerization and offers robust troubleshooting strategies and protocols to ensure the successful synthesis and handling of HFCP.
Fundamental Principles: Why Does this compound Polymerize?
Understanding the underlying chemical principles is crucial for effective prevention. The propensity of this compound to polymerize stems from a combination of two key factors: high ring strain and the powerful electron-withdrawing effects of its fluorine substituents.
-
Inherent Ring Strain: Like all cyclopropanes, the HFCP ring features C-C-C bond angles of 60°, a significant deviation from the ideal 109.5° for sp³-hybridized carbon. This creates substantial angle strain, making the ring susceptible to opening reactions that relieve this strain.
-
Electronic Effects: The six fluorine atoms are highly electronegative, pulling electron density away from the carbon backbone. This makes the carbon atoms electrophilic and susceptible to nucleophilic attack, which can initiate anionic ring-opening polymerization. Furthermore, the presence of these substituents can influence the stability of radical intermediates, potentially facilitating radical-initiated polymerization pathways.
Polymerization can be initiated through several mechanisms, with anionic and radical pathways being the most common culprits in a laboratory setting.
-
Anionic Ring-Opening Polymerization (AROP): Initiated by nucleophiles such as residual bases (e.g., KOH, alkoxides), certain anions, or even trace moisture under specific conditions. The nucleophile attacks one of the ring carbons, cleaving a C-C bond and generating a propagating carbanion.
-
Radical Polymerization: Can be initiated by impurities, exposure to high temperatures, or UV light. A radical species can attack the ring, leading to a ring-opened radical that propagates by reacting with other HFCP molecules. The rapid polymerization of the related vinylpentafluorocyclopropane under radical conditions highlights the susceptibility of such strained, fluorinated rings to this mechanism.[1]
Caption: Potential mechanisms for this compound polymerization.
Troubleshooting Guide
This section addresses specific issues encountered during HFCP synthesis. The workflow below provides a general approach to diagnosing polymerization-related problems.
Sources
Navigating the Challenges of gem-Difluorocyclopropanation: A Technical Support Guide
Welcome to the technical support center for gem-difluorocyclopropanation reactions. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and efficiency of these powerful synthetic transformations. Gem-difluorocyclopropanes are valuable building blocks in medicinal chemistry and materials science, but their synthesis can present unique challenges. This resource provides in-depth troubleshooting advice and frequently asked questions to help you navigate common experimental hurdles and optimize your reaction outcomes.
I. Frequently Asked Questions (FAQs)
Here, we address some of the most common initial queries and problems encountered during gem-difluorocyclopropanation reactions.
Q1: My reaction yield is consistently low or I'm observing no product formation. What are the primary factors to investigate?
A1: Low or no yield in gem-difluorocyclopropanation can stem from several critical factors. The most common culprits are the quality and stability of the difluorocarbene precursor, the reactivity of your alkene substrate, and suboptimal reaction conditions. Difluorocarbene is a moderately electrophilic species, making it more reactive with electron-rich alkenes. If your substrate is electron-deficient, the reaction may be sluggish or fail altogether.[1]
Initial Troubleshooting Steps:
-
Reagent Quality: Ensure your difluorocarbene precursor is fresh and has been stored under the recommended conditions. For instance, (Trifluoromethyl)trimethylsilane (TMSCF3), the Ruppert-Prakash reagent, is sensitive to moisture and fluoride sources.[2][3][4]
-
Inert Atmosphere: Strictly maintain an inert atmosphere (argon or nitrogen) throughout the reaction, as both the reagents and reactive intermediates can be sensitive to air and moisture.
-
Substrate Purity: Verify the purity of your alkene substrate. Impurities can interfere with the reaction and lead to unwanted side products.[5]
-
Reaction Temperature: Temperature control is crucial. Some difluorocarbene generation methods require high temperatures for thermal decomposition, while others proceed at room temperature or below.[1] Drastic deviations from the optimal temperature can either prevent carbene formation or lead to its rapid decomposition.
Q2: I'm observing the formation of multiple side products. What are the likely side reactions and how can they be minimized?
A2: Side product formation is often linked to the stability of the difluorocarbene and the reaction conditions. Common side reactions include the dimerization of the carbene and reactions with the solvent or other nucleophiles present in the mixture.[6] Ring-opening of the newly formed gem-difluorocyclopropane can also occur, especially under transition-metal catalysis.[7][8][9]
Strategies to Minimize Side Products:
-
Control Carbene Concentration: Generate the difluorocarbene slowly and in the presence of the alkene to ensure it is trapped efficiently, minimizing dimerization. This can be achieved by the slow addition of one of the reagents.
-
Solvent Choice: Select a solvent that is inert to the reaction conditions. Ethereal solvents like THF or DME are common, but their coordinating ability can sometimes influence reactivity.[5]
-
Temperature and Reaction Time: Overly high temperatures or prolonged reaction times can promote side reactions and product decomposition. Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time.
Q3: My electron-deficient alkene is not reacting. Are there alternative methods for these challenging substrates?
A3: The cyclopropanation of electron-deficient alkenes with difluorocarbene is notoriously difficult due to the electrophilic nature of the carbene.[1] However, several strategies can be employed:
-
Alternative Carbene Precursors: Some difluorocarbene sources are more reactive than others. For example, reagents like TFDA (trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate) or the use of photolytic methods might be more effective for less reactive alkenes.[6][10]
-
Change in Reaction Mechanism: Consider methods that do not rely on the direct reaction of a free difluorocarbene. For instance, intramolecular cyclization or Michael-induced ring closure (MIRC) reactions can be viable alternatives.[11]
-
Catalysis: The use of transition metal catalysts can alter the reaction pathway and facilitate the cyclopropanation of challenging substrates.
Q4: I am having difficulty purifying my gem-difluorocyclopropane product. What are some best practices?
A4: Purification challenges often arise from the volatility of fluorinated compounds and their potential sensitivity to silica gel.[5][12]
Purification Tips:
-
Minimize Volatility Losses: When removing solvent via rotary evaporation, use a low temperature and vacuum to prevent the loss of your volatile product.[5]
-
Chromatography Considerations: If you suspect decomposition on silica gel, you can deactivate it by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine. Alternatively, using a different stationary phase such as alumina or Florisil may be beneficial.[5]
-
Distillation: For thermally stable and sufficiently volatile products, distillation can be an effective purification method.
II. Troubleshooting Guide: A Deeper Dive
This section provides a more detailed, cause-and-effect analysis of common problems, along with structured solutions.
Issue 1: Inconsistent or Low Yields with TMSCF3 (Ruppert-Prakash Reagent)
The Ruppert-Prakash reagent (TMSCF3) is a widely used and versatile source of difluorocarbene. However, its activation and stability are critical for successful reactions.
| Potential Cause | Explanation | Recommended Solution |
| Inefficient Activation | TMSCF3 requires a nucleophilic initiator, typically a fluoride source (e.g., TBAF, CsF, KF) or an alkoxide, to generate the reactive trifluoromethanide anion ([CF3]⁻), which then generates difluorocarbene.[3] Incomplete activation leads to low carbene concentration. | Ensure the activator is of high quality and anhydrous. Consider using a more soluble fluoride source like TBAF. The stoichiometry of the activator is crucial; catalytic amounts are typically sufficient.[13] |
| Reagent Decomposition | TMSCF3 is sensitive to moisture and can be prematurely consumed by acidic or strongly basic conditions not intended for activation.[2] | Use anhydrous solvents and reagents. If your substrate or other components are acidic, consider pre-treating with a non-nucleophilic base. |
| Inhibition by Excess Reagent | The reaction can be inhibited by the reagent itself, as TMSCF3 can sequester the reactive [CF3]⁻ intermediate in a reversible, unreactive "-ate" complex.[3] | Avoid using a large excess of TMSCF3. A stoichiometric amount or a slight excess relative to the alkene is often optimal. |
Optimized Protocol for TMSCF3-Mediated Difluorocyclopropanation
This protocol is adapted from the work of Prakash, Hu, and coworkers.[14]
-
To a stirred solution of the alkene (1.0 mmol) and NaI (0.2 mmol) in anhydrous THF (5 mL) under an argon atmosphere, add TMSCF3 (1.2 mmol) dropwise at room temperature.
-
Stir the reaction mixture at the desired temperature (this can range from room temperature to reflux, depending on the substrate) and monitor the progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure at low temperature.
-
Purify the crude product by column chromatography on silica gel (consider deactivation if necessary).
Issue 2: Poor Reactivity with Electron-Withdrawing Groups on the Alkene
The inherent electrophilicity of difluorocarbene makes its reaction with electron-poor alkenes challenging.
| Potential Cause | Explanation | Recommended Solution |
| Low Nucleophilicity of Alkene | The rate-determining step is often the nucleophilic attack of the alkene on the electrophilic carbene. Electron-withdrawing groups reduce the electron density of the double bond, slowing this step. | Increase the reaction temperature or use a more reactive carbene source. Microwave-assisted synthesis can sometimes overcome activation barriers and significantly reduce reaction times.[12] |
| Unfavorable Carbene Source | Some carbene precursors generate difluorocarbene under conditions that are not compatible with sensitive functional groups on the substrate. For example, methods requiring strong bases can lead to side reactions with esters or ketones. | Select a carbene source that operates under milder, more neutral conditions. For example, TMSCF2Br can be activated with KF or TBAB under neutral conditions.[15][16] Photochemical generation of difluorocarbene from difluorodiazirine is another mild alternative.[1] |
Issue 3: Substrate or Product Decomposition
The reaction conditions required for difluorocarbene generation, particularly high temperatures, can sometimes lead to the decomposition of either the starting material or the desired product.
| Potential Cause | Explanation | Recommended Solution |
| Thermal Instability | High temperatures (often >150 °C) required for the thermal decomposition of precursors like sodium chlorodifluoroacetate can degrade sensitive substrates or products.[1][17] | Switch to a precursor that generates difluorocarbene at lower temperatures. For example, diethyl bromodifluoromethylphosphonate can generate difluorocarbene from -78 °C to room temperature. Microwave irradiation can also provide rapid, localized heating, potentially minimizing bulk thermal decomposition.[12] |
| Ring Strain and Rearrangement | Gem-difluorocyclopropanes possess significant ring strain, which can make them susceptible to ring-opening reactions, especially in the presence of Lewis acids or transition metals.[1] | Ensure the reaction and workup conditions are free from strong acids. If a transition metal catalyst is used for other transformations, be aware of potential ring-opening side reactions.[7][18] |
III. Visualizing the Process
To aid in understanding the key experimental and logical workflows, the following diagrams are provided.
General Experimental Workflow for Gem-Difluorocyclopropanation
Caption: A generalized workflow for a typical gem-difluorocyclopropanation experiment.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree to diagnose and solve issues of low reaction yield.
IV. References
-
General transformation of gem‐difluorocyclopropanes. ResearchGate. Available at: [Link]
-
Edwards, M. G., et al. (2008). gem-Dimethylcyclopropanation Using Triisopropylsulfoxonium Tetrafluoroborate: Scope and Limitations. Synthesis, 2008(20), 3279-3288. Available at: [Link]
-
Substrate scope of gem‐DFCPs. ResearchGate. Available at: [Link]
-
Lv, L., Su, J., & Li, Z. (2024). Recent developments in the ring-opening transformations of gem-difluorocyclopropanes. Organic & Biomolecular Chemistry. Available at: [Link]
-
[3+2]‐Cycloaddition Reactions of gem‐Difluorocyclopropenes with Azomethine Ylides – Access to Novel Fluorinated Scaffolds. ResearchGate. Available at: [Link]
-
Lv, L., Su, J., & Li, Z. (2024). Recent developments in the ring-opening transformations of gem-difluorocyclopropanes. Organic Chemistry Frontiers. Available at: [Link]
-
Optimization of the gem-difluoro olefination reaction. ResearchGate. Available at: [Link]
-
Singh, R. P., et al. (2016). Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR. Journal of the American Chemical Society, 138(8), 2661-2673. Available at: [Link]
-
Substrate scope of cyclopropanols. ResearchGate. Available at: [Link]
-
Generation of difluorocarbenes and introduction of fluorinated one carbon units into carbonyl and related compounds. Chemical Communications. Available at: [Link]
-
Kirsch, P. (2021). The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry, 17, 25-69. Available at: [Link]
-
Hu, J. (2015). Recent Advances in the Synthetic Application of Difluorocarbene. Accounts of Chemical Research, 48(8), 2275-2285. Available at: [Link]
-
Stability of Ruppert-Prakash reagent (TMSCF3). Reddit. Available at: [Link]
-
Substrate scope of [3+2]‐cycloaddition of gem‐difluorocyclopropenes with 2. ResearchGate. Available at: [Link]
-
Hu, J. (2021). A Journey of the Development of Privileged Difluorocarbene Reagents TMSCF2X (X = Br, F, Cl) for Organic Synthesis. Accounts of Chemical Research, 54(19), 3744-3759. Available at: [Link]
-
Lv, L., et al. (2021). Ligand-controlled regioselective and chemodivergent defluorinative functionalization of gem-difluorocyclopropanes with simple ketones. Chemical Science, 12(46), 15413-15419. Available at: [Link]
-
Trifluoromethyltrimethylsilane. Wikipedia. Available at: [Link]
-
Trifluoromethyltrimethylsilane. American Chemical Society. Available at: [Link]
-
Oftadeh, E., et al. (2024). Reactions of In Situ-Generated Difluorocarbene (:CF2) with Aromatic/Heteroaromatic Alcohols, Thiols, Olefins, and Alkynes under Environmentally Responsible Conditions. The Journal of Organic Chemistry. Available at: [Link]
-
Synthesis of gem‐Difluorocyclopropanes. ResearchGate. Available at: [Link]
-
Kirsch, P. (2021). The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry, 17, 25-69. Available at: [Link]
-
Base promoted gem-difluoroolefination of alkyl triflones. RSC Publishing. Available at: [Link]
-
Reactions of In Situ-Generated Difluorocarbene (:CF 2 ) with Aromatic/Heteroaromatic Alcohols, Thiols, Olefins, and Alkynes under Environmentally Responsible Conditions. ResearchGate. Available at: [Link]
-
Yudin, A. K., et al. (1996). Use of Fluoroform as a Source of Difluorocarbene in the Synthesis of Difluoromethoxy- and Difluorothiomethoxyarenes. The Journal of Organic Chemistry, 61(13), 4446-4449. Available at: [Link]
-
Oftadeh, E., et al. (2024). Reactions of In Situ-Generated Difluorocarbene (:CF2) with Aromatic/Heteroaromatic Alcohols, Thiols, Olefins, and Alkynes under Environmentally Responsible Conditions. The Journal of Organic Chemistry. Available at: [Link]
-
Oftadeh, E., et al. (2024). Reactions of in situ-generated difluorocarbene (:CF2) with aromatic/heteroaromatic alcohols, thiols, olefins, and alkynes under environmentally responsible conditions. Novartis OAK. Available at: [Link]
-
Unusual reaction behavior of gem-difluorocyclopropane derivatives: stereoselective synthesis of β-monofluoroallylic alcohols, ethers, esters, and amide. PubMed. Available at: [Link]
-
Gill, D. M., et al. (2014). An Improved Method for Difluorocyclopropanation of Alkenes. Synlett, 25(12), 1756-1758. Available at: [Link]
-
Development of alkene difluorocyclopropanation reagents. ResearchGate. Available at: [Link]
Sources
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Technical Support Center: Safety Protocols for Handling Hexafluorocyclopropane Leaks
This guide provides comprehensive safety protocols and troubleshooting advice for researchers, scientists, and drug development professionals working with Hexafluorocyclopropane (C₃F₆). The information is structured in a question-and-answer format to directly address potential issues encountered during experimentation. Our core mission is to ensure your safety by providing clear, scientifically-grounded, and actionable procedures.
Section 1: Immediate Emergency Response to a Suspected Leak
This section covers the critical first steps to take upon suspecting a this compound leak. Rapid and correct action is paramount to ensuring personnel safety.
Q1: What are the immediate signs of a this compound leak?
A: this compound is a colorless and generally odorless gas, which makes it difficult to detect without proper equipment.[1] The primary indicators of a leak are:
-
Audible Hissing: A hissing or whistling sound from a gas cylinder, valve, or connecting line is a common sign of escaping pressurized gas.[2]
-
Gas Detection Alarms: Fixed or portable gas detectors alarming for low oxygen levels or specifically for fluorinated compounds.
-
System Pressure Drops: An unexplained and rapid decrease in pressure on cylinder or process line gauges.
-
Physical Symptoms: In a poorly ventilated area, a significant leak can displace oxygen, leading to symptoms of asphyxia such as dizziness, headache, nausea, or loss of consciousness.[1]
Q2: What is the first thing I should do if I suspect a leak?
A: Your immediate priority is to ensure the safety of yourself and others by avoiding actions that could worsen the situation.
-
DO NOT create ignition sources. this compound is an extremely flammable gas.[3] Do not operate light switches, unplug equipment, use a telephone, or create any sparks.[4][5]
-
DO NOT attempt to find the leak source immediately. Your first action should be to alert others and move to a safe location.
-
Alert personnel in the immediate vicinity of the potential leak.
Q3: When and how should I evacuate the area?
A: Evacuate the area immediately if you suspect a leak.[5]
-
Move in a crosswind direction, and if possible, to a higher elevation as the gas may be denser than air.[5]
-
Follow established emergency evacuation routes.
-
Once in a safe location, notify your facility's emergency response team, lab manager, or Environmental Health & Safety (EHS) department.[6]
-
If the leak is large or anyone is experiencing symptoms of exposure, call emergency services from a safe location.[4]
Section 2: Personal Protective Equipment (PPE) Protocols
Proper PPE is your primary defense when responding to a chemical leak. Never enter an area with a suspected leak without the appropriate level of protection.
Q4: What level of PPE is required for responding to a this compound leak?
A: The required PPE depends on the situation's severity. For any response beyond a minor, known leak in a well-ventilated area, a high level of protection is necessary. This compound is a compressed gas that can cause skin, eye, and respiratory irritation, and poses a flammability and asphyxiation risk.[1][3]
| Equipment | Specification | Rationale |
| Respiratory Protection | Positive-pressure, self-contained breathing apparatus (SCBA).[1][7][8] | Protects against oxygen displacement (asphyxiation) and inhalation of the irritant gas. This is the highest level of respiratory protection.[8] |
| Eye & Face Protection | Gas-tight chemical splash goggles and a face shield.[1][9][10] | Protects against gas contact and potential splashes of liquefied gas, which can cause irritation or cold burns.[3][9] |
| Body Protection | Flame-retardant (FR) and chemical-resistant coveralls.[10][11] | Protects skin from irritation and provides a barrier against the flammable gas.[3][11] |
| Hand Protection | Insulated or cryogenic gloves for handling liquefied gas, covered by chemical-resistant outer gloves (e.g., Butyl or Nitrile rubber).[10] | Protects against skin irritation and potential frostbite from the rapidly expanding gas.[9] |
| Foot Protection | Chemical-resistant, steel-toe safety boots.[8] | Provides protection from chemical exposure and physical hazards in the lab. |
A Senior Application Scientist's Insight: The primary danger of many fluorinated gases is not just toxicity, but their ability to displace oxygen. In a confined lab space, a leak can quickly reduce oxygen to life-sustaining levels.[1] This is why an SCBA is non-negotiable for emergency response; it provides a clean air supply, making it superior to air-purifying respirators in an oxygen-deficient atmosphere.
Q5: How do I properly don and doff PPE to avoid contamination?
A: A strict sequence must be followed to ensure a proper seal when donning (putting on) and to prevent spreading contaminants when doffing (taking off).
Caption: Emergency workflow for responding to a gas leak.
Section 4: Post-Leak Procedures & Decontamination
After a leak has been controlled, the area must be made safe before normal operations can resume.
Q8: How do I safely ventilate the area after a leak has been controlled?
A: Once the leak is stopped, increase ventilation to disperse any remaining gas.
-
Open all doors and windows to the outside. [4]* Use laboratory fume hoods to their maximum capacity.
-
Use explosion-proof fans to direct air out of the building.
-
Continue to monitor the air with a gas detector to ensure concentrations have returned to safe levels (i.e., normal oxygen levels and no detectable this compound). Do not re-enter the area without PPE until the atmosphere is confirmed to be safe. [1]
Section 5: Preventative Measures and Safe Handling
The best way to handle a leak is to prevent it from happening.
Q9: What are the best practices for storing this compound cylinders?
A: Proper storage is critical for preventing leaks and other accidents.
-
Secure Cylinders: Always store cylinders in an upright position and secure them with chains or straps to a wall or a sturdy bench. [1][11][12]* Ventilation: Store cylinders in a well-ventilated area, away from heat or direct sunlight. [12][13]* Segregation: Store flammable gases at least 20 feet away from oxidizing gases or use a fire-rated barrier. [11][13]* Caps On: Keep the valve protection cap on the cylinder at all times when it is not in use. [9][11]
Q10: How often should equipment and connections be checked for potential leaks?
A: Regular inspections are a cornerstone of laboratory safety.
-
Before Each Use: Visually inspect regulators, lines, and fittings for signs of wear, corrosion, or damage.
-
After Cylinder Changeout: Perform a leak check using a soapy water solution or an electronic leak detector every time a new cylinder is connected.
-
Periodic Checks: For continuously operating systems, establish a regular inspection schedule (e.g., weekly or monthly) to check for leaks. Some regulations for F-gases require periodic checks, which can be a good practice to adopt. [14]
Section 6: Health Hazards & First Aid
Understanding the health risks and knowing the correct first aid response is essential.
Table 1: this compound Properties & Hazards
| Property | Value | Source |
| Chemical Formula | C₃F₆ | [3][15] |
| Molecular Weight | 150.02 g/mol | [3] |
| Boiling Point | -30°C | [16][17] |
| GHS Hazard Codes | H220, H280, H315, H319, H335 | [3] |
| Primary Hazards | Extremely Flammable, Gas Under Pressure, Skin/Eye/Respiratory Irritant, Simple Asphyxiant | [1][3] |
Q11: What is the proper first aid response for exposure?
A:
-
Inhalation: Immediately move the affected person to fresh air. [7]If breathing is difficult or has stopped, administer artificial respiration and provide oxygen if you are trained to do so. Seek immediate medical attention. [7]The primary concern is asphyxiation. [1]* Skin Contact: If skin is exposed to the expanding gas, it may cause irritation or frostbite. [3][9]Flush the affected area with lukewarm water. Do not rub the area. Seek medical attention for any persistent irritation or signs of frostbite.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. [3]Remove contact lenses if present and easy to do. Seek immediate medical attention.
References
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Laboratory Gas Safety. (n.d.). LCGC International. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
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University of Notre Dame. (2013). Laboratory Flammable/Combustible Liquid & Compressed Gas Handling/Storage Procedure. Risk Management and Safety. Retrieved from [Link]
-
College of Engineering Safety. (n.d.). Guide to Compressed or Liquefied Gases in Laboratories. Retrieved from [Link]
-
University of South Carolina. (n.d.). Policies and Procedures for Safe Handling and Use of Compressed Gases. Retrieved from [Link]
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LookChem. (n.d.). Cas 931-91-9, 1,1,2,2,3,3-hexafluorocyclopropane. Retrieved from [Link]
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Aljaradin, M. (n.d.). A Manual to Handling Gases in the Laboratory. Sustainable Resources Management Journal. Retrieved from [Link]
-
Hynote Gas. (n.d.). Material Safety Data Sheet: HEXAFLUOROPROPYLENE. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Personal Protective Equipment. Retrieved from [Link]
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ChemBK. (2024). This compound. Retrieved from [Link]
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ChemWhat. (n.d.). 1,1,2,2,3,3-hexafluorocyclopropane CAS#: 931-91-9. Retrieved from [Link]
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DILO Company, Inc. (2025). PPE for SF₆ Gas By-Products | Safety Guide for Technicians. Retrieved from [Link]
-
First Aid Training Bangkok. (n.d.). Gas Leak Emergency Procedures. Retrieved from [Link]
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U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]
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EMC Insurance. (n.d.). Gas Leak Response Procedure. Retrieved from [Link]
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Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]
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GOV.UK. (2019). Checking F gas equipment for leaks. Retrieved from [Link]
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Noble Gas Solutions. (2025). Emergency Procedures: What to Do in Case of an Industrial Gas Leak. Retrieved from [Link]
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Monash University. (n.d.). Chemical/Gas Leak - Emergency Procedures. Retrieved from [Link]
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ECETOC. (n.d.). Hexafluoropropylene (CAS No. 116-15-4). Retrieved from [Link]
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Interstate Technology Regulatory Council. (n.d.). 2.1 Environmental Significance – PFAS. Retrieved from [Link]
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GOV.UK. (n.d.). Environmental risk evaluation report: Hexafluoropropene [HFP] (CAS no. 116-15-4). Retrieved from [Link]
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- 16. Cas 931-91-9,1,1,2,2,3,3-hexafluorocyclopropane | lookchem [lookchem.com]
- 17. 1,1,2,2,3,3-hexafluorocyclopropane CAS#: 931-91-9 [chemicalbook.com]
Technical Support Center: Calibration of Mass Flow Controllers for Hexafluorocyclopropane (C₃F₆)
Welcome to the technical support guide for the precise control and calibration of Mass Flow Controllers (MFCs) with Hexafluorocyclopropane (C₃F₆). This document is designed for researchers, scientists, and drug development professionals who require accurate gas flow control for this specialty gas. As a high-density, fluorinated compound, C₃F₆ presents unique challenges that standard calibration approaches, such as the use of generic gas correction factors, cannot reliably address.
This guide provides a deep dive into the fundamental principles, field-proven methodologies, and critical troubleshooting steps to ensure your experiments are built on a foundation of accurate and repeatable flow control.
Section 1: The Gold Standard: Direct Gas Calibration for C₃F₆
For specialty gases like this compound, where manufacturer-provided gas correction factors (GCFs) are not available, direct calibration is the only scientifically valid method to ensure accuracy. This process involves measuring the flow of C₃F₆ through the MFC and comparing it to a trusted, primary calibration standard.
Why Direct Calibration is Non-Negotiable for C₃F₆
-
High Gas Density Effects: C₃F₆ is significantly denser than Nitrogen (N₂), the standard calibration gas. This high density directly impacts the physical operation of the MFC's control valve. An MFC valve orifice sized for N₂ may be too restrictive for C₃F₆, preventing the controller from reaching its maximum flow range and potentially causing slow response times or instability.[3] Direct calibration validates the MFC's performance with the actual process gas under real-world conditions.
-
Eliminating Uncertainty: Using a GCF, even when available, can introduce inaccuracies of up to +/-10%.[4] For high-precision applications in research and pharmaceutical development, this level of uncertainty is often unacceptable. Direct calibration provides the highest possible accuracy by creating a calibration curve specific to the gas and the individual MFC.[1]
Experimental Protocol: Multi-Point Direct Gas Calibration
This protocol describes how to perform a 5-point calibration of an MFC for C₃F₆ using a certified reference flow meter.
Required Equipment:
-
Mass Flow Controller to be calibrated.
-
Certified primary or transfer standard flow meter (e.g., piston prover, laminar flow element) with valid calibration certificate.
-
This compound (C₃F₆) gas cylinder with an appropriate pressure regulator.
-
Associated tubing, fittings, and power supply for the MFC.
-
Data acquisition system or voltmeter to record the MFC's output signal.
Step-by-Step Methodology:
-
System Setup:
-
Assemble the calibration system in a well-ventilated area or fume hood. Adhere to all safety protocols for handling pressurized and potentially flammable gases.[5]
-
Connect the components in the following order: C₃F₆ Gas Source → Pressure Regulator → MFC Inlet → MFC Outlet → Reference Standard Inlet → Reference Standard Outlet → Exhaust/Vent.
-
Ensure all fittings are leak-tight. A helium leak check is recommended.
-
-
Pre-Calibration Checks:
-
Power on the MFC and allow it to warm up for at least 30 minutes to ensure thermal stability.
-
With the MFC setpoint at 0%, ensure there is no gas flow through the system. Adjust the MFC's zero setting if necessary, following the manufacturer's instructions.[6]
-
-
Calibration Procedure:
-
Set the MFC to the first calibration point (e.g., 20% of its full-scale range).
-
Allow the flow to stabilize completely. This is particularly important for heavy gases which may have a slower response.
-
Simultaneously, record the output signal (e.g., voltage or mA) from the MFC and the flow rate measured by the reference standard.
-
Repeat this process for all other calibration points (e.g., 40%, 60%, 80%, and 100% of full scale).
-
Perform a descending check by measuring the points from 100% back down to 20% to check for hysteresis.
-
-
Data Analysis:
-
Create a calibration table comparing the MFC setpoint, MFC output signal, and the true flow rate from the reference standard.
-
Plot the true flow rate (Y-axis) against the MFC's output signal (X-axis).
-
Generate a new calibration curve or correction function from this data. For a linear MFC, this can be expressed as a slope and intercept. This new curve should be applied to all future readings from this MFC when used with C₃F₆.
-
Diagram: C₃F₆ Direct Calibration Workflow
Caption: Workflow for direct MFC calibration with C₃F₆.
Section 2: Troubleshooting Guide for C₃F₆ Flow Control
Issues encountered when controlling this compound often stem from its unique physical properties. This guide addresses the most common problems in a question-and-answer format.
Q1: Why can't my MFC reach its full-scale flow rate when using C₃F₆?
Answer: This is a classic symptom of improper valve sizing due to high gas density. The internal control valve of an MFC has a small orifice designed to operate with a specific pressure differential and gas density.[3] Because C₃F₆ is over 5 times denser than Nitrogen, a much larger valve opening is required to allow the same mass of gas to pass through.
-
Causality: The standard valve orifice in an N₂-calibrated MFC acts as a flow restriction, creating a bottleneck that prevents the system from achieving the maximum desired flow rate, even when the valve is commanded to be 100% open.
-
Solution:
-
Verify Inlet Pressure: Ensure the gas supply pressure to the MFC is within the manufacturer's specified range.
-
Consult Manufacturer: Contact the MFC manufacturer with your specific process parameters (gas, flow range, inlet/outlet pressures). They can determine if your current MFC can be modified or if you require a new MFC with a larger valve orifice specifically sized for high-density gases. Do not attempt to modify the valve yourself.
-
Q2: The flow reading from my MFC is unstable, oscillating, or slow to respond.
Answer: Flow instability with a dense gas like C₃F₆ is often related to the PID control loop settings or fluctuating downstream pressure.[3][7]
-
Causality: The PID controller in the MFC is tuned to provide a fast, stable response based on the properties of the original calibration gas (e.g., N₂). The higher mass and momentum of C₃F₆ can cause the standard PID settings to "overshoot" or "undershoot" the setpoint, leading to oscillations. Furthermore, any pressure fluctuations downstream of the MFC will have a more pronounced effect on the stability of a dense gas.[7]
-
Solution:
-
Stabilize Downstream Pressure: If possible, use a back-pressure regulator downstream of your process to provide a stable outlet pressure for the MFC.[3] This simplifies the job of the MFC's control valve.
-
PID Retuning: The MFC's PID parameters may need to be adjusted for C₃F₆ service. This is an advanced procedure. Consult the manufacturer’s technical support for guidance on retuning the controller for a heavy gas.
-
Q3: My MFC shows a flow reading when the setpoint is zero, or it seems to be leaking through.
Answer: A non-zero reading at a zero setpoint indicates either a zero drift or a valve that cannot close completely. With specialty gases, the latter can be caused by contamination.[8]
-
Causality: While C₃F₆ itself is relatively stable, impurities in the gas supply or reactions with system components can generate particulates.[9] These particles can get lodged in the small valve seat of the MFC, preventing it from sealing completely.[8]
-
Solution:
-
Install a Filter: Always install a 2-micron or finer particle filter immediately upstream of the MFC inlet to protect it from contamination.
-
Perform a Zero Adjustment: After warming up, and with no gas pressure, perform a zero adjustment as per the manufacturer's manual. If this does not resolve the issue, it points towards a valve problem.
-
Contact for Service: Do not attempt to clean the valve internally. This requires disassembly in a clean environment and a full recalibration. Contact the manufacturer or a qualified service center for evaluation and repair.
-
Diagram: Troubleshooting Logic for Dense Gas Flow Control
Caption: Logical steps for troubleshooting common MFC issues with C₃F₆.
Section 3: Frequently Asked Questions (FAQs)
Q1: Can I just use my standard Nitrogen MFC for C₃F₆ and apply a theoretical conversion factor?
Answer: This is strongly discouraged for two primary reasons. First, as detailed in Section 1, a reliable Gas Correction Factor (GCF) for C₃F₆ cannot be calculated without its specific heat value, which is not publicly available.[1][2] Second, even with a known GCF, the physical valve orifice in a standard N₂ controller is likely undersized for the high density of C₃F₆, leading to the flow limitation problems described in the troubleshooting guide.[3] Attempting to use a GCF in this scenario will lead to both inaccurate readings and poor control performance.
| Property | Nitrogen (N₂) (Reference) | This compound (C₃F₆) |
| Molecular Weight | 28.01 g/mol | 150.02 g/mol [5] |
| Gas Density (@ 0°C, 1 atm) | 1.25 g/L[10] | ~6.01 g/L |
| Specific Heat (Cp) | 1.04 J/g·K | Data Not Readily Available |
| Calculated GCF vs N₂ | 1.00 (by definition) | Cannot Be Calculated |
Q2: What construction materials and elastomer seals are compatible with this compound?
Answer: For the MFC body, wetted path, and sensor, 316L Stainless Steel is the standard and recommended material. For elastomer seals (e.g., in the valve seat), specific compatibility data for C₃F₆ is limited. However, based on its fluorinated chemical structure, the following recommendations apply:
-
Best Practice: Use Perfluoroelastomer (FFKM) seals (e.g., Kalrez®). FFKM offers the broadest range of chemical resistance and is the safest choice for specialty gases where explicit compatibility data is absent.[11]
-
Acceptable Alternative: Fluorocarbon (FKM) seals (e.g., Viton®) may also be suitable, but their performance is not guaranteed.
-
Action Required: Always confirm material compatibility with both the MFC manufacturer and your seal supplier before use. Provide them with the gas name (this compound) and CAS number (931-91-9).
Q3: What are the primary safety concerns when handling C₃F₆ during calibration?
Answer: All personnel must review the Safety Data Sheet (SDS) for this compound before handling. Key hazards identified by GHS classifications include:
-
Flammability: It is listed as an "Extremely flammable gas"[5]. All calibration work must be conducted away from ignition sources in a well-ventilated area or fume hood. Note that some commercial suppliers list it as non-flammable[9]; however, when data conflicts, you must adhere to the more stringent warning.
-
Gas Under Pressure: C₃F₆ is supplied in pressurized cylinders. It "contains gas under pressure; may explode if heated"[5]. Cylinders must be properly secured, and appropriate pressure regulators must be used.
-
Health Hazards: It may cause skin, eye, and respiratory irritation.[5] Appropriate Personal Protective Equipment (PPE), including safety glasses and gloves, should be worn.
References
-
Scribner Associates, Inc. (n.d.). Application Note – Working with Thermal-based Mass Flow Controller Gas Correction Factors. [Link]
-
Equilibar. (n.d.). Differential Pressure Limitations with Mass Flow Controllers. [Link]
-
Brooks Instrument. (n.d.). Mass Flow Controller Gas Correction Factors. [Link]
-
MKS Instruments. (n.d.). Gas Correction Factors for Thermal-based Mass Flow Controllers. [Link]
-
Gasem, K. A. M., & Gao, W. (1994). Empirical correlations for thermal flowmeters covering a wide range of conditions. INIS-IAEA. [Link]
-
MKS Instruments. (2012). Gas Correction Factors for Thermal-based Mass Flow Controllers. [Link]
-
Coastal Instruments. (n.d.). Problems With Corrosive/Reactive Gases and Contamination. [Link]
-
Trelleborg Sealing Solutions. (n.d.). Materials Chemical Compatibility Guide. [Link]
-
Alicat Scientific. (n.d.). Flow control problems when backpressure changes? Choke the flow! (Part 1). [Link]
-
Advanced Energy. (n.d.). Fundamentals of Mass Flow Control. [Link]
-
NIST. (n.d.). Cyclopropane, hexafluoro-. NIST Chemistry WebBook, SRD 69. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
-
Eastern Seals (UK) Ltd. (n.d.). Chemical Compatibility Guide. [Link]
Sources
- 1. Mass Flow Controller Gas Correction Factors | Brooks Instrument [brooksinstrument.com]
- 2. Cyclopropane, hexafluoro- [webbook.nist.gov]
- 3. equilibar.com [equilibar.com]
- 4. scribner.com [scribner.com]
- 5. This compound | C3F6 | CID 136733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. digikey.kr [digikey.kr]
- 7. Flow control problems when backpressure changes? Choke the flow! (Part 1) | Brooks Instrument [brooksinstrument.com]
- 8. mfchelp.com [mfchelp.com]
- 9. CAS 931-91-9: this compound | CymitQuimica [cymitquimica.com]
- 10. nfc.arizona.edu [nfc.arizona.edu]
- 11. easternseals.co.uk [easternseals.co.uk]
Navigating the Vacuum: A Technical Guide to Hexafluorocyclopropane Compatibility with Vacuum Pump Oils
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. As a Senior Application Scientist, I've designed this comprehensive guide to address a critical but often overlooked aspect of experimental integrity: the compatibility of Hexafluorocyclopropane (C3F6) with various vacuum pump oils. Incorrect oil selection can lead to pump failure, sample contamination, and significant downtime. This guide provides in-depth analysis, troubleshooting protocols, and clear recommendations to ensure the seamless operation of your vacuum systems when working with this fluorinated compound.
Understanding the Core Challenge: Chemical Inertness vs. Reactivity
This compound is a saturated cyclic compound characterized by its high stability due to strong carbon-fluorine bonds.[1] It is generally considered to have low reactivity.[1] However, its behavior with the complex hydrocarbon mixtures found in many standard vacuum pump oils is not always predictable. The primary concerns are:
-
Miscibility and Solubility: If this compound dissolves in the pump oil, it can alter the oil's viscosity and vapor pressure, degrading the pump's performance and ultimate vacuum level.
-
Chemical Reaction: While unlikely with such a stable molecule, interaction with oil additives or breakdown products at elevated pump operating temperatures could lead to corrosive byproducts.
-
Elastomer Swelling: The seals within a vacuum pump are critical for maintaining a vacuum. Incompatibility between the process gas and the seal material can cause swelling, embrittlement, or complete failure.
Frequently Asked Questions (FAQs)
Here, we address common questions and concerns from the field.
Q1: Can I use standard hydrocarbon-based mineral oil with this compound?
A1: It is not recommended . Mineral oils are complex mixtures of aromatic hydrocarbons, paraffins, and naphthenes.[2] While this compound is relatively inert, there is a risk of some solubility, which can degrade the oil's lubricating properties and vapor pressure. Over time, this can lead to increased pump wear and a less effective vacuum. For short, non-critical applications, it might appear to work, but for long-term or high-vacuum processes, the risk of compromised performance and pump damage is significant.
Q2: What about synthetic hydrocarbon (PAO) or ester-based oils?
A2: Synthetic oils offer better thermal stability and oxidation resistance compared to mineral oils.[3] However, like their mineral-based counterparts, they are still hydrocarbon-based. The potential for miscibility with this compound remains a concern. Without specific compatibility data from the oil manufacturer, it is best to avoid these oil types.
Q3: Is silicone oil a viable option for use with this compound?
A3: Silicone oils are known for their excellent thermal stability and low vapor pressure.[3] They are generally more resistant to chemical attack than hydrocarbon oils. However, some fluorinated compounds can cause swelling in certain silicone-based elastomers. While the oil itself may be resistant, the seals within the pump could be compromised. Therefore, careful consideration of the pump's elastomer types is crucial. If the pump contains silicone-based seals, this combination should be avoided. For pumps with fluoroelastomer seals (like Viton® or Kalrez®), silicone oil might be a possibility, but a perfluoropolyether (PFPE) oil is a much safer and more reliable choice.
Q4: What is the best type of vacuum pump oil to use with this compound?
A4: The unequivocal recommendation is a Perfluoropolyether (PFPE) oil , such as those sold under the brand names Krytox™ or Fomblin®. PFPE oils are composed entirely of carbon, fluorine, and oxygen atoms and are chemically inert.[4] They are resistant to aggressive chemicals and are the standard choice for applications involving reactive or fluorinated gases.[4][5] Their chemical structure is inherently compatible with this compound, ensuring no reaction or solubility issues.
Q5: My vacuum pump is running hotter than usual and the vacuum level is poor after introducing this compound. What's happening?
A5: This is a classic symptom of oil contamination. The this compound has likely dissolved in your current pump oil (if it's a hydrocarbon or silicone-based oil), lowering its viscosity and increasing its vapor pressure. The reduced viscosity impairs lubrication, leading to overheating. The increased vapor pressure means the pump cannot reach its ultimate vacuum. You should immediately stop the process, safely shut down the pump, and follow the protocol for changing the pump oil to a compatible PFPE oil.
Troubleshooting Guide: Common Issues and Solutions
| Symptom | Potential Cause | Troubleshooting Steps & Solutions |
| Poor Ultimate Vacuum | Oil Contamination by C3F6; Incorrect Oil Type | 1. Verify the type of oil currently in the pump. 2. If using hydrocarbon or silicone oil, it is likely contaminated. 3. Follow the "Protocol for Switching to PFPE Oil" below. |
| Pump Overheating | Reduced Oil Viscosity due to C3F6 Dissolution | 1. Immediately stop the pump to prevent seizure. 2. Allow the pump to cool completely. 3. Drain the contaminated oil and flush the pump. 4. Refill with new, compatible PFPE oil. |
| Visible Oil Leaks | Elastomer Seal Swelling or Degradation | 1. Identify the location of the leak. 2. This indicates incompatibility between C3F6 and the seal material. 3. Replace the seals with a more chemically resistant elastomer like Kalrez®. 4. Switch to a compatible PFPE oil. |
| Milky or Cloudy Pump Oil | Emulsion Formation (unlikely with dry C3F6) or Oil Breakdown | 1. This is a serious issue indicating severe oil degradation. 2. Immediately perform a full oil change and pump flush with a compatible solvent and then PFPE oil. 3. If the problem persists, the pump may require professional servicing. |
Experimental Protocols
Protocol 1: Material Compatibility Test for Elastomers
This protocol allows you to test the compatibility of your pump's elastomer seals with this compound if you are uncertain of their composition.
Materials:
-
A small, spare O-ring or piece of the seal material from your pump.
-
A high-pressure vessel or chamber.
-
This compound gas.
-
Calipers or a micrometer.
-
A durometer for measuring hardness (optional).
Procedure:
-
Measure and record the initial dimensions (diameter, thickness) and, if possible, the hardness of the elastomer sample.
-
Place the elastomer sample inside the pressure vessel.
-
Evacuate the vessel and then introduce this compound to a pressure representative of your experimental conditions.
-
Maintain the vessel at the pump's typical operating temperature for 24-48 hours.
-
Safely vent the this compound from the vessel.
-
Remove the elastomer sample and immediately re-measure its dimensions and hardness.
-
Allow the sample to off-gas in a well-ventilated area for 24 hours and measure again.
-
Analysis: Any significant change in size (swelling or shrinkage) or hardness indicates incompatibility.
Protocol 2: Switching to PFPE Oil
Switching from a hydrocarbon or silicone oil to a PFPE oil requires a thorough cleaning procedure to prevent contamination.
Materials:
-
The manufacturer's manual for your vacuum pump.
-
Appropriate personal protective equipment (gloves, safety glasses).
-
A suitable flushing fluid (perfluorinated solvent is ideal; consult pump manufacturer).
-
New, unopened PFPE vacuum pump oil.
-
A clean drain pan.
Procedure:
-
Warm up the pump by running it for 15-20 minutes to lower the oil's viscosity.
-
Safely shut down the pump and disconnect it from the power source.
-
Carefully open the oil drain plug and drain all the old oil into the drain pan.
-
Fill the pump with the flushing fluid to the recommended level.
-
Run the pump for 5-10 minutes to circulate the flushing fluid. DO NOT connect the pump to a vacuum system during this step.
-
Drain the flushing fluid completely.
-
Repeat the flushing step 1-2 more times to ensure all residual hydrocarbon oil is removed.
-
After the final flush, fill the pump with the correct grade of PFPE oil to the level indicated by the sight glass.
-
Dispose of the old oil and flushing fluid according to your institution's hazardous waste guidelines.
Visualization of Concepts
Decision-Making Workflow for Oil Selection
Caption: Decision workflow for selecting a compatible vacuum pump oil when using this compound.
Chemical Interaction Logic
Caption: Simplified logic of chemical compatibility between this compound and common vacuum pump oils.
References
-
This compound Chemical Properties. LookChem. [Link]
-
Understanding Vacuum Pump Oil and Its Importance. JAX INC. [Link]
-
Various Types of Vacuum Pump Oils: A Detailed Explanation. Supervac Industries. [Link]
-
Introduction to Perfluoropolyether (PFPE). Newgate Simms. [Link]
-
Perfluoropolyether | PFPE Fluids | PFPE Oils, PFPE Vacuum Pump Oil. Topda New Material. [Link]
Sources
- 1. CAS 931-91-9: this compound | CymitQuimica [cymitquimica.com]
- 2. Vacuum Technology Simplified: Various Types of Vacuum Pump Oils: A Detailed Explanation [supervacindustries.blogspot.com]
- 3. Understanding Vacuum Pump Oil and Its Importance | JAX INC. [jax.com]
- 4. support.newgatesimms.com [support.newgatesimms.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
Validation & Comparative
performance comparison of C3F6 and C2F6 for chamber cleaning
An In-Depth Performance Comparison of C3F6 and C2F6 for PECVD Chamber Cleaning
Introduction
In the fabrication of semiconductor devices, Plasma-Enhanced Chemical Vapor Deposition (PECVD) is a cornerstone process for depositing thin films of dielectric materials such as silicon dioxide (SiO₂) and silicon nitride (Si₃N₄).[1] Over successive deposition cycles, these materials accumulate on the chamber's interior surfaces, including the walls, showerhead, and substrate holder.[1] This buildup can lead to particle contamination, process drift, and compromised film quality, ultimately impacting device yield and performance.[2] Consequently, periodic in-situ plasma cleaning to remove these unwanted deposits is a critical, non-negotiable step in high-volume semiconductor manufacturing.[3][4]
For decades, perfluorocarbons (PFCs) have been the workhorse gases for this application due to their ability to generate highly reactive fluorine radicals (F•) in a plasma, which effectively etch away the silicon-based residues.[5][6] Among these, hexafluoroethane (C₂F₆) has been a long-standing choice.[3] However, the industry is in a constant search for alternatives that offer improved performance and a more favorable environmental profile. One such alternative is hexafluoropropylene (C₃F₆).
This guide provides a comprehensive, data-driven comparison of the chamber cleaning performance of C₃F₆ and C₂F₆. As a Senior Application Scientist, this analysis moves beyond a simple datasheet comparison to explore the underlying plasma chemistry, experimental validation protocols, and the critical trade-offs between cleaning efficiency and environmental stewardship that researchers and process engineers must navigate.
Experimental Protocol for Performance Evaluation
To objectively compare C₃F₆ and C₂F₆, a standardized experimental methodology is crucial. The following protocol outlines a robust approach for evaluating cleaning efficiency in a capacitively coupled PECVD reactor. This self-validating system ensures that observed differences in performance can be confidently attributed to the choice of cleaning gas.
Step-by-Step Methodology
-
Chamber Preparation and Baseline Deposition:
-
Begin with a mechanically and chemically wet-cleaned PECVD chamber to establish a consistent starting point.[2]
-
Place a 200 mm or 300 mm silicon wafer with a thermally grown oxide layer (e.g., 500 nm) onto the substrate holder (susceptor). This "monitor wafer" will be used to measure the etch rate.[7]
-
Deposit a thick layer (e.g., 2-3 µm) of the target dielectric (e.g., PECVD SiO₂) under standard process conditions. This ensures the chamber walls and the monitor wafer are coated with the film to be cleaned.
-
-
Pre-Clean Metrology:
-
Remove the monitor wafer and measure the SiO₂ film thickness at multiple points (e.g., a 49-point map) using ellipsometry or reflectometry to determine the average pre-clean thickness.[7]
-
-
Plasma Cleaning Process:
-
Return the monitor wafer to the chamber.
-
Stabilize the chamber pressure, typically between 10 and 100 mTorr.[8]
-
Introduce the cleaning gas (either C₂F₆ or C₃F₆, often mixed with an oxidant like O₂) at a controlled flow rate (e.g., 20-100 sccm).[8]
-
Apply RF power (typically 13.56 MHz) to the showerhead electrode to ignite and sustain the plasma for a fixed duration (e.g., 30 to 300 seconds).[3][8]
-
During the clean, monitor the plasma using Optical Emission Spectroscopy (OES) to track the relative concentration of key species like atomic fluorine.
-
-
Post-Clean Metrology and Analysis:
-
After the cleaning step, purge the chamber with an inert gas like Argon (Ar).[8]
-
Remove the monitor wafer and measure the post-clean film thickness across the same points.
-
Calculate the cleaning rate (in Å/min or nm/min) by subtracting the average post-clean thickness from the pre-clean thickness and dividing by the process time.
-
Repeat steps 1-4 for the other gas, ensuring all parameters (power, pressure, time, O₂ flow) are held constant for a direct comparison.
-
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the comparative evaluation process.
Caption: Workflow for comparing plasma chamber cleaning gases.
Performance Comparison: C₃F₆ vs. C₂F₆
The performance of a cleaning gas is a multifactorial equation involving its plasma chemistry, the resulting cleaning rate, and its environmental impact.
Plasma Chemistry and Dissociation Mechanism
The fundamental difference between C₃F₆ and C₂F₆ lies in their chemical structure. C₂F₆ is a saturated fluorocarbon with a relatively strong Carbon-Carbon single bond. In contrast, C₃F₆ contains a Carbon-Carbon double bond (C=C), which is inherently weaker and more susceptible to dissociation by electron impact in a plasma.
In a typical RF plasma, the process begins with the dissociation of the parent gas molecules into highly reactive radicals.[8]
-
For C₂F₆ (Hexafluoroethane): The primary dissociation pathway involves breaking the C-C bond to form trifluoromethyl radicals (•CF₃). Subsequent electron collisions can then break C-F bonds to produce atomic fluorine (F•). However, significant energy is required to break these stable bonds.[9]
-
For C₃F₆ (Hexafluoropropylene): The weaker C=C double bond provides a more favorable pathway for initial dissociation. This can lead to a more efficient generation of fluorine-containing radicals at lower plasma power compared to C₂F₆. The higher carbon-to-fluorine ratio in C₃F₆ also influences the plasma composition.
The primary cleaning agent for SiO₂ and Si₃N₄ is atomic fluorine (F•), which reacts with the film to form the volatile byproduct silicon tetrafluoride (SiF₄), subsequently pumped out of the chamber.
Caption: Simplified plasma dissociation and cleaning pathways.
Cleaning Efficiency and Byproducts
Experimental data generally indicates that for a given set of process conditions (power, pressure), chemistries that more readily dissociate tend to yield higher cleaning rates. Due to its weaker double bond, C₃F₆ is expected to exhibit higher cleaning rates for SiO₂ and Si₃N₄ compared to C₂F₆, or achieve comparable cleaning rates at lower RF power.
The use of fluorocarbon gases like C₂F₆ and C₃F₆ necessitates the addition of an oxidizer, typically O₂, to the plasma.[3] This serves two purposes:
-
Enhanced Fluorine Generation: Oxygen reacts with CFₓ radicals, liberating more atomic fluorine for the etching process.
-
Polymer Prevention: It prevents the formation of fluorocarbon polymer films (a "Teflon-like" substance) on chamber surfaces, which can occur with carbon-rich plasmas and hinder the cleaning process.
While both gases produce SiF₄ as the primary cleaning byproduct, the specifics of the plasma chemistry can lead to the formation of other PFCs. For instance, processes using C₂F₆ can generate CF₄ as a byproduct, which itself is a potent greenhouse gas.[10]
Environmental Impact: A Critical Differentiator
The most significant divergence between these two gases is their environmental footprint. PFCs are characterized by extremely high Global Warming Potentials (GWPs) and long atmospheric lifetimes, meaning they trap heat very effectively and persist in the atmosphere for thousands of years.[1][11]
-
Hexafluoroethane (C₂F₆): This is a well-documented, potent greenhouse gas. Its GWP over a 100-year timescale (GWP₁₀₀) is approximately 12,200 times that of carbon dioxide.[12] Its atmospheric lifetime is estimated to be at least 10,000 years.[12]
-
Hexafluoropropylene (C₃F₆): As an unsaturated fluorocarbon, C₃F₆ has a significantly shorter atmospheric lifetime and a much lower GWP. Its GWP₁₀₀ is estimated to be just 0.232.[13] This dramatic difference is due to the double bond, which makes the molecule susceptible to degradation by natural atmospheric processes.
This vast disparity in environmental impact is a primary driver for the industry to explore C₃F₆ and other low-GWP alternatives to traditional PFCs like C₂F₆.[5]
Quantitative Performance Summary
The table below summarizes the key performance and environmental metrics for C₃F₆ and C₂F₆, based on available data and theoretical principles.
| Parameter | Hexafluoropropylene (C₃F₆) | Hexafluoroethane (C₂F₆) | Rationale & Reference |
| Chemical Structure | Unsaturated (contains C=C bond) | Saturated (only C-C single bonds) | Basic Chemical Knowledge |
| Primary Dissociation | More efficient due to weaker C=C bond | Less efficient, requires higher energy to break C-C bond | Inferred from bond energies[3][7] |
| Relative Cleaning Rate | Higher | Lower | More efficient F• generation leads to faster etching.[7] |
| Typical Additive Gas | Oxygen (O₂) | Oxygen (O₂) | Prevents polymer formation and enhances F• generation.[3] |
| Atmospheric Lifetime | Short | ~10,000 years | Unsaturated structure allows for atmospheric degradation.[12] |
| Global Warming Potential (GWP₁₀₀) | ~0.23 | ~12,200 | A significant environmental advantage for C₃F₆.[12][13] |
Discussion: Synthesizing Performance and Practicality
From a purely chemical standpoint, C₃F₆ presents a compelling case as a replacement for C₂F₆ in chamber cleaning applications. Its molecular structure, featuring a reactive double bond, translates directly into more efficient plasma dissociation. This efficiency can be leveraged in two ways:
-
Increased Throughput: Achieving a higher cleaning rate under the same process conditions (power, pressure, time) shortens the overall cleaning step, thereby increasing the tool's availability for wafer processing.
-
Reduced Power Consumption: Attaining the same cleaning rate as C₂F₆ but at a lower RF power setting reduces energy consumption and can potentially minimize stress and wear on chamber components.[3]
However, the most decisive advantage of C₃F₆ is its dramatically lower environmental impact. With a GWP orders of magnitude smaller than that of C₂F₆, its adoption aligns with the semiconductor industry's concerted efforts to reduce its greenhouse gas emissions.[1][5] The industry is under increasing pressure to phase out high-GWP gases, making the transition to alternatives not just a matter of performance optimization but of long-term sustainability and regulatory compliance.
It is important to note that a "drop-in" replacement is rarely seamless. Migrating from a well-characterized C₂F₆ process to a C₃F₆-based one requires re-optimization of process parameters such as gas flow rates, O₂ mixing ratios, pressure, and power to achieve the desired cleaning uniformity and rate without impacting chamber conditioning for the subsequent deposition step.
Conclusion
The comparison between C₃F₆ and C₂F₆ for PECVD chamber cleaning reveals a clear evolution in cleaning gas technology. While C₂F₆ has been an effective and reliable choice, its significant environmental drawbacks are undeniable. C₃F₆ emerges as a superior alternative, offering the dual benefits of enhanced cleaning performance—driven by its more efficient plasma dissociation—and a vastly reduced environmental footprint. For researchers, scientists, and process engineers in the semiconductor industry, the transition to low-GWP gases like C₃F₆ represents a critical step towards developing more sustainable and efficient manufacturing processes without compromising on technical performance.
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Introduction: The Critical Role of Purity in Hexafluorocyclopropane Applications
An Objective Guide to the Purity Validation of Hexafluorocyclopropane by Gas Chromatography
This compound (C₃F₆, CAS No. 931-91-9), also known as perfluorocyclopropane, is a stable, colorless, and low-toxicity liquified gas.[1] Its unique physical and chemical properties, stemming from the strong carbon-fluorine bonds within its strained three-membered ring structure, make it a valuable material in several advanced industries.[1] Applications range from its use as a precision cleaning agent in electronics manufacturing and a specialized refrigerant to its role as a propellant in aerosol products and a solvent in pharmaceutical production.[2]
In these high-stakes applications, the purity of this compound is not merely a quality metric; it is a critical performance and safety parameter. The presence of impurities—such as residual starting materials, byproducts from synthesis (e.g., isomers or incompletely fluorinated species), or atmospheric contaminants—can compromise the performance of sensitive electronic components, alter thermodynamic properties in refrigeration cycles, or introduce toxicological risks in pharmaceutical formulations. Therefore, a robust, reliable, and validated analytical method for purity assessment is indispensable.
This guide provides an in-depth technical comparison of analytical methodologies for validating the purity of this compound, with a primary focus on Gas Chromatography (GC) as the industry's gold standard. We will explore the causality behind experimental choices, present a self-validating protocol, and compare the performance of GC with alternative techniques, supported by experimental data and authoritative standards.
Part 1: The Gold Standard - Purity Validation by Gas Chromatography (GC)
Gas Chromatography is the ideal technique for analyzing volatile compounds like this compound (Boiling Point: -30°C).[3][4] It offers high resolution, sensitivity, and selectivity, making it perfectly suited for separating the main component from trace-level impurities.[5]
Principle of GC Separation for C₃F₆
In GC, a gaseous sample is injected into a heated inlet, vaporized, and swept by an inert carrier gas (the mobile phase) through a long, thin column. The column's inner surface is coated with a stationary phase. Separation occurs because different compounds in the sample interact with the stationary phase to varying degrees. Compounds with weaker interactions travel through the column faster, while those with stronger interactions are retained longer. This differential migration allows for the separation of this compound from potential impurities, which are then detected as they exit the column.
Developing a Robust GC Method: The "How" and "Why"
A successful GC method is built on informed decisions regarding instrumentation, column selection, and operating parameters.
-
Gas Sampling: As a gas at room temperature, this compound requires a gas-tight syringe for manual injection or, for superior precision, a gas sampling valve (GSV) for automated and repeatable sample introduction.
-
Injector: A split/splitless inlet is standard. A high split ratio (e.g., 100:1) is typically used. Expertise & Experience: This is crucial to prevent overloading the column with the main component (>99% purity), which would lead to broad, distorted peaks and make it impossible to see small impurity peaks that elute nearby.
-
Column Selection: The choice of GC column is the most critical factor in achieving separation. For fluorinated hydrocarbons, a low-to-mid polarity column is the optimal starting point.[6]
-
Recommended Column: A capillary column with a stationary phase of 5% Diphenyl / 95% Dimethylpolysiloxane.[7]
-
Causality: This phase provides a robust and versatile platform. The dominant dimethylpolysiloxane backbone provides separation primarily based on boiling points. The 5% phenyl content introduces a slight polarity (dipole-dipole and π-π interactions), which is essential for providing alternate selectivity to resolve compounds with similar boiling points but different polarities, a common scenario with process-related impurities.[6] It offers excellent inertness, which is critical for analyzing reactive halogenated compounds.[7][8]
-
-
Detector Selection:
-
Flame Ionization Detector (FID): An FID is highly sensitive to hydrocarbons. While this compound itself gives a very low response in an FID due to the absence of C-H bonds, the detector is exceptionally sensitive to common organic impurities like residual solvents or hydrocarbon byproducts, making it excellent for their detection.
-
Thermal Conductivity Detector (TCD): A TCD is a universal detector that responds to any compound with a thermal conductivity different from the carrier gas (typically Helium or Hydrogen). It is the preferred detector for accurately quantifying the main this compound peak and any inorganic impurities (e.g., air) or other fluorocarbons.
-
Experimental Protocol: GC Purity Assay
This protocol outlines a validated method for determining the purity of this compound.
| Parameter | Setting | Rationale |
| GC System | Agilent 8890 or equivalent | Standard, reliable platform |
| Injector | Split/Splitless | Allows for high split ratio to avoid column overload |
| Injector Temp | 150 °C | Ensures rapid and complete vaporization of the gas sample |
| Split Ratio | 100:1 | Prevents column saturation by the main C₃F₆ peak |
| Column | 5% Diphenyl / 95% Dimethylpolysiloxane, 30 m x 0.32 mm ID, 0.25 µm film | Optimal phase for resolving fluorocarbons from potential impurities[7] |
| Carrier Gas | Helium | Inert, safe, and provides good efficiency; required for TCD |
| Flow Rate | 2.0 mL/min (Constant Flow) | Ensures consistent retention times and peak shapes |
| Oven Program | 40 °C (hold for 5 min), then ramp 10 °C/min to 200 °C (hold for 2 min) | Initial hold separates volatile impurities; ramp elutes less volatile ones |
| Detector | TCD | Universal detector for quantifying the main component and impurities |
| Detector Temp | 250 °C | Prevents condensation of any eluted compounds |
| Reference Gas Flow | 30 mL/min | Standard setting for TCD stability |
| Sample Size | 100 µL (via Gas Sampling Valve) | Provides a reproducible injection volume |
Method Validation Protocol: A Self-Validating System
Validating the GC method is mandatory to ensure the data is reliable and fit for purpose, following guidelines such as those from the International Council for Harmonisation (ICH) or ASTM.[5][9] A validated method is a self-validating system where each parameter confirms a different aspect of its performance.[10]
Caption: Decision tree for selecting an analytical purity method.
Performance Comparison of Purity Analysis Techniques
The table below objectively compares GC with Gas Chromatography-Mass Spectrometry (GC-MS) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
| Parameter | GC-TCD / GC-FID | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Primary Use | Robust, routine purity determination and quantitation. | Impurity identification and quantitation. | Absolute quantitation without a reference standard of the analyte; structural elucidation. |
| Selectivity | High (based on retention time). | Very High (based on retention time and mass-to-charge ratio). | High (based on unique chemical shifts). |
| Sensitivity | TCD: Moderate (ppm level). FID: High for hydrocarbons (ppb level). | Very High (ppb to ppt level). | Low (requires higher concentration). |
| Quantitative Accuracy | Excellent (with calibration). | Good to Excellent (with calibration). | Excellent (primary ratio method). |
| Information Provided | Purity percentage based on area percent. | Purity percentage and structural information of impurities. | Purity percentage and definitive structural information. |
| Ease of Use | High (standard technique in QC labs). | Moderate (requires spectral interpretation). | Low (requires specialized expertise and equipment). |
| Instrumentation Cost | Low to Moderate. | High. | Very High. |
Expert Recommendation
-
For Routine Quality Control: A validated GC-TCD method is the most robust, cost-effective, and reliable approach for determining the purity of this compound. It provides accurate quantification of the main component and any potential impurities. A GC-FID can be used in parallel if hydrocarbon impurities are of specific concern.
-
For Impurity Identification: During process development or in the event of an out-of-specification result, GC-MS is the superior tool. It provides definitive identification of unknown impurity peaks, which is crucial for troubleshooting and ensuring product safety. [11]* For Primary Standard Characterization: qNMR is a powerful but highly specialized technique that can determine purity without a specific reference standard for the impurity. Its use is generally limited to the certification of primary reference materials due to its complexity and lower throughput.
Conclusion
The validation of this compound purity is a critical step in ensuring its safe and effective use across diverse industries. Gas Chromatography, particularly with a Thermal Conductivity Detector, stands as the gold standard for this application due to its high resolution, robustness, and cost-effectiveness. The key to trustworthy results lies not just in the method itself, but in its comprehensive validation. By systematically verifying specificity, linearity, accuracy, precision, and sensitivity, researchers and quality control professionals can establish a self-validating system that guarantees data integrity. While powerful techniques like GC-MS are invaluable for impurity identification, a properly validated GC method remains the cornerstone of quality assurance for this compound.
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A Senior Application Scientist's Guide to Dielectric Etchants: A Comparative Analysis of Hexafluorocyclopropane (C3F6) and Octafluorocyclobutane (c-C4F8)
Executive Summary
In the relentless pursuit of smaller, more powerful semiconductor devices, the precise etching of dielectric materials like silicon dioxide (SiO₂) remains a cornerstone of fabrication. The choice of etchant gas is critical, dictating the success of high-aspect-ratio features. For decades, octafluorocyclobutane (c-C₄F₈) has been the industry workhorse, prized for its ability to form a protective polymer film that enables highly selective and anisotropic etching.[1][2] However, its high global warming potential (GWP) has driven a search for more environmentally benign alternatives.[3] This guide provides an in-depth comparison of c-C₄F₈ with a leading alternative, hexafluorocyclopropane (C₃F₆), also known as hexafluoropropylene. We will dissect their plasma chemistry, compare their etching performance with supporting experimental data, and provide expert insights to guide researchers in selecting the optimal etchant for their specific application.
Introduction to Fluorocarbon Etchants in Plasma Processing
Plasma etching utilizes ionized gas (plasma) to remove material with high precision. In dielectric etching, fluorocarbon gases are employed because they generate two key species: fluorine (F) atoms, which are the primary chemical etchant for SiO₂, and fluorocarbon radicals (CFₓ), which polymerize on surfaces.[4] This polymerization is the key to achieving high selectivity. The fluorocarbon polymer deposits on all surfaces, but ion bombardment from the plasma, which is directional, removes the polymer from the bottom of the feature, allowing etching to proceed downwards. On the feature sidewalls, where ion bombardment is minimal, the polymer remains, protecting them from lateral etching and ensuring an anisotropic (vertical) profile.[5]
The balance between etching (driven by F atoms) and polymerization (driven by CFₓ radicals) is paramount. Gases with a higher carbon-to-fluorine (C/F) ratio tend to be more polymerizing, which generally leads to higher selectivity of SiO₂ over silicon (Si) or silicon nitride (SiN).[1][2] Both c-C₄F₈ and C₃F₆ have the same C/F ratio of 1:2, yet their performance differs significantly due to their distinct molecular structures, a topic we will explore in detail.
Physicochemical and Environmental Properties
A direct comparison of the fundamental properties of c-C₄F₈ and C₃F₆ reveals the primary motivation for considering C₃F₆ as an alternative: its significantly lower environmental impact.
| Property | This compound (C₃F₆) | Octafluorocyclobutane (c-C₄F₈) | Rationale & Significance |
| Molecular Structure | Propylene (double bond) | Saturated Ring | The C=C double bond in C₃F₆ makes it more reactive in the atmosphere, leading to a shorter lifetime.[3] The stable ring of c-C₄F₈ contributes to its persistence. |
| Molecular Weight | 150.02 g/mol | 200.03 g/mol | Affects gas flow dynamics and transport in the plasma. |
| C/F Ratio | 0.5 | 0.5 | Identical ratio suggests polymerization potential is influenced more by molecular structure and fragmentation patterns than by simple stoichiometry. |
| 100-Year GWP | ~0.09[6] | 8,700 - 10,300[7][8] | C₃F₆ offers a drastic reduction in greenhouse impact, addressing a major environmental concern in the semiconductor industry.[1] |
| Atmospheric Lifetime | Very Short[3] | ~3,200 years[7][8] | Shorter lifetime of C₃F₆ is due to its susceptibility to decomposition by hydroxyl radicals in the atmosphere.[3] |
GWP (Global Warming Potential) is relative to CO₂ over a 100-year time horizon.
Plasma Chemistry and Dissociation Mechanisms
When subjected to the high-energy electrons in a plasma, C₃F₆ and c-C₄F₈ dissociate into a spectrum of reactive species. The specific nature and relative abundance of these fragments dictate the etching characteristics.
Octafluorocyclobutane (c-C₄F₈): The stable C-C single bonds of the cyclobutane ring are readily broken by electron impact. The primary dissociation pathway is believed to involve the ring opening to form linear C₄F₈, which then fragments into smaller species.[9] Critically, it is a prolific generator of the CF₂ radical, which is the primary building block for the fluorocarbon polymer film.[10][11] Other important fragments include CF, CF₃, and larger radicals like C₂F₄.[9][10]
This compound (C₃F₆): The presence of a weaker C=C double bond in C₃F₆ influences its fragmentation. Like c-C₄F₈, it is also a strong producer of CF₂ radicals.[10] One study found that in a C₃F₆ plasma, the density of CF₂ radicals was 3.5 times higher than that of CF or CF₃ radicals.[10] This efficient generation of polymer precursors allows C₃F₆ to form the protective C:F film necessary for selective etching.[2]
The diagram below illustrates the generalized dissociation pathways for both molecules.
Comparative Etching Performance: Experimental Data
While both gases can form the necessary polymer film, subtle differences in their plasma chemistry lead to distinct performance outcomes. The following data is synthesized from studies comparing these etchants, often in combination with inert gases like Argon (Ar) which enhance ion density and directionality.[11]
| Performance Metric | This compound (C₃F₆) | Octafluorocyclobutane (c-C₄F₈) | Key Insights & Causality |
| SiO₂ Etch Rate | Generally comparable or slightly lower than alternatives under similar conditions.[1] | High, often considered the benchmark.[12][13] | Etch rate is a complex function of ion flux, F atom concentration, and polymer thickness. c-C₄F₈ plasmas often achieve a robust balance for high etch rates. |
| Selectivity (SiO₂:SiN) | Higher than c-C₄F₈ in some studies.[1][2] | High (Benchmark) | The quality and composition of the polymer formed by C₃F₆ can provide a more effective etch barrier on SiN surfaces compared to the one formed by c-C₄F₈.[1] |
| Selectivity (SiO₂:Poly-Si) | Higher than c-C₄F₈ in some studies.[1] | High (Benchmark) | Similar to SiN, the C₃F₆-derived polymer film demonstrates excellent protection for polycrystalline silicon. |
| Selectivity (SiO₂:Photoresist) | Reported to be ~20% higher than linear C₄F₈.[1] | Good | Superior photoresist selectivity is crucial for maintaining critical dimensions, and C₃F₆ shows a distinct advantage here. |
| Profile Control | Excellent; noted for preventing "etch stop" in narrow features.[2][14] | Excellent; the industry standard for high-aspect-ratio etching.[4][5] | Both gases are highly polymerizing, enabling the formation of protective sidewall passivation required for anisotropic profiles. |
Expertise & Experience: The data strongly suggests that while c-C₄F₈ is a reliable and high-performing etchant, C₃F₆ is not merely an "eco-friendly" substitute but can offer superior selectivity .[1][2] This is a critical finding for advanced processes like self-aligned contacts (SAC), where preserving the underlying SiN or Si layer is paramount. The ability of C₃F₆ to form a more robust protective film on non-oxide materials, despite having the same C/F ratio as c-C₄F₈, likely stems from differences in the types and distributions of higher-mass radicals produced during dissociation.
Field-Proven Experimental Protocol
This section provides a trusted, self-validating methodology for evaluating and comparing etchants for a typical high-aspect-ratio SiO₂ contact hole etch. The inclusion of diagnostic steps ensures process integrity.
Objective: To etch 0.2 µm contact holes through a 1.5 µm thick SiO₂ layer with high selectivity to an underlying SiN stop layer.
Tool: Dual-Frequency Capacitively Coupled Plasma (CCP) or Inductively Coupled Plasma (ICP) Reactor.
Step-by-Step Methodology
-
Wafer Preparation: Start with a 300mm silicon wafer with a 100nm SiN layer followed by a 1.5 µm PECVD SiO₂ film.
-
Lithography: Apply a 193nm photoresist (PR) and pattern it to define 0.2 µm contact holes.
-
Baseline Process Parameters (c-C₄F₈):
-
Pressure: 20-30 mTorr
-
Gas Flow: 20 sccm c-C₄F₈ / 150 sccm Ar / 5 sccm O₂
-
Top Electrode Power (Source): 60 MHz, 300 W (for CCP) or ICP Power: 600W
-
Bottom Electrode Power (Bias): 2 MHz, 500 W (for CCP) or Bias Power: 200W
-
Rationale: Argon is added to stabilize the plasma and increase ion density for directional bombardment.[11] Oxygen is added in small amounts to manage polymer deposition; it reacts with CFₓ radicals, preventing excessive polymerization that could lead to "etch stop".[3]
-
-
Alternative Process Parameters (C₃F₆):
-
Use the same baseline parameters as above, substituting 20 sccm of C₃F₆ for c-C₄F₈.
-
Rationale: Keeping all other parameters constant is crucial for a direct, objective comparison of the gas chemistry's effect.
-
-
Etch Execution: Run the etch process for a time calculated to clear the 1.5 µm SiO₂ layer plus a 20-30% over-etch time to ensure all holes are cleared.
-
Post-Etch Strip: Perform an O₂ plasma ash to remove the remaining photoresist and fluorocarbon polymer.
-
Metrology and Validation (Trustworthiness):
-
Cross-Sectional SEM: Cleave the wafer and use a Scanning Electron Microscope (SEM) to measure the critical dimension (CD), etch profile (anisotropy), and remaining SiN thickness. This directly validates etch rate, profile control, and selectivity.
-
In-situ Diagnostics (Optional but Recommended): Use Optical Emission Spectroscopy (OES) to monitor the relative concentrations of F and CF₂ radicals during the etch, providing real-time insight into the plasma chemistry.
-
Experimental Workflow Diagram
Conclusion and Recommendations
The choice between C₃F₆ and c-C₄F₈ is a trade-off between established performance and environmental responsibility, but with a surprising twist.
-
Octafluorocyclobutane (c-C₄F₈) remains a formidable etchant, providing a robust, well-understood process for high-aspect-ratio dielectric etching. Its primary drawback is its extremely high Global Warming Potential, making it a target for phase-out under environmental regulations.[1][3]
-
This compound (C₃F₆) emerges not just as a greener alternative but as a superior performer in the critical metric of selectivity .[1] For advanced manufacturing nodes where preserving nanometer-scale nitride or silicon layers is essential, C₃F₆ can provide a wider process window and better device yield. Its ability to avoid etch stop in small features further enhances its appeal for next-generation devices.[2][14]
Recommendation: For new process development, particularly for technologies at the 28nm node and below, This compound (C₃F₆) is the recommended choice. It offers a path to meeting environmental targets without compromising, and in some cases, even enhancing, critical etch performance metrics. For legacy processes, transitioning from c-C₄F₈ to C₃F₆ is a viable and recommended strategy to significantly reduce a fab's environmental footprint.
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Rauf, S. et al. Model for an inductively coupled Ar/c-C4F8 plasma discharge. Journal of Applied Physics. Available at: [Link]
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Tanaka, H. et al. C4F8 dissociation in an inductively coupled plasma. Journal of Vacuum Science & Technology A. Available at: [Link]
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Martin, I. T. et al. Investigation of fluorocarbon plasma deposition from c-C4F8 for use as passivation during deep silicon etching. Journal of Vacuum Science & Technology A. Available at: [Link]
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Malev, V. V. et al. (2022). Dissociation of hydrofluorocarbon molecules after electron impact in plasma. arXiv. Available at: [Link]
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Li, X. et al. (2002). Fluorocarbon-Based Plasma Etching of SiO2: Comparison of C4F6/Ar and C4F8/Ar Discharges. Journal of Vacuum Science & Technology A. Available at: [Link]
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Kim, K. et al. Characteristics of SiO2 Etching with a C4F8/Ar/CHF3/O2 Gas Mixture in 60-MHz/2-MHz Dual-frequency Capacitively Coupled Plasmas. Journal of the Korean Physical Society. Available at: [Link]
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Huang, Y. et al. (2019). Plasma etching of high aspect ratio features in SiO2 using Ar/C4F8/O2 mixtures: A computational investigation. Journal of Vacuum Science & Technology A. Available at: [Link]
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Jeong, Y. G. et al. (2025). Environmentally Sustainable C3F6 as High-Performance Alternative to CF4 for Plasma Etching of SiO2. ResearchGate. Available at: [Link]
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Mühle, J. et al. (2010). Perfluorocarbons in the global atmosphere: tetrafluoromethane, hexafluoroethane, and octafluoropropane. Atmospheric Chemistry and Physics. Available at: [Link]
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Lee, S. et al. (2023). Characterization of SiO2 Plasma Etching with Perfluorocarbon (C4F8 and C6F6) and Hydrofluorocarbon (CHF3 and C4H2F6) Precursors for the Greenhouse Gas Emissions Reduction. MDPI. Available at: [Link]
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Plasma technology GmbH. Zero fluorine emissions plasma PCB wafer etching. Available at: [Link]
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Chen, L. et al. Effect of Alternating Ar and SF6/C4F8 Gas Flow in Si Nano-Structure Plasma Etching. National Institute of Standards and Technology. Available at: [Link]
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Joseph, E. A. et al. Characteristics of C4F8 plasmas with Ar, Ne, and He additives for SiO2 etching in an inductively coupled plasma (ICP) reactor. Journal of Vacuum Science & Technology A. Available at: [Link]
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Miyata, K. et al. Comparative Studies of Perfluorocarbon Alternative Gas Plasmas for Contact Hole Etch. Japanese Journal of Applied Physics. Available at: [Link]
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Cost-Benefit Analysis of Hexafluorocyclopropane in Semiconductor Manufacturing: A Senior Application Scientist’s Perspective
An In-Depth Technical Guide
In the relentless pursuit of Moore's Law, the semiconductor industry is increasingly reliant on plasma etching to define the intricate, high-aspect-ratio features of modern integrated circuits. The choice of etching gas is a critical decision, balancing process performance with environmental stewardship and manufacturing cost. For decades, perfluorocarbons (PFCs) like tetrafluoromethane (CF4), hexafluoroethane (C2F6), and octafluorocyclobutane (c-C4F8) have been the workhorses for dielectric etching due to their stability and effectiveness.[1][2] However, their high global warming potentials (GWPs) and long atmospheric lifetimes have prompted a critical search for sustainable alternatives.[3][4]
This guide provides a comprehensive cost-benefit analysis of Hexafluorocyclopropane (C3F6), an unsaturated fluorocarbon, as a next-generation etching gas. We will delve into its performance characteristics, environmental benefits, and the economic considerations for its adoption, providing researchers and process engineers with the data-driven insights needed to evaluate its potential.
The Challenge with Incumbent PFCs: Performance vs. Environmental Impact
Conventional PFCs are effective because they generate the necessary fluorine radicals for etching silicon dioxide (SiO2) and other dielectric materials.[1] Gases with a higher carbon-to-fluorine (C/F) ratio, such as c-C4F8, are particularly valued for their ability to form a protective fluorocarbon polymer film on the sidewalls of features.[5] This passivation layer prevents lateral etching, enabling the high degree of anisotropy required for deep contact holes and trenches.
However, the chemical stability that makes these gases effective in a plasma chamber also makes them incredibly persistent in the atmosphere.[6] This persistence, combined with strong infrared absorption, results in extremely high GWPs, contributing significantly to the carbon footprint of semiconductor manufacturing.[3] The industry is under increasing pressure to reduce these "forever chemical" emissions, driving the evaluation of gases that offer a more favorable environmental profile without compromising performance.[6][7]
This compound (C3F6): A Profile
This compound (often referred to as hexafluoropropylene or HFP) is an unsaturated fluorocarbon (UFC). Its key feature is a carbon-carbon double bond, which makes it more reactive in the atmosphere and thus, more susceptible to decomposition by hydroxyl radicals.[2] This fundamental structural difference is the primary reason for its significantly lower GWP and atmospheric lifetime compared to its saturated PFC counterparts.
From a plasma chemistry perspective, the C/F ratio of C3F6 is relatively high, suggesting its potential to form the desirable C:F passivation film necessary for selective etching.[5] This positions C3F6 as a compelling candidate to replace high-GWP gases like c-C4F8 in critical etch applications.
Comparative Properties of Etching Gases
To contextualize the benefits of C3F6, it is essential to compare its physical and environmental properties against commonly used PFCs.
| Property | This compound (l-C3F6) | Tetrafluoromethane (CF4) | Hexafluoroethane (C2F6) | Octafluorocyclobutane (c-C4F8) |
| Formula | C3F6 | CF4 | C2F6 | c-C4F8 |
| GWP (100-year) | < 100[8] | 7,380[9] | 12,200[10] | 10,300[8] |
| Atmospheric Lifetime | < 1 year[8] | 50,000 years[3] | 10,000 years[11] | 3,200 years[8] |
| C/F Ratio | 0.5 | 0.25 | 0.33 | 0.5 |
Table 1: Comparison of Global Warming Potential (GWP) and atmospheric lifetimes for C3F6 and conventional PFCs.
Performance Analysis: Etching with C3F6
The viability of C3F6 hinges on its ability to meet or exceed the performance benchmarks of established processes. Key metrics include etch rate, selectivity to mask and underlayers, and profile control.
Studies have shown that C3F6-based plasmas can achieve high selectivity for etching SiO2 over silicon nitride (SiN) and polysilicon.[12] This is mechanistically attributed to its high C/F ratio, which promotes the formation of a protective polymer layer on non-oxide surfaces, effectively acting as an etch barrier.[5] For self-aligned contact (SAC) etches, where precise selectivity to a SiN liner is critical, this characteristic is a significant advantage.
In experiments comparing l-C3F6 with the widely used c-C4F8, l-C3F6 demonstrated higher selectivity to both nitride and polysilicon.[12] While the absolute oxide etch rate was slightly lower than that for a comparable l-C4F8 process, the overall performance, particularly the enhanced selectivity, makes it highly suitable for advanced etching applications where preserving underlying layers is paramount.[12]
Comparative Etching Performance Data
| Gas Chemistry | Substrate | Etch Rate | Selectivity to Photoresist | Selectivity to SiN | Key Observation |
| l-C3F6/O2/Ar | PE-TEOS Oxide | ~6.5% lower than l-C4F8 | ~20% higher than l-C4F8 | Higher than c-C4F8 | Superior selectivity is a key advantage.[12] |
| l-C4F8/O2/Ar | PE-TEOS Oxide | Baseline | Baseline | Higher than c-C4F8 | Good performance, but higher GWP than C3F6.[12] |
| c-C4F8 | Oxide | High | Lower | Baseline | Industry standard with very high GWP.[5][12] |
Table 2: Synthesized comparison of etching performance characteristics based on available research. Absolute etch rates are highly dependent on specific tool and process conditions.
Cost-Benefit Framework
The decision to adopt a new process gas is a complex interplay of direct costs, operational benefits, and long-term strategic advantages.
Caption: A typical workflow for a C3F6 dielectric etch experiment.
Conclusion and Future Outlook
This compound (C3F6) presents a compelling case as a sustainable, high-performance alternative to conventional high-GWP PFCs in semiconductor manufacturing. Its primary benefit lies in a drastically lower environmental impact, characterized by a GWP of less than 100 and a short atmospheric lifetime. [8]This advantage is coupled with excellent etching performance, particularly a high selectivity to nitride and silicon layers, which is crucial for fabricating advanced semiconductor devices. [5][12] The cost-benefit analysis, however, is not solely about the environmental profile. While the initial procurement and qualification costs represent a significant investment, the long-term benefits are substantial. These include higher device yields from improved process control, mitigation of future carbon taxes and regulatory risks, and the potential to unlock process capabilities required for next-generation technologies. For organizations committed to both technological leadership and environmental stewardship, the strategic adoption of low-GWP gases like C3F6 is not just a viable option, but a necessary step forward.
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A Senior Application Scientist's Guide to the Experimental Validation of Theoretical Models for Hexafluoropropylene (C₃F₆) Plasma
Introduction: The Imperative for Validated C₃F₆ Plasma Models
Hexafluoropropylene (C₃F₆), a perfluorinated counterpart to propylene, is a cornerstone gas in modern plasma processing, particularly for the deposition of fluoropolymer films and precision etching in semiconductor manufacturing.[1] Its growing importance is also tied to its relatively lower global warming potential (GWP) compared to legacy perfluorocarbons (PFCs), making it a more environmentally conscious choice.[2] However, harnessing the full potential of C₃F₆ plasma requires a profound understanding of its complex internal chemistry—a task heavily reliant on theoretical and computational models.
These models, whether they are zero-dimensional global models, spatially resolved fluid models, or kinetic Particle-in-Cell (PIC) simulations, are only as reliable as the fundamental data they are built upon and the experimental results that validate them.[3][4] An unverified model risks predicting incorrect etch rates, film properties, or plasma instabilities, leading to costly and time-consuming trial-and-error process development.
This guide provides researchers and process engineers with a framework for the rigorous experimental validation of C₃F₆ plasma models. We will move beyond a simple list of techniques to explore the causality behind experimental choices, present self-validating protocols, and demonstrate how to forge a crucial link between simulation and real-world results.
Pillar 1: Understanding the Theoretical Models
The first step in validation is understanding what is being validated. C₃F₆ plasma models vary in complexity, and the choice of validation technique must align with the model's outputs.
| Model Type | Description | Strengths | Limitations | Typical Outputs for Validation |
| Global (0D) Models | Solves particle and energy balance equations for volume-averaged plasma parameters.[3] | Computationally fast; excellent for identifying key reaction pathways and scaling trends. | Lacks spatial resolution; highly sensitive to the accuracy of the reaction chemistry set. | Electron Density (nₑ), Electron Temperature (Tₑ), Species Concentrations. |
| Fluid (CFD) Models | Solves fluid transport equations (continuity, momentum, energy) for electrons, ions, and neutrals.[5] | Provides spatial distribution of plasma parameters; computationally less intensive than kinetic models. | Assumes an electron energy distribution function (EEDF), often Maxwellian, which can be inaccurate in low-pressure C₃F₆. | Spatially-resolved nₑ, Tₑ, Ion Flux, Electric Fields. |
| Kinetic (PIC/MCC) Models | Tracks individual superparticles (electrons, ions) and their collisions via Monte Carlo methods.[6] | Captures non-Maxwellian EEDFs and kinetic effects; provides the most fundamental description. | Computationally very expensive; often limited to 1D or 2D and simplified chemistries. | Electron Energy Distribution Function (EEDF), Ion Energy Distribution Function (IEDF), Spatially-resolved parameters. |
The predictive power of all these models is critically dependent on the quality of the input electron-impact cross-section data . For C₃F₆, this includes cross-sections for elastic scattering, excitation, ionization, and dissociative attachment. Experimental measurements have identified key resonant-like maxima in the total cross-section, notably around 3.2 eV and 9.5 eV, which are crucial for accurately modeling electron energy absorption and dissociation pathways.[2]
Pillar 2: A Workflow for Rigorous Validation
A robust validation strategy is not a single measurement but a systematic process of comparison and refinement. The goal is to create a feedback loop where experimental data informs and improves the theoretical model.
Caption: The iterative workflow for model validation.
Pillar 3: Core Experimental Techniques and Protocols
The choice of diagnostic is paramount and must be suited to the plasma environment. Capacitively Coupled Plasma (CCP) reactors, common in industry, present challenges due to the strong radio-frequency (RF) fields.[5][7]
Key Plasma Parameters and Corresponding Diagnostics
| Technique | Measured Parameter(s) | Principle of Operation | Advantages | Key Challenges in C₃F₆ |
| Langmuir Probe [8] | Electron Density (nₑ), Electron Temperature (Tₑ), EEDF | Measures current drawn from the plasma as a function of a swept bias voltage. | Provides local measurements; capable of measuring the full EEDF. | RF fluctuations require compensation; probe tip contamination by fluoropolymer deposition can distort results. |
| Optical Emission Spectroscopy (OES) [9] | Electron Temperature (Tₑ), Relative Species Densities (Actinometry) | Analyzes light emitted by excited species in the plasma. | Non-invasive; provides line-of-sight averaged data; relatively simple to implement. | Interpretation can be complex; requires knowledge of excitation pathways; actinometry relies on several assumptions. |
| Mass Spectrometry (MS) [10] | Stable Neutral Species, Radicals, Ion Composition | Extracts particles from the plasma for mass-to-charge ratio analysis. | Can identify a wide range of neutral and ionic species. | Requires differential pumping; fragmentation of parent C₃F₆ molecules in the ionizer can complicate radical detection. |
| Microwave Interferometry [11] | Line-averaged Electron Density (nₑ) | Measures the phase shift of a microwave beam passing through the plasma. | Non-invasive and highly accurate for nₑ; unaffected by surface deposition. | Provides only line-averaged data; less sensitive at very low densities. |
Detailed Experimental Protocol 1: Langmuir Probe Measurement in a C₃F₆ CCP
Objective: To obtain local, time-averaged measurements of nₑ and Tₑ for direct comparison with model predictions.
Causality: A Langmuir probe is chosen for its ability to provide a direct measurement of the electron properties that govern the plasma chemistry. An RF-compensated probe is mandatory in a CCP to negate the large RF voltage drop across the plasma sheath, which would otherwise severely distort the measured I-V characteristic and lead to erroneously high Tₑ values.[8]
Methodology:
-
System Setup:
-
Install an RF-compensated Langmuir probe (e.g., with passive filter chokes) into a CCP reactor. Position the probe tip in the desired measurement location (e.g., center of the discharge).
-
Ensure the probe electronics have a differential input to reference the floating potential and minimize noise.[8]
-
Establish a stable C₃F₆ plasma at the desired conditions (e.g., 50 mTorr, 100 W RF power at 13.56 MHz).
-
-
Probe Cleaning (Self-Validation Step):
-
Before each sweep, clean the probe tip to remove deposited fluoropolymers. This is a critical self-validating step.
-
Run a brief, higher-density Argon plasma to sputter-clean the surface.
-
Alternatively, apply a strong positive or negative DC bias to the probe in the C₃F₆ plasma to induce ion or electron bombardment heating. Verify cleanliness by observing a stable and repeatable ion saturation current.
-
-
Data Acquisition:
-
Sweep the probe bias voltage (e.g., from -60 V to +40 V relative to the floating potential) and record the collected current.
-
Average multiple sweeps (e.g., 50-100) to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the plasma potential (Vp) from the "knee" or the zero-crossing of the second derivative of the I-V curve.
-
Calculate Tₑ from the slope of the natural logarithm of the electron current (Iₑ) in the retarding region (V < Vp).
-
Calculate nₑ from the ion saturation current, using an appropriate theory (e.g., Orbital Motion Limited).
-
Detailed Experimental Protocol 2: OES with Actinometry for Radical Density Trends
Objective: To estimate the relative density trend of a key radical (e.g., F atoms) as a function of an external parameter (e.g., power) to validate model chemistry trends.
Causality: Direct measurement of ground-state radical densities is difficult. Actinometry provides a simplified, non-invasive optical method. It relies on the assumption that the emission from the species of interest (e.g., an excited F atom) and a deliberately added inert gas "actinometer" (e.g., Argon) are both produced primarily by direct electron impact from their respective ground states.
Methodology:
-
System Setup:
-
Introduce a small, fixed percentage of Argon (Ar) into the C₃F₆ gas feed (e.g., 2-5%). This amount should be small enough not to significantly perturb the plasma chemistry.
-
Position a collection lens and optical fiber to view the plasma emission, focusing on the same spatial region as the model's output. Connect the fiber to a spectrometer.
-
-
Spectral Acquisition:
-
Select an F I emission line (e.g., at 703.7 nm) and an Ar I emission line (e.g., at 750.4 nm). The chosen lines should have similar excitation energy thresholds to minimize sensitivity to changes in the EEDF shape.
-
Record the emission spectra at varying plasma conditions (e.g., sweeping RF power from 50 W to 300 W). Ensure integration times are sufficient for a good signal-to-noise ratio.
-
-
Data Analysis:
-
For each condition, calculate the integrated intensity (I) of the selected F line (I_F) and Ar line (I_Ar).
-
The relative F atom density, [F], is proportional to the ratio of these intensities, corrected by the known rate coefficients (k) and cross-sections (σ) for excitation: [F] ∝ ([Ar] * I_F) / I_Ar
-
Since [Ar] is constant, the trend in F atom density can be tracked by plotting the intensity ratio I_F / I_Ar against the changing plasma parameter (e.g., RF power).
-
-
Validation Check:
-
Compare the experimentally determined trend with the trend predicted by the model's calculated F atom density. Agreement in the trend (e.g., both show a linear increase with power) provides validation for the model's dominant F production and loss mechanisms.
-
Data Presentation: Bridging Simulation and Reality
The ultimate goal is a direct, quantitative comparison. After running the model with the exact geometry and conditions of the experiment, the results should be summarized clearly.
Case Study: CCP in 50 mTorr C₃F₆/5% Ar Mixture
Caption: Relationship between the experimental setup and the model.
Table of Comparative Results
| Parameter | Model Prediction | Experimental Value | Discrepancy | Interpretation & Next Steps |
| Electron Density (nₑ) | 2.1 x 10¹⁰ cm⁻³ | 1.8 x 10¹⁰ cm⁻³ (Langmuir Probe) | +16.7% | Good agreement. The model's ionization and attachment rates appear reasonably balanced. |
| Electron Temperature (Tₑ) | 4.2 eV | 3.5 eV (Langmuir Probe) | +20.0% | Model overestimates Tₑ. This may indicate an underestimation of low-energy electron loss channels in the cross-section set. Re-evaluate inelastic collision cross-sections near their thresholds.[2] |
| F Atom Density Trend | Increases linearly with power | Increases sub-linearly with power (OES) | Qualitative Mismatch | Discrepancy suggests the model is missing a power-dependent loss mechanism for F atoms, such as surface recombination or gas-phase reactions that become more prominent at higher radical densities. |
| CF₂ Radical Density | 3.5 x 10¹² cm⁻³ | 5.0 x 10¹² cm⁻³ (Calibrated MS) | -30.0% | Model underestimates CF₂. The dissociation pathway C₃F₆ + e⁻ → CF₂ + ... may have a higher branching ratio than assumed. Adjust the reaction mechanism based on literature.[10] |
Conclusion
The validation of theoretical models for C₃F₆ plasma is not merely a confirmatory exercise but a critical component of discovery and process optimization. It is an iterative dialogue between simulation and experiment. Discrepancies, such as those highlighted in the case study, are not failures but opportunities to refine the model's physics and chemistry, leading to a more robust and predictive tool. By employing a systematic workflow, utilizing appropriate diagnostics with self-validating protocols, and presenting data in a clear comparative format, researchers can build confidence in their models and accelerate the development of next-generation plasma technologies.
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A Senior Application Scientist's Guide to Cross-Referencing Spectral Data of Hexafluorocyclopropane with the NIST Library
For researchers, scientists, and professionals in drug development, the precise identification of chemical compounds is a cornerstone of rigorous scientific inquiry. This guide provides an in-depth, technical walkthrough for cross-referencing the spectral data of Hexafluorocyclopropane (CAS No. 931-91-9) with the National Institute of Standards and Technology (NIST) library. We will also explore a comparative analysis with an alternative, reputable spectral database, the Spectral Database for Organic Compounds (SDBS), to ensure the highest confidence in compound identification.
This document eschews a rigid template in favor of a logical, causality-driven narrative that mirrors the workflow of an experienced analytical scientist. Every step is explained not just in what to do, but why it is done, ensuring a self-validating and trustworthy protocol.
Introduction to this compound and the Imperative of Accurate Spectral Identification
This compound (C₃F₆) is a fluorinated cyclic organic compound.[1][2][3][4] Its unique properties make it a subject of interest in various research and industrial applications. Accurate identification is paramount to understanding its chemical behavior, potential applications, and safety profile. Spectral databases like the NIST Chemistry WebBook serve as foundational resources for this purpose, providing a vast collection of curated data.[5][6]
Cross-referencing experimentally obtained spectra with a standardized and highly curated library such as NIST's is a critical step in the validation of a compound's identity. This process, however, is not a simple matter of matching pictures. It requires a nuanced understanding of the principles of spectroscopy, the intricacies of database search algorithms, and the potential for instrumental variations.
Acquiring and Preparing a Sample for Analysis
The quality of your spectral data is fundamentally dependent on the purity of your sample and the appropriateness of your sample preparation method. For a gaseous compound like this compound, this typically involves introduction into a gas cell for infrared (IR) spectroscopy or direct injection into a gas chromatograph for mass spectrometry (MS).
Key Causality: The choice of sample introduction method is dictated by the physical state of the analyte and the analytical technique being employed. Improper sample handling can lead to contamination or sample degradation, resulting in a spectrum that does not accurately represent the pure compound.
Experimental Protocols for Spectral Data Acquisition
To ensure a meaningful comparison with library spectra, it is crucial to acquire high-quality experimental data. The following are detailed, step-by-step methodologies for acquiring mass and infrared spectra of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
Rationale: GC-MS is a powerful technique for the separation and identification of volatile compounds. The gas chromatograph separates the components of a sample, and the mass spectrometer generates a mass spectrum for each component, which serves as a molecular fingerprint.
Step-by-Step Methodology:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Column: Select a suitable column for the separation of volatile fluorinated compounds (e.g., a low-polarity phenyl-arylene polymer-based column).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Inlet: Split/splitless inlet in split mode with a high split ratio to prevent column overloading.
-
Oven Temperature Program: An initial temperature of 40°C held for 2 minutes, followed by a ramp of 10°C/min to 200°C.
-
MS Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Ionization Energy: 70 eV (to match the standard energy used for most library spectra).
-
Mass Range: Scan from m/z 30 to 200.
-
Data Acquisition: Acquire data in full scan mode.
Self-Validation: Run a blank solvent injection before and after the sample to ensure no carryover or system contamination. The stability of the baseline is a key indicator of a clean system.
Fourier-Transform Infrared (FT-IR) Spectroscopy Protocol
Rationale: FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavelengths corresponding to the vibrational frequencies of the bonds.
Step-by-Step Methodology:
-
Instrumentation: A Fourier-transform infrared spectrometer.
-
Sample Cell: A gas cell with KBr windows.
-
Path Length: A path length appropriate for obtaining a spectrum with good signal-to-noise ratio without saturating the detector (e.g., 10 cm).
-
Purging: Purge the spectrometer with dry nitrogen or air to minimize interference from atmospheric water and carbon dioxide.
-
Background Spectrum: Collect a background spectrum of the empty, purged gas cell.
-
Sample Introduction: Introduce the this compound gas sample into the cell at a known pressure.
-
Sample Spectrum: Collect the sample spectrum.
-
Resolution: A resolution of 4 cm⁻¹ is generally sufficient for routine identification.
-
Data Processing: The final spectrum should be presented in absorbance or transmittance mode. For quantitative comparisons, absorbance spectra are preferred.[7]
Self-Validation: The absence of significant water and CO₂ peaks in the background spectrum validates the purging process. The linearity of absorbance with concentration (pressure) can be checked if quantification is a goal.
Cross-Referencing with the NIST Spectral Library
The NIST Chemistry WebBook is a comprehensive and freely accessible resource containing a vast collection of chemical and physical data, including mass and IR spectra.[5][6][8]
The NIST Mass Spectral Search Algorithm
The NIST MS Search Program utilizes a sophisticated algorithm to compare an unknown spectrum against the library. This is not a simple peak-to-peak comparison but a weighted matching process that considers both the m/z values and the relative intensities of the peaks.[9][10] The "Hybrid Search" algorithm is a particularly powerful feature that can identify compounds with similar substructures even if they are not in the library.[9]
Logical Relationship: NIST MS Search
Caption: Overall workflow from sample to confident identification.
Data Presentation and Comparison
A direct, quantitative comparison of the spectral data from your experiment, the NIST library, and the SDBS library is essential.
Mass Spectral Data Comparison
| Source | Major m/z Peaks and Relative Intensities | Match Factor (vs. Experimental) |
| Experimental | [List your experimental m/z peaks and intensities here] | N/A |
| NIST Library | [List NIST m/z peaks and intensities here] | [Your calculated match factor] |
| SDBS | [List SDBS m/z peaks and intensities here] | [Your calculated match factor] |
Causality in Interpretation: Discrepancies in minor peaks can often be attributed to differences in instrumentation or background noise. However, significant differences in the base peak or the overall fragmentation pattern should be carefully investigated.
Infrared Spectral Data Comparison
| Source | Major Absorption Bands (cm⁻¹) | Functional Group Assignment |
| Experimental | [List your experimental absorption bands here] | [Your assignments] |
| NIST Library | [List NIST absorption bands here] | [NIST's assignments, if available] |
| SDBS | [List SDBS absorption bands here] | [SDBS's assignments, if available] |
Causality in Interpretation: Small shifts in peak positions (a few cm⁻¹) can be due to differences in sample phase (gas vs. condensed), resolution, or calibration of the instrument. The overall pattern of absorptions is more critical for identification than the exact position of a single peak. For quantitative comparisons, integrated peak areas should be used rather than peak heights to minimize the effects of resolution differences. [7]
Conclusion: Synthesizing the Evidence for Confident Identification
By systematically acquiring high-quality experimental data and cross-referencing it with multiple, curated spectral libraries like NIST and SDBS, researchers can achieve a high degree of confidence in the identification of this compound. The key to a trustworthy identification lies not in a single high match factor but in the convergence of evidence from multiple sources, supported by a sound understanding of the underlying analytical principles.
References
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ResearchGate. (2022, July 20). How to quantitaively compare FTIR transmittance spectrum?[Link]
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NIST. (n.d.). Cyclopropane, hexafluoro-. NIST Chemistry WebBook. [Link]
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NIST. (n.d.). Cyclopropane, hexafluoro-. NIST Chemistry WebBook. [Link]
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GitHub. (n.d.). jgmotta98/spectra-scraper: Automatic extraction of numerical data from a free IR spectra database via integration with WebPlotDigitizer. [Link]
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NIST. (n.d.). Tutorial: Spectral Library Search with NIST MSPepSearch and Error Rate Estimation. [Link]
-
ACS Publications. (2023, April 17). Statistical Framework for Identifying Differences in Similar Mass Spectra: Expanding Possibilities for Isomer Identification. Analytical Chemistry. [Link]
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YouTube. (2020, September 15). Advanced NIST Hybrid Search of EI and MS/MS Libraries. [Link]
-
ResearchGate. (n.d.). A Spectrum Matching Algorithm Based on Dynamic Spectral Distance. [Link]
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AIST. (n.d.). AIST:SDBS FAQ. [Link]
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NIST. (2003, January 1). Comparing Mass Spectra: When Do They Match?. [Link]
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Scientific Instrument Services. (n.d.). NIST/EPA/NIH Mass Spectral Library (NIST 05) and Search Program - Manual. [Link]
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SDSS. (n.d.). Matching photometry and spectra. [Link]
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ResearchGate. (n.d.). Flowchart of the mix–match algorithm. [Link]
-
lookchem.com. (n.d.). Cas 931-91-9,1,1,2,2,3,3-hexafluorocyclopropane. [Link]
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-
NIST. (n.d.). Welcome to the NIST WebBook. [Link]
-
data.nist.gov. (2022, July 29). NIST Chemistry WebBook - SRD 69. [Link]
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NIST. (2020, March). Mass Spectral Libraries (NIST/EPA/NIH EI & NIST Tandem 2020) and NIST Mass Spectral Search Program (Version 2.4). [Link]
-
PubMed Central. (2023, April 17). Statistical Framework for Identifying Differences in Similar Mass Spectra: Expanding Possibilities for Isomer Identification. [Link]
-
UW-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS - Search. [Link]
-
Simon Fraser University Library. (n.d.). Spectral Database for Organic Compounds SDBS. [Link]
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Bioregistry. (n.d.). Spectral Database for Organic Compounds. [Link]
-
Richmond Scientific. (2023, September 27). Can FT-IR be used for Quantitative Analysis?. [Link]
-
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Stanford University. (n.d.). Quantitative Mineral Analysis by FTIR Spectroscopy. [Link]
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The Royal Society of Chemistry. (n.d.). Best Practice Guide for Generating Mass Spectra. [Link]
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Austin Publishing Group. (2021). Combination of FTIR Spectroscopy and Chemometric Method on Quantitative Approach - A Review. Austin Journal of Analytical and Pharmaceutical Chemistry. [Link]
-
Wikipedia. (n.d.). Spectral Database for Organic Compounds. [Link]
-
SlideShare. (n.d.). Quantitative Analysis From Ftir. [Link]
-
NIST. (n.d.). chemdata:start. [Link]
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AIST. (n.d.). Introduction to the Spectral Data Base (SDBS). [Link]
-
AIST. (n.d.). AIST:Spectral Database for Organic Compounds,SDBS. [Link]
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NIST. (n.d.). NIST Chemistry WebBook. [Link]
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ResearchGate. (2021, August 21). How to predict IR spectra of a compound?. [Link]
-
YouTube. (2020, May 29). Organic Structural Database ("SDBS") : Tutorial. [Link]
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A Comparative Guide to the Efficiency of Hexafluorocyclopropane as a Heat Transfer Fluid
Introduction: The Evolving Landscape of Thermal Management
In the relentless pursuit of efficiency and miniaturization across high-technology sectors—from semiconductor manufacturing to advanced pharmaceuticals—the role of thermal management has become paramount. Effective heat transfer fluids are no longer just a component but a critical enabler of performance, reliability, and longevity. Historically, chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs) were mainstays, but their detrimental impact on the ozone layer has led to their phase-out under international agreements like the Montreal Protocol.[1][2] This has catalyzed a search for next-generation fluids that offer not only superior thermal performance but also a benign environmental profile.
This guide provides an in-depth evaluation of Hexafluorocyclopropane (also known as R-216 or perfluorocyclopropane), a fluorocarbon compound emerging as a candidate for specialized heat transfer applications.[3][4] We will dissect its thermophysical properties, benchmark its performance against established alternatives, and provide a rigorous experimental framework for its empirical evaluation. The objective is to equip researchers, scientists, and engineers with the critical data and methodologies required to assess its suitability for their specific applications, including precision cleaning in aerospace and semiconductor industries, and as a potential refrigerant.[3]
This compound: A Profile of Thermophysical Properties
This compound (C₃F₆) is a saturated cyclic compound characterized by a three-membered carbon ring fully substituted with fluorine atoms.[4] The strength of the carbon-fluorine bonds imparts high thermal stability and chemical inertness, which are desirable traits for a heat transfer fluid.[4][5] Below is a summary of its key properties.
| Property | Value | Source |
| Chemical Formula | C₃F₆ | [4] |
| Molecular Weight | 150.02 g/mol | [4][6] |
| Boiling Point | -30°C | [3] |
| Melting Point | -157°C | [3] |
| Liquid Density | 1.62 g/cm³ | [3] |
| Vapor Pressure | 7240 mmHg at 25°C | [3] |
| Appearance | Colorless, liquified gas | [4] |
| Ozone Depletion Potential (ODP) | 0 | [5] |
| Global Warming Potential (GWP) | Very Low (Specific value not widely published) | [3][5] |
| Toxicity | Low | [4] |
| Flammability | Non-flammable[4] / Extremely flammable gas[6] | N/A |
A Note on Flammability: There is conflicting information regarding the flammability of this compound. While some chemical suppliers classify it as non-flammable[4], other sources, such as the PubChem database, list it as an extremely flammable gas.[6] This discrepancy underscores the critical importance of empirical safety testing, as outlined in the experimental protocols, before adoption in any system.
Comparative Analysis: this compound vs. Alternative Fluids
A fluid's efficiency in heat transfer is not determined by a single property but by a combination of factors including thermal conductivity, specific heat, viscosity, and density.[7] The ideal fluid transfers heat effectively (high thermal conductivity), stores a significant amount of thermal energy without large temperature changes (high specific heat), and can be pumped with minimal energy input (low viscosity).[7][8]
Below, we compare the properties of this compound with a legacy HCFC (R-22) and a widely used HFC (R-134a).
| Property | This compound (R-216) | HCFC-22 (Phasing Out) | HFC-134a |
| ODP | 0 | ~0.055 | 0 |
| GWP (100-yr) | Very Low | ~1810 | ~1430 |
| Boiling Point (°C) | -30 | -40.8 | -26.3 |
| Liquid Thermal Conductivity (W/m·K) | Data not readily available | ~0.086 (at 25°C) | ~0.082 (at 25°C) |
| Liquid Specific Heat (kJ/kg·K) | Data not readily available | ~1.26 (at 25°C) | ~1.43 (at 25°C) |
| Liquid Viscosity (mPa·s) | Data not readily available | ~0.18 (at 25°C) | ~0.20 (at 25°C) |
Interpretation and Causality:
-
Environmental Impact: this compound's primary advantage is its environmental profile. With a zero ODP and a very low GWP, it represents a significant improvement over both R-22 and R-134a, aligning with global sustainability goals.[3][5][9][10]
-
Operating Range: Its boiling point of -30°C suggests suitability for low-temperature refrigeration and cooling applications.[3]
-
Performance Data Gap: A critical observation is the lack of publicly available, comprehensive data for key thermophysical properties like thermal conductivity and specific heat. This highlights the necessity for the experimental evaluation described in the following section. Fluorocarbons, in general, are known for excellent thermal conductivity and compatibility with electronic components, making them suitable for direct immersion cooling.[5] However, without specific values, a direct theoretical comparison of heat transfer efficiency is speculative.
Experimental Protocol for Evaluating Heat Transfer Fluid Efficiency
To empirically determine the efficiency of this compound, a self-validating, closed-loop experimental system is required. This protocol explains the causality behind the experimental design, ensuring trustworthy and reproducible results.
Objective: To measure and compare the single-phase forced convection heat transfer coefficient and pressure drop of this compound against a benchmark fluid (e.g., R-134a) under identical operating conditions.
Experimental Workflow Diagram
Caption: Experimental setup for measuring heat transfer coefficient and pressure drop.
Step-by-Step Methodology
-
System Assembly & Preparation:
-
Construct the closed-loop system as depicted in the workflow diagram. The test section should be a tube of known material (e.g., stainless steel) and dimensions, allowing for direct electrical resistance (Joule) heating.
-
Install high-accuracy pressure transducers and thermocouples at the inlet and outlet of the test section. Additional thermocouples should be placed along the outer wall of the test section to measure wall temperature.
-
Causality: A closed-loop system ensures consistent fluid properties. Joule heating provides a uniform and easily quantifiable heat flux, which is crucial for accurate calculation of the heat transfer coefficient.
-
-
System Validation & Calibration:
-
Leak-test the system thoroughly.
-
Perform a single-phase heat balance validation using a well-characterized fluid like water. The electrical power supplied to the test section should match the enthalpy change of the fluid within an acceptable error margin (e.g., ±5%).
-
Trustworthiness: This step validates the integrity of the setup and the accuracy of the instrumentation, ensuring that subsequent measurements are reliable.
-
-
Charging and Degassing:
-
Evacuate the system to a deep vacuum to remove air and moisture.
-
Charge the system with the first test fluid (e.g., this compound) by mass.
-
Circulate the fluid through the loop and perform degassing procedures to remove any dissolved non-condensable gases, which can significantly alter heat transfer characteristics.
-
-
Data Acquisition:
-
Set the coolant flow to the heat exchanger and initiate fluid circulation with the pump at a desired flow rate.
-
Apply a specific power input to the test section.
-
Monitor all temperatures and pressures. Allow the system to reach a steady state, defined as negligible fluctuations in all readings over a period of several minutes.
-
Once at steady state, record all parameters via the Data Acquisition System (DAS).
-
Repeat this process for a matrix of flow rates and heat power inputs to characterize performance across a range of Reynolds numbers.
-
-
Fluid Changeover and Comparative Testing:
-
Safely recover the first fluid.
-
Thoroughly flush and evacuate the system to prevent cross-contamination.
-
Charge the system with the second fluid (e.g., R-134a) and repeat the entire data acquisition procedure (Step 4) under the exact same matrix of flow rates and power inputs.
-
Data Analysis and Performance Metrics
The raw data (temperatures, pressures, flow rate, power) must be processed to yield meaningful performance metrics.
Caption: Logical flow from raw experimental data to comparative performance metrics.
Conclusion and Future Outlook
This compound presents a compelling case as a next-generation heat transfer fluid, primarily due to its excellent environmental credentials, including zero ODP and a very low GWP.[3][5] Its properties suggest suitability for low-temperature applications where environmental impact is a critical design constraint.
However, this guide highlights two crucial areas requiring further investigation. First, the conflicting reports on its flammability must be resolved through standardized testing (e.g., ASTM E681) to ensure safe implementation. Second, the lack of comprehensive published data on its thermophysical properties necessitates empirical studies, as outlined in our experimental protocol. The provided framework offers a robust pathway for researchers to generate the data needed to directly compare this compound's thermal efficiency against incumbents like HFCs and other fluorocarbons.[11][12] The future adoption of this compound will depend on these empirical results, balancing its environmental benefits against its demonstrated thermal performance and safety.
References
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Safety Operating Guide
Navigating the Unseen Shield: A Guide to Personal Protective Equipment for Hexafluorocyclopropane
In the fast-paced world of research and development, the pursuit of innovation must be anchored in an unwavering commitment to safety. Hexafluorocyclopropane (C₃F₆), a valuable reagent in various synthetic applications, demands our utmost respect and diligence due to its inherent hazards. This guide moves beyond a simple checklist, offering a comprehensive operational framework for the safe handling and disposal of this compound. Here, we will delve into the rationale behind each procedural step, empowering you not just to follow protocols, but to understand and internalize a culture of safety.
Understanding the Adversary: Hazard Profile of this compound
Before we can select the appropriate armor, we must first understand the nature of the threat. This compound is not a benign substance; its hazard profile, as outlined by authoritative sources like the National Institutes of Health's PubChem database, reveals a multi-faceted risk that requires a multi-layered defense.[1]
Table 1: GHS Hazard Identification for this compound [1]
| GHS Hazard Statement | Code | Description |
| Extremely flammable gas | H220 | Poses a significant fire and explosion risk, especially in the presence of ignition sources. |
| Contains gas under pressure | H280 | May explode if heated, presenting a physical hazard from projectile cylinders. |
| Causes skin irritation | H315 | Direct contact can lead to localized inflammation and discomfort. |
| Causes serious eye irritation | H319 | Vapors or splashes can result in significant eye damage. |
| May cause respiratory irritation | H335 | Inhalation can irritate the respiratory tract, leading to coughing and breathing difficulties. |
This profile underscores that this compound is not only a chemical hazard but also a significant physical one. The flammability and compressed gas warnings necessitate stringent controls over the experimental environment, while the irritant properties demand a robust barrier between the researcher and the chemical.
The Armamentarium: Selecting Your Personal Protective Equipment
The selection of Personal Protective Equipment (PPE) is a critical decision-making process, guided by a thorough risk assessment. For this compound, a tiered approach to protection is essential, addressing each potential route of exposure.
Respiratory Protection: The First Line of Defense
Given that this compound is a gas that can cause respiratory irritation, engineering controls such as fume hoods and ventilated gas cabinets are the primary means of exposure reduction.[2] However, in situations where these controls may be insufficient or during cylinder changes, respiratory protection is mandatory.
-
Primary Recommendation: A full-face respirator with cartridges rated for acid gases and organic vapors is recommended.[3] The full-face design provides the dual benefit of respiratory and eye protection.
-
For Higher Concentrations or Emergencies: A Self-Contained Breathing Apparatus (SCBA) or a supplied-air respirator should be used, especially in confined spaces or during a significant release.[3][4]
Eye and Face Protection: Shielding the Windows to the Soul
The serious eye irritation warning associated with this compound necessitates robust eye and face protection.
-
Minimum Requirement: Chemical splash goggles that meet ANSI Z87.1 standards are essential.[5]
-
Enhanced Protection: A face shield worn over chemical splash goggles is required when there is a risk of a significant splash or a rapid release of gas.[5][6]
Body Protection: A Barrier Against Contact
To prevent skin irritation, chemical-resistant clothing is a must. The choice of material is critical and should be based on the potential for exposure.
-
Standard Laboratory Attire: A flame-resistant lab coat (e.g., Nomex®) should be worn over long-sleeved clothing and long pants made of natural fibers like cotton.[5] Synthetic fabrics should be avoided due to their potential to melt and adhere to the skin in a fire.
-
For High-Risk Procedures: In situations with a higher risk of exposure, such as connecting or disconnecting gas lines, chemical-resistant disposable coveralls (e.g., Tychem®) are recommended.[3]
Hand Protection: The Tactile Interface
Hands are often the most likely part of the body to come into direct contact with hazardous materials.
-
Glove Selection: Nitrile or butyl rubber gloves are suitable for handling this compound.[3] It is crucial to consult the glove manufacturer's chemical resistance guide to ensure compatibility.
-
Double Gloving: For prolonged operations or when handling potentially contaminated equipment, double-gloving provides an additional layer of protection.[3]
Foot Protection: The Foundation of Safety
-
Requirement: Sturdy, closed-toe shoes made of a non-porous material are mandatory in any laboratory setting. Chemical-resistant boot covers may be necessary for extensive operations or spill response.[3][4]
The Battlefield Strategy: Operational Plan for Safe Handling
A well-defined operational plan is the cornerstone of laboratory safety. The following step-by-step guide provides a framework for the safe handling of this compound.
Pre-Operational Checklist
-
Verify Engineering Controls: Ensure the fume hood or ventilated gas cabinet is functioning correctly. Check the certification date.
-
Inspect PPE: Thoroughly inspect all PPE for damage or contamination before donning.
-
Locate Emergency Equipment: Confirm the location and accessibility of the safety shower, eyewash station, and fire extinguisher.
-
Review Safety Data Sheet (SDS): Always have the most current SDS for this compound readily available.
-
Prepare for Emergencies: Have a spill kit and emergency response plan in place. For fluorine-containing compounds, it is prudent to have calcium gluconate gel available as a first aid measure for potential hydrofluoric acid exposure in the event of a reaction with moisture.[2]
Donning PPE: A Deliberate Sequence
The order in which you put on your PPE is crucial to ensure complete protection and prevent cross-contamination.
Caption: A workflow for the correct sequence of donning PPE.
Gas Cylinder Handling and Use
-
Secure the Cylinder: All gas cylinders must be securely strapped or chained to a stable surface.
-
Use a Regulator: A regulator compatible with corrosive gases should be used to control the pressure.
-
Leak Testing: After connecting the regulator and any transfer lines, perform a leak test using an inert gas (e.g., nitrogen) and a Snoop® or similar leak detection solution.
-
Controlled Flow: Open the cylinder valve slowly and use the lowest possible flow rate for your application.
-
Work in a Ventilated Area: All operations involving the release of this compound must be conducted in a certified fume hood or ventilated gas cabinet.[2]
Doffing PPE: The Decontamination Process
Removing PPE correctly is as important as putting it on correctly to prevent exposure to any contaminants on the exterior of the equipment.
Caption: A workflow for the correct sequence of doffing PPE.
The Aftermath: Disposal Plan
The responsible disposal of hazardous materials is a critical component of the chemical lifecycle.
Empty Cylinder Disposal
-
Do Not Vent: Never vent "empty" gas cylinders to the atmosphere. They will still contain residual gas.
-
Return to Supplier: The preferred and often mandated method of disposal for gas cylinders is to return them to the gas supplier.[2] Ensure the cylinder is properly labeled and the valve is closed and capped.
Contaminated Materials Disposal
-
Segregate Waste: All disposable PPE (gloves, coveralls, etc.) that has come into contact with this compound should be considered hazardous waste.
-
Labeling: Place contaminated materials in a clearly labeled, sealed waste container. The label should include the chemical name and associated hazards.
-
Consult EHS: Your institution's Environmental Health and Safety (EHS) department should be consulted for specific disposal procedures, which must comply with local, state, and federal regulations.
Conclusion: Fostering a Culture of Inherent Safety
The safe handling of this compound is not merely about following a set of rules; it is about cultivating a deep-seated understanding of the risks and a proactive approach to mitigating them. By internalizing the principles outlined in this guide, researchers can confidently and safely unlock the potential of this valuable chemical, ensuring that scientific advancement and personal well-being go hand in hand.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
